NF110
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C41H28N6Na4O17S4 |
|---|---|
Molecular Weight |
1096.9 g/mol |
IUPAC Name |
tetrasodium;4-[[3-[[3,5-bis[(4-sulfonatophenyl)carbamoyl]phenyl]carbamoylamino]-5-[(4-sulfonatophenyl)carbamoyl]benzoyl]amino]benzenesulfonate |
InChI |
InChI=1S/C41H32N6O17S4.4Na/c48-37(42-27-1-9-33(10-2-27)65(53,54)55)23-17-24(38(49)43-28-3-11-34(12-4-28)66(56,57)58)20-31(19-23)46-41(52)47-32-21-25(39(50)44-29-5-13-35(14-6-29)67(59,60)61)18-26(22-32)40(51)45-30-7-15-36(16-8-30)68(62,63)64;;;;/h1-22H,(H,42,48)(H,43,49)(H,44,50)(H,45,51)(H2,46,47,52)(H,53,54,55)(H,56,57,58)(H,59,60,61)(H,62,63,64);;;;/q;4*+1/p-4 |
InChI Key |
AQJHZNCSXLBXMY-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC(=CC(=C2)NC(=O)NC3=CC(=CC(=C3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)[O-])C(=O)NC5=CC=C(C=C5)S(=O)(=O)[O-])C(=O)NC6=CC=C(C=C6)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanisms of Action of NF110
This technical guide provides a comprehensive overview of the mechanisms of action for two distinct molecules referred to as NF110. The primary focus is on this compound as a potent antagonist of the P2X3 purinergic receptor, a molecule of significant interest to drug development professionals. Subsequently, this guide details the function of this compound as a protein isoform of Interleukin Enhancer-binding Factor 3 (ILF3), a key regulator of gene expression, of interest to researchers in molecular and cellular biology.
Part 1: this compound as a P2X3 Receptor Antagonist
This compound, in the context of small molecule pharmacology, is a potent and selective antagonist of the P2X3 receptor, a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP). P2X3 receptors are predominantly expressed on sensory neurons and are implicated in nociception and chronic pain pathways.
Core Mechanism of Action
This compound acts as a competitive antagonist at the P2X3 receptor. It binds to the receptor, likely at or near the ATP binding site, and prevents the conformational changes necessary for channel opening in response to ATP. This inhibition blocks the influx of cations (primarily Na⁺ and Ca²⁺) that would normally lead to neuronal depolarization and the propagation of pain signals.
Quantitative Data: Potency and Selectivity
The inhibitory potency of this compound has been characterized across various P2X receptor subtypes, demonstrating its selectivity for P2X3-containing receptors.
| Receptor Subtype | Parameter | Value | Species | Reference |
| P2X3 | Ki | 36 nM | Rat | [1] |
| P2X3 | IC50 (α,β-methylene-ATP-induced currents) | 527 nM | Rat (Dorsal Root Ganglia Neurons) | [1] |
| P2X3 | IC50 | 0.09 µM | Rat | [2] |
| P2Y | IC50 | > 10 µM | Not Specified | [1] |
Experimental Protocols
This technique is employed to measure the ion currents flowing through the P2X3 receptor in the presence and absence of this compound.
Objective: To determine the inhibitory concentration (IC50) of this compound on ATP-activated currents in cells expressing P2X3 receptors.
Methodology:
-
Cell Preparation: HEK293 cells stably or transiently expressing the human or rat P2X3 receptor are cultured on glass coverslips.
-
Solutions:
-
External Solution (in mM): 150 NaCl, 5 KCl, 2 MgCl₂, 2.5 CaCl₂, 10 HEPES, and 10 D-glucose. The pH is adjusted to 7.4 with NaOH, and osmolarity is adjusted to ~330 mOsm/L with sucrose.
-
Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl₂, 11 EGTA, 10 HEPES, 4 ATP, and 0.3 Na₂GTP. The pH is adjusted to 7.2 with KOH, and osmolarity is adjusted to ~310 mOsm/L with sucrose.
-
-
Recording:
-
A glass micropipette with a resistance of 3-5 MΩ when filled with the internal solution is used to form a high-resistance (>1 GΩ) seal with the cell membrane.
-
The membrane patch under the pipette tip is ruptured by gentle suction to achieve the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential of -60 mV.
-
P2X3 receptors are activated by the application of an agonist, typically α,β-methylene-ATP (α,β-meATP), at a concentration that elicits a submaximal response (e.g., EC₅₀).
-
After a stable baseline current is established, the agonist is co-applied with varying concentrations of this compound.
-
The peak amplitude of the inward current is measured in the absence and presence of this compound.
-
-
Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the data are fitted to a concentration-response curve to determine the IC50 value.
This method is used to identify specific amino acid residues in the P2X3 receptor that are critical for this compound binding and antagonism.
Objective: To investigate the role of specific amino acid residues in the P2X3 receptor in the binding of this compound.
Methodology:
-
Mutant Generation: The cDNA encoding the P2X3 receptor is used as a template. Site-directed mutagenesis is performed using a commercially available kit (e.g., QuikChange Site-Directed Mutagenesis Kit) to substitute specific amino acid residues with alanine or another amino acid.
-
Transfection: The wild-type and mutant P2X3 receptor cDNAs are transfected into a suitable cell line (e.g., HEK293 cells).
-
Functional Assay: Whole-cell patch-clamp recordings are performed on cells expressing either the wild-type or mutant receptors, as described in the protocol above.
-
Data Analysis: The IC50 value for this compound is determined for both wild-type and mutant receptors. A significant shift in the IC50 for a mutant receptor indicates that the mutated residue is important for this compound binding or its inhibitory effect.
Visualizations
Caption: P2X3 receptor signaling pathway and inhibition by this compound.
Caption: Workflow for whole-cell patch-clamp analysis of this compound.
Part 2: this compound as the Protein Isoform of ILF3
This compound is a protein isoform of Interleukin Enhancer-binding Factor 3 (ILF3), also known as Nuclear Factor 110. It is a double-stranded RNA-binding protein that often forms a heterodimer with NF45 (ILF2). This complex is involved in multiple aspects of gene regulation, including transcription, RNA processing, and translation.
Core Mechanism of Action
The NF45-NF90/NF110 complex functions as a transcriptional coactivator for several genes. It can be recruited to gene promoters and enhancers, where it interacts with other transcription factors and the general transcriptional machinery to modulate gene expression. This compound has been shown to play a role in the expression of genes involved in cell proliferation, differentiation, and the immune response.
Quantitative Data: Regulation of Gene Expression
The regulatory effects of this compound on gene expression have been quantified in various studies.
| Gene Target | Experimental System | Effect of this compound Overexpression | Quantitative Change | Reference |
| Survivin | HEK-293 cells | Enhanced promoter activity | ~2.5-fold increase | [3][4] |
| IFNB1 | HeLa cells (dsRNA stimulated) | Essential for efficient translation | Depletion of this compound decreases polysomal association of IFNB1 mRNA | [5] |
| Proliferating Cell Nuclear Antigen (PCNA) | Transient reporter assay | Activation of promoter | This compound isoforms are more active than NF90 isoforms |
Experimental Protocols
ChIP is used to identify the genomic regions where this compound/ILF3 is bound to chromatin.
Objective: To determine the genome-wide occupancy of this compound/ILF3 in a specific cell type.
Methodology:
-
Cross-linking: K562 cells are treated with formaldehyde to cross-link proteins to DNA.
-
Cell Lysis and Chromatin Shearing: Cells are lysed, and the chromatin is sheared into fragments of 200-1000 bp by sonication.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to NF90/NF110 (ILF3). Protein A/G beads are used to pull down the antibody-protein-DNA complexes.
-
Washing: The beads are washed to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: The protein-DNA complexes are eluted from the beads, and the cross-links are reversed by heating.
-
DNA Purification: The DNA is purified to remove proteins.
-
Analysis: The purified DNA can be analyzed by qPCR to assess enrichment at specific loci or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.
RIP is used to identify the RNA molecules that are physically associated with this compound/ILF3.
Objective: To identify the RNA targets of this compound/ILF3.
Methodology:
-
Cell Lysis: Cells are lysed in a buffer that preserves RNA-protein interactions.
-
Immunoprecipitation: The cell lysate is incubated with an antibody against this compound/ILF3, and the immune complexes are captured on beads.
-
Washing: The beads are washed to remove non-specifically bound RNAs and proteins.
-
RNA Elution: The RNA is eluted from the immunoprecipitated complexes.
-
RNA Purification: The RNA is purified.
-
Analysis: The purified RNA can be analyzed by reverse transcription followed by qPCR (RT-qPCR) to quantify the enrichment of specific RNAs, or by high-throughput sequencing (RIP-seq) to identify all associated RNAs.
Visualizations
Caption: Role of the NF45-NF110 complex in transcriptional regulation.
Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP).
References
- 1. RNA stability protein ILF3 mediates cytokine-induced angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interleukin Enhancer-binding Factor 3/NF110 Is a Target of YM155, a Suppressant of Survivin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. njms.rutgers.edu [njms.rutgers.edu]
NF110: A Technical Guide to a Potent P2X3 Receptor Antagonist
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The P2X3 receptor, an ATP-gated ion channel predominantly expressed on sensory neurons, is a key therapeutic target for managing chronic pain, chronic cough, and other conditions involving afferent sensitization.[1][2] NF110, a polysulfonated compound and a suramin analog, has emerged as a potent and relatively selective antagonist of the P2X3 receptor.[3][4] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, quantitative pharmacological data, key experimental protocols, and the structural basis for its activity. The information presented is intended to serve as a resource for researchers utilizing this compound as a pharmacological tool or considering its derivatives in drug discovery programs.
P2X3 Receptor and Mechanism of Action of this compound
P2X3 receptors are trimeric ion channels that open in response to binding extracellular adenosine triphosphate (ATP).[1][3] ATP is released from cells during injury or stress and acts as a crucial signaling molecule in nociceptive pathways.[1][5] Upon activation, P2X3 receptors become permeable to cations, primarily Na⁺ and Ca²⁺, leading to membrane depolarization and the initiation of an action potential in sensory neurons.[3][6] This signaling cascade is fundamental to the sensation of pain.[5][7]
This compound functions as a competitive antagonist at the P2X3 receptor.[5][8] It binds to the receptor, likely at or near the ATP binding site, without activating the channel.[5] By occupying this site, it prevents ATP from binding and triggering the conformational changes necessary for channel opening, thereby inhibiting the downstream signaling cascade.[5][8]
Quantitative Pharmacological Data
This compound exhibits high affinity and potent antagonism at P2X3 receptors. Its selectivity is notable when compared to other P2X subtypes, particularly P2X2, and it is inactive at P2Y metabotropic receptors.[4][9]
Table 1: Binding Affinity of this compound at Recombinant P2X Receptors
| Receptor Subtype | Binding Affinity (Ki) | Species | Reference |
|---|---|---|---|
| P2X3 | 36 nM | Not Specified | [4][9] |
| P2X1 | 82 nM | Not Specified | [4] |
| P2X2 | 4144 nM | Not Specified |[4] |
Table 2: Functional Antagonism by this compound
| Assay Type | Receptor Target | IC50 | Agonist Used | Cell System | Reference |
|---|---|---|---|---|---|
| Electrophysiology | Endogenous P2X3 | 527 nM | α,β-meATP | Rat Dorsal Root Ganglia (DRG) Neurons | [4][9][10] |
| Not Specified | Rat P2X3 | 90 nM | Not Specified | Not Specified | [3] |
| Not Specified | P2Y1, P2Y2, P2Y11 | > 10 µM | Not Specified | Stably Expressed |[4][9] |
Detailed Experimental Protocols
The following are representative protocols for assays used to characterize P2X3 receptor antagonists like this compound.
This method directly measures the ion flow through P2X3 channels in response to an agonist and its inhibition by an antagonist.
-
Cell Preparation:
-
Culture primary dorsal root ganglia (DRG) neurons or a cell line (e.g., HEK293) stably expressing the P2X3 receptor.[6]
-
Plate cells onto glass coverslips suitable for microscopy and recording.
-
-
Recording Setup:
-
Place a coverslip in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an extracellular solution (e.g., Frog Ringer's solution: 115 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.4).[11]
-
Pull borosilicate glass microelectrodes to a resistance of 3-5 MΩ and fill with an intracellular solution (e.g., 140 mM KCl, 10 mM HEPES, 10 mM EGTA, 2 mM Mg-ATP, pH 7.3).
-
-
Data Acquisition:
-
Establish a whole-cell patch-clamp configuration on a selected cell, clamping the membrane potential at -60 mV.
-
Record a baseline current.
-
Apply a P2X3-specific agonist, such as α,β-methylene ATP (α,β-meATP), via a rapid perfusion system to evoke an inward current.
-
After washout and recovery, pre-incubate the cell with varying concentrations of this compound for 1-2 minutes.
-
Co-apply the agonist with this compound and record the inhibited current.
-
-
Analysis:
-
Measure the peak amplitude of the agonist-evoked current in the absence and presence of this compound.
-
Plot the percentage of inhibition against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
This high-throughput method measures the increase in intracellular calcium resulting from P2X3 receptor activation.[12]
-
Cell Preparation:
-
Dye Loading:
-
Wash cells with a buffered salt solution (e.g., HBSS with 20 mM HEPES).
-
Prepare a loading solution containing a calcium-sensitive fluorescent dye (e.g., 4 µM Fluo-4 AM) and a non-ionic surfactant (e.g., 0.04% Pluronic F-127) in the buffer.[15]
-
Incubate the cells with the loading solution for 45-60 minutes at 37°C in the dark.[15]
-
Wash the cells twice with buffer to remove excess dye.[15]
-
-
Compound Incubation and Measurement:
-
Add varying concentrations of this compound (or vehicle control) to the appropriate wells and incubate for a predetermined time (e.g., 5-15 minutes).
-
Place the plate into a fluorescence plate reader (e.g., FlexStation3).[13]
-
Record a baseline fluorescence reading (λexc/em ~485/525 nm).
-
Add a P2X3 agonist (e.g., ATP or α,β-meATP) to all wells simultaneously using the instrument's integrated fluidics.
-
Immediately begin recording the change in fluorescence over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (Peak - Baseline) for each well.
-
Normalize the data to the vehicle control response (0% inhibition) and a no-agonist control (100% inhibition).
-
Generate dose-response curves to calculate the IC50 of this compound.
-
Structure-Activity Relationship (SAR) Insights
This compound is a derivative of the non-selective P2 receptor antagonist suramin. The improved selectivity and potency of this compound for the P2X3 subtype are primarily determined by the specific arrangement of its polysulfonated naphthylurea groups.[3][4] Research indicates that the precise location and number of sulfonic acid groups on the aromatic rings are critical for differentiating between P2X receptor subtypes.[4][8] This suggests that the architecture of the ATP binding pocket on P2X3 has unique electrostatic and steric features that favor the specific geometry of this compound over other suramin analogs.
Conclusion
This compound is a valuable pharmacological tool for the study of P2X3 receptors. Its high potency and selectivity profile make it superior to broader antagonists like suramin for probing the physiological and pathological roles of P2X3-mediated signaling. The data and protocols summarized in this guide provide a robust framework for researchers to effectively utilize this compound in their investigations into sensory neuron function and the development of novel therapeutics for pain and other sensory disorders.
References
- 1. P2X3-Containing Receptors as Targets for the Treatment of Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. What are P2X3 receptor antagonists and how do they work? [synapse.patsnap.com]
- 6. Interaction between P2X3 and ERα/ERβ in ATP-mediated calcium signaling in mice sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ATP-Gated P2X3 Receptors Are Specialised Sensors of the Extracellular Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Tonic calcium-activated chloride current sustained by ATP release and highly desensitizing human P2X1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High throughput functional assays for P2X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. P2X-GCaMPs as Versatile Tools for Imaging Extracellular ATP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. P2X-GCaMPs as Versatile Tools for Imaging Extracellular ATP Signaling | eNeuro [eneuro.org]
- 15. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to NF110: A Potent and Selective P2X3 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
NF110 is a potent and selective competitive antagonist of the P2X3 receptor, a key player in nociceptive signaling pathways. As a suramin analog, its unique chemical structure confers high affinity for the P2X3 receptor subtype, making it a valuable tool for studying purinergic signaling and a potential lead compound for the development of novel analgesics. This document provides an in-depth technical overview of this compound, including its mechanism of action, pharmacological properties, and the experimental methodologies used for its characterization.
Introduction
P2X3 receptors are ATP-gated ion channels predominantly expressed on sensory neurons, where they play a crucial role in the sensation of pain.[1] The release of ATP during tissue injury or inflammation activates these receptors, leading to cation influx, depolarization, and the initiation of pain signals.[2] Consequently, antagonists of the P2X3 receptor are of significant interest for the development of new pain therapies.[1]
This compound, a tetrasulfonated suramin derivative, has emerged as a highly potent and selective antagonist of the P2X3 receptor.[3] Its ability to discriminate between different P2X receptor subtypes makes it a superior research tool compared to its less selective parent compound, suramin. This guide summarizes the current knowledge on this compound, with a focus on its quantitative pharmacological data, the experimental protocols for its evaluation, and the signaling pathways it modulates.
Chemical Properties and Structure
This compound is a symmetrical molecule derived from suramin, characterized by four benzenesulfonic acid groups.[3]
-
IUPAC Name: sodium 4,4',4'',4'''-((5,5'-(carbonylbis(azanediyl))bis(isophthaloyl))tetrakis(azanediyl))tetrabenzenesulfonate[4]
-
Molecular Formula: C41H28N6Na4O17S4[4]
-
Molecular Weight: 1096.9 g/mol [5]
Mechanism of Action
This compound acts as a competitive antagonist at the P2X3 receptor.[6] Schild analysis has confirmed this competitive mechanism, demonstrating a parallel rightward shift in the ATP concentration-response curve in the presence of this compound without a reduction in the maximal response.[3] It directly competes with ATP for the binding site on the P2X3 receptor, thereby preventing channel activation and subsequent cation influx.[6]
Quantitative Pharmacological Data
The potency and selectivity of this compound have been characterized across various P2X receptor subtypes using different experimental assays. The data is summarized in the tables below.
Table 1: Antagonist Potency of this compound at P2X Receptors
| Receptor Subtype | Assay Type | Agonist | Species | IC50 (nM) | Ki (nM) | Reference(s) |
| P2X3 | Two-Electrode Voltage Clamp | α,β-meATP | Rat | - | 36 | [7] |
| P2X3 | Electrophysiology (DRG neurons) | α,β-meATP | Rat | 527 | - | [7] |
| P2X1 | Two-Electrode Voltage Clamp | α,β-meATP | Rat | - | 82 | [8] |
| P2X2 | Two-Electrode Voltage Clamp | ATP | Rat | - | 4144 | [8] |
| P2X2/3 | Two-Electrode Voltage Clamp | α,β-meATP | Rat | - | - | [3] |
Table 2: Selectivity Profile of this compound
| Receptor Subtype | Fold Selectivity (vs. P2X3) |
| P2X1 | ~2.3-fold |
| P2X2 | ~115-fold |
Note: Fold selectivity is calculated based on the Ki values.
Signaling Pathways
Activation of the P2X3 receptor by ATP leads to the opening of a non-selective cation channel, resulting in the influx of Na+ and Ca2+. This influx causes membrane depolarization and the initiation of an action potential in sensory neurons, which is then propagated to the central nervous system and perceived as pain. This compound blocks this initial step of signal transduction.
P2X3 Receptor Signaling Pathway and Inhibition by this compound.
Experimental Protocols
The following sections describe generalized protocols for the key assays used to characterize this compound. Specific parameters may vary between individual studies.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique is used to measure ion flow across the membrane of a cell expressing the receptor of interest.
Workflow for Two-Electrode Voltage Clamp (TEVC) Experiments.
Methodology:
-
Oocyte Preparation: Oocytes are harvested from Xenopus laevis and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNA encoding the desired P2X receptor subtype and incubated for 2-5 days to allow for receptor expression.
-
Recording:
-
An oocyte is placed in a recording chamber and perfused with a standard saline solution.
-
The oocyte is impaled with two microelectrodes, one for voltage recording and one for current injection.
-
The membrane potential is clamped to a holding potential (e.g., -60 mV).
-
The oocyte is perfused with the agonist (e.g., ATP or α,β-meATP) to elicit a baseline current.
-
To determine antagonist potency, the oocyte is pre-incubated with varying concentrations of this compound before co-application with the agonist.
-
The resulting inward currents are recorded.
-
-
Data Analysis: Concentration-response curves are generated to determine IC50 values. For mechanistic studies, a Schild analysis is performed.
Fluorometric Imaging Plate Reader (FLIPR) Assay
This high-throughput assay measures changes in intracellular calcium concentration in response to receptor activation.
Methodology:
-
Cell Culture: Cells stably or transiently expressing the P2X3 receptor are seeded into 96- or 384-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay:
-
The cell plate is placed in a FLIPR instrument.
-
Baseline fluorescence is measured.
-
A solution containing the P2X3 receptor agonist is added to the wells.
-
For antagonist studies, cells are pre-incubated with this compound before the addition of the agonist.
-
Changes in fluorescence intensity, corresponding to changes in intracellular calcium, are monitored in real-time.
-
-
Data Analysis: The increase in fluorescence is used to generate concentration-response curves and calculate EC50 values for agonists and IC50 values for antagonists.
Radioligand Binding Assay
This assay directly measures the binding of a radiolabeled ligand to the receptor.
Workflow for Radioligand Binding Assays.
Methodology:
-
Membrane Preparation: Cell membranes from cells overexpressing the P2X3 receptor are prepared by homogenization and centrifugation.
-
Binding Reaction:
-
In a multi-well plate, the cell membranes are incubated with a known concentration of a radiolabeled P2X ligand (e.g., [3H]α,β-meATP).
-
For competition assays, increasing concentrations of unlabeled this compound are included in the incubation mixture.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Competition binding curves are generated by plotting the percentage of specific binding against the concentration of this compound. The IC50 is determined and converted to a Ki value using the Cheng-Prusoff equation.
Pharmacokinetics and Pharmacodynamics
Detailed pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME) and pharmacodynamic data for this compound are not extensively available in the public domain. As a suramin analog, it is anticipated to have a long plasma half-life and high protein binding, similar to suramin itself. However, specific studies on this compound are required to confirm these properties.
Conclusion
This compound is a valuable pharmacological tool for the study of P2X3 receptor function. Its high potency and selectivity make it a precise probe for elucidating the role of P2X3 in various physiological and pathological processes, particularly in the context of pain and sensory signaling. While further studies are needed to fully characterize its pharmacokinetic profile and in vivo efficacy, the existing data strongly support its utility in preclinical research and as a foundational molecule for the design of next-generation P2X3-targeted therapeutics. This technical guide provides a comprehensive summary of the current understanding of this compound, intended to facilitate its application in academic and industrial research settings.
References
- 1. dovepress.com [dovepress.com]
- 2. What are P2X3 receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 4. Molecular mechanisms of human P2X3 receptor channel activation and modulation by divalent cation bound ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Schild equation - Wikipedia [en.wikipedia.org]
- 6. The therapeutic promise of ATP antagonism at P2X3 receptors in respiratory and urological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of P2X3 receptor structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
The Role of NF110 in Embryonic Stem Cell Pluripotency: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Embryonic stem cells (ESCs) possess the remarkable dual capacity for indefinite self-renewal and the potential to differentiate into all cell lineages of an organism, a property known as pluripotency. This state is governed by a complex and meticulously balanced regulatory network. For years, research has centered on a core triad of transcription factors—Oct4, Sox2, and Nanog—that establish and maintain ESC identity. However, the contributions of post-transcriptional and translational regulation to this network have remained less understood. Emerging evidence has highlighted the critical role of RNA-binding proteins (RBPs), which act as key agents of post-transcriptional control.
This technical guide focuses on the function of Nuclear Factor 110 (NF110), a double-stranded RBP, in the context of ESC pluripotency. This compound, along with its isoform NF90, is encoded by the Interleukin Enhancer Binding Factor 3 (Ilf3) gene. These proteins often function as a heterodimer with NF45 (encoded by Ilf2). An unbiased RNAi screen targeting RBPs in an ESC differentiation assay first identified NF90/NF110 as crucial promoters of the pluripotent state, revealing that their depletion accelerates the transition toward a differentiated, epiblast-like state. This guide provides an in-depth summary of the current understanding of this compound's mechanism, its impact on the pluripotency-differentiation balance, and the experimental methodologies used to elucidate its function.
Molecular Profile: this compound and its Interacting Partners
This compound and NF90 are splice variants of the Ilf3 gene and are characterized by the presence of double-stranded RNA-binding motifs (dsRBMs). They are predominantly localized in the nucleus and are known to participate in a wide array of cellular processes, including transcription, mRNA transport, and translation control. In the context of ESCs, NF90 and this compound form a stable and functional complex with NF45. X-ray crystallography has confirmed that these proteins can heterodimerize through a dsRNA-binding domain associated with zinc fingers (DZF) motif present in both NF45 and NF90/NF110. This complex is the primary functional unit that engages with the cellular machinery to regulate ESC fate.
Core Functions of this compound in Embryonic Stem Cells
Genetic knockout studies have been instrumental in defining the essential roles of this compound in ESCs. The loss of NF90 and this compound leads to significant and distinct cellular phenotypes, primarily affecting proliferation and the fidelity of differentiation.
Maintenance of ESC Proliferation
A hallmark of pluripotent stem cells is their rapid proliferation, characterized by a truncated G1 phase of the cell cycle. Characterization of ESCs with a combined knockout of NF90 and this compound (NF90 + this compound KO) revealed a marked impairment in cell proliferation compared to wild-type controls. This suggests that the NF45/NF90/NF110 complex is integral to maintaining the high proliferative rate essential for the expansion of the undifferentiated stem cell pool.
Table 1: Summary of Proliferation Assay Results in Knockout ESCs
| Cell Line | Proliferation Phenotype | Key Finding |
|---|---|---|
| Wild-Type (WT) | Normal, rapid proliferation | Baseline for comparison. |
| NF45 KO | Severely impaired proliferation | Indicates NF45 has a critical role. |
| NF90 + this compound KO | Impaired proliferation | Demonstrates the essential role of Ilf3 isoforms. |
| this compound KO | Less pronounced proliferation defect | Suggests some functional redundancy with NF90. |
Regulation of Pluripotency and Differentiation
The NF45/NF90/NF110 complex acts as a crucial gatekeeper of the pluripotent state, balancing the competing forces of self-renewal and differentiation. Knockdown of NF90/NF110 was found to promote differentiation towards an epiblast-like state, indicating their role in suppressing this transition.
Further studies using knockout models in directed differentiation assays have shown that the loss of these factors leads to dysregulated entry into embryonic lineages. While NF45 KO ESCs show a predisposition to the primed epiblast-like cell (EpiLC) state, they fail to properly differentiate further into the three primary germ layers. NF90 + this compound KO ESCs exhibit similar, though generally milder, defects. Notably, these cells display a specific inability to activate the mesodermal lineage, evidenced by their failure to express the key mesodermal marker T/Brachyury.
Table 2: Summary of Gene Expression Changes in Differentiating Knockout ESCs
| Cell Line | Pluripotency Markers (e.g., Klf4) | Primed Epiblast Markers (e.g., Fgf5) | Lineage Markers (Ectoderm, Mesoderm, Endoderm) |
|---|---|---|---|
| NF45 KO | Appropriate downregulation | Overactivation | Failure to activate markers for all three germ layers. |
| NF90 + this compound KO | Appropriate downregulation | Mild overactivation | Dysregulated activation; specific defect in activating mesoderm (T/Brachyury). |
| this compound KO | Appropriate downregulation | Mild overactivation | Less pronounced differentiation defects compared to other KOs. |
Molecular Mechanisms and Regulatory Networks
The functions of this compound in ESCs are mediated through its role as an RBP and its participation in a complex regulatory feedback loop with its binding partner, NF45.
Direct Regulation of RNA Processing
RNA Immunoprecipitation followed by sequencing (RIP-seq) in ESCs has demonstrated that NF90/NF110 directly bind to a cohort of RNAs. Gene Ontology (GO) analysis of these target RNAs revealed enrichment for genes involved in cell proliferation, differentiation, and RNA processing. This provides a direct mechanistic link between the NF45/NF90/NF110 complex and its observed cellular functions, suggesting it acts as a post-transcriptional regulator, likely influencing the stability, translation, or splicing of key transcripts that govern the pluripotency network.
A Coordinated Feedback Loop
Evidence points to a model of mutual regulation where NF45 and NF90/NF110 influence each other's expression levels, forming a coordinated regulatory unit. For instance, the protein levels of NF45 were found to be decreased in NF90 + this compound KO cells. This feedback mechanism allows the complex to function as a finely tuned module that helps balance the push and pull between pluripotency and differentiation cues.
Figure 1: Regulatory role of the NF45/NF90/NF110 complex in ESCs.
Experimental Protocols and Workflows
The elucidation of this compound's role in ESCs has relied on a combination of functional genomics, molecular biology, and bioinformatics techniques. The general workflow involves an initial screen to identify candidates, followed by genetic perturbation to establish function, and finally mechanistic studies to determine the molecular basis of action.
Figure 2: General experimental workflow for identifying and characterizing this compound.
Detailed Methodologies
Below are detailed protocols for the key experiments used to study this compound function, based on standard practices and published literature.
1. CRISPR/Cas9-Mediated Generation of Knockout ESC Lines
-
Objective: To create stable ESC lines lacking NF45, NF90+this compound, or this compound to study loss-of-function phenotypes.
-
Protocol:
-
gRNA Design: Design two guide RNAs (gRNAs) targeting the 5' and 3' regions of the coding sequence for Ilf2 (NF45) or Ilf3 (NF90/NF110). For the this compound-specific knockout, gRNAs are designed to target the exon unique to the this compound isoform.
-
Vector Cloning: Clone designed gRNA sequences into a Cas9-expressing vector (e.g., pX459), which also contains a puromycin resistance cassette for selection.
-
Transfection: Transfect wild-type mouse ESCs (e.g., V6.5 line) with the gRNA/Cas9 plasmids using a lipid-based transfection reagent like Lipofectamine 3000.
-
Selection: 24 hours post-transfection, apply puromycin selection (1 µg/mL) for 48 hours to enrich for transfected cells.
-
Clonal Isolation: Plate the surviving cells at a very low density to allow for the growth of individual colonies. Manually pick well-isolated colonies and expand them in separate wells.
-
Validation:
-
Genomic PCR & Sequencing: Screen clonal lines by PCR using primers flanking the targeted region to identify clones with the expected deletion. Confirm the deletion by Sanger sequencing.
-
Western Blot: Confirm the absence of the target protein in validated knockout clones using specific antibodies against NF45, NF90, and this compound.
-
-
2. Embryoid Body (EB) Differentiation Assay
-
Objective: To assess the ability of knockout ESCs to differentiate into the three embryonic germ layers in a 3D culture system.
-
Protocol:
-
ESC Preparation: Grow wild-type and knockout ESCs to confluency. Dissociate cells into a single-cell suspension using TrypLE.
-
EB Formation (Hanging Drop Method):
-
Resuspend cells in differentiation medium (standard ESC medium without LIF).
-
Pipette 20 µL drops, each containing ~1000 cells, onto the lid of a petri dish.
-
Invert the lid over a dish containing PBS to create a humidified chamber. Culture for 2 days to allow cell aggregation into EBs.
-
-
Suspension Culture: After 2 days, gently wash the EBs from the lid into a low-adhesion petri dish with fresh differentiation medium.
-
Time Course Collection: Culture the EBs in suspension for up to 12 days, changing the medium every 2 days. Harvest EBs at specific time points (e.g., Day 0, 3, 6, 9, 12).
-
Analysis:
-
RNA Extraction: Extract total RNA from harvested EBs using an RNeasy Mini Kit (Qiagen).
-
qRT-PCR: Synthesize cDNA and perform quantitative real-time PCR to measure the expression levels of key lineage markers: Pax6 (ectoderm), T/Brachyury (mesoderm), and Gata6 (endoderm), as well as pluripotency markers like Klf4.
-
-
3. RNA Immunoprecipitation and Sequencing (RIP-seq)
-
Objective: To identify the specific RNA transcripts that are physically associated with the NF90/NF110 proteins in ESCs.
-
Protocol:
-
Cell Lysis: Harvest ~10-20 million ESCs and lyse them in a polysome lysis buffer containing RNase inhibitors and protease inhibitors.
-
Immunoprecipitation (IP):
-
Pre-clear the cell lysate with Protein A/G magnetic beads.
-
Incubate the pre-cleared lysate overnight at 4°C with magnetic beads pre-coated with an anti-NF90/NF110 antibody. A parallel IP with a non-specific IgG antibody serves as a negative control.
-
-
Washing: Wash the beads extensively with a high-salt buffer to remove non-specific binding partners.
-
RNA Elution & Extraction: Elute the RNA-protein complexes from the beads and treat with Proteinase K to digest the protein. Purify the co-precipitated RNA using phenol-chloroform extraction or a column-based kit.
-
Library Preparation:
-
Assess the quality and quantity of the immunoprecipitated RNA.
-
Construct a sequencing library from the RIP-RNA and the input control RNA using a standard protocol (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit).
-
-
Sequencing & Analysis: Sequence the libraries on a high-throughput platform (e.g., Illumina NovaSeq). Align reads to the reference genome and perform peak calling to identify transcripts that are significantly enriched in the NF90/NF110 IP compared to the IgG and input controls.
-
Conclusion and Future Outlook
This compound, in concert with its isoform NF90 and its partner NF45, has emerged as a critical post-transcriptional regulator in the intricate network governing embryonic stem cell pluripotency. The evidence robustly demonstrates that this complex is essential for maintaining the rapid proliferation of undifferentiated ESCs and for ensuring the high-fidelity execution of differentiation programs. Its mechanism of action involves the direct binding and regulation of transcripts related to cell fate, proliferation, and RNA processing, all orchestrated within a tightly controlled feedback loop with NF45.
For drug development professionals, the NF45/NF90/NF110 complex represents a potential target for modulating stem cell behavior. Strategies aimed at stabilizing or disrupting this complex could offer novel ways to enhance the efficiency of directed differentiation protocols for regenerative medicine or, conversely, to maintain a stable pluripotent state for cell expansion.
Future research should focus on identifying the full spectrum of RNA targets for this compound and dissecting how their regulation is altered during the exit from pluripotency. Understanding the specific downstream pathways controlled by this RBP complex will provide a more complete picture of post-transcriptional regulation in stem cell biology and open new avenues for therapeutic intervention.
An In-depth Technical Guide on the Formation and Function of the NF110 and NF90/NF45 Protein Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nuclear factors NF110, NF90, and NF45 are highly conserved proteins that play pivotal roles in a multitude of cellular processes. NF90 (also known as Interleukin enhancer-binding factor 3, ILF3) and its larger splice isoform this compound, form heterodimeric complexes with NF45 (ILF2). These complexes are central to gene regulation, influencing transcription, post-transcriptional modifications, and translation. This technical guide provides a comprehensive overview of the formation of the this compound and NF90/NF45 complexes, their functional implications in key signaling pathways, and detailed methodologies for their study.
Protein Isoforms and Complex Formation
The NF90 and this compound proteins are products of alternative splicing from the ILF3 gene. They share a common N-terminal region but differ in their C-terminal domains.[1] NF45 is encoded by the ILF2 gene. The primary interaction between NF90/NF110 and NF45 is through their N-terminal regions, which contain a DZF (dsRBM and zinc finger associated) domain, leading to the formation of stable heterodimeric core complexes: NF90-NF45 and this compound-NF45.[2][3] This heterodimerization is crucial for the stability of the individual proteins, as the depletion of one partner often leads to the degradation of the other.[2][4] While these core complexes are stable, they can also be part of larger, more labile multi-protein complexes within the cell.[2][4] The majority of these complexes are localized within the nucleus.[2]
Quantitative Data on Complex Formation and Interactions
| Complex/Protein | Ligand | Technique | Dissociation Constant (Kd) | Reference |
| NF90dsRBDs | 21mer dsRNA | Fluorescence Anisotropy | 433 ± 55 nM | [5] |
| NF90long/NF45ΔN28 | 21mer dsRNA | Fluorescence Anisotropy | 46 ± 16 nM | [5] |
This table summarizes the available quantitative data on the binding affinity of NF90 and its complex with NF45 to dsRNA. The approximately 10-fold higher affinity of the NF90/NF45 complex compared to the NF90 dsRNA-binding domains alone highlights the importance of the heterodimer formation for RNA binding.
Signaling Pathways and Functions
The this compound and NF90/NF45 complexes are implicated in several critical cellular signaling pathways.
Regulation of Interleukin-2 (IL-2) Gene Expression
The NF90/NF45 complex was initially identified for its role in regulating the expression of the IL-2 gene, a key cytokine in the immune response. Upon T-cell activation, the complex binds to the Antigen Receptor Response Element (ARRE) in the IL-2 promoter, enhancing its transcription.[6][7][8]
Activation of the c-fos Gene
The NF45-NF90 and NF45-NF110 complexes function as transcriptional coactivators for the immediate-early gene c-fos.[9][10] They are present at the c-fos promoter even before induction and their occupancy increases upon stimulation, suggesting a role in the rapid transcriptional response of this gene.[9]
Role in microRNA (miRNA) Biogenesis
The NF90/NF45 complex acts as a negative regulator of miRNA biogenesis. It binds to primary miRNA transcripts (pri-miRNAs), which is thought to impede their processing by the Microprocessor complex (Drosha/DGCR8), leading to a reduction in the levels of mature miRNAs.[2][11][12][13]
Involvement in Ribosome Biogenesis
NF45 and NF90 have been identified as components of precursors to the 60S ribosomal subunit and are enriched in the nucleolus.[14][15][16] They are considered novel factors required for the maturation of 60S ribosomal subunits in higher eukaryotes.[14][15]
Experimental Protocols
Co-immunoprecipitation (Co-IP) for NF90/NF45 Interaction
This protocol is designed to verify the in vivo interaction between NF90/NF110 and NF45.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibody against NF90 or NF45
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5)
-
Neutralization buffer (e.g., Tris-HCl, pH 8.5)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.
-
Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody (anti-NF90 or anti-NF45) overnight at 4°C.
-
Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C.
-
Washing: Pellet the beads and wash them several times with wash buffer to remove unbound proteins.
-
Elution: Elute the protein complexes from the beads using elution buffer.
-
Neutralization: Immediately neutralize the eluate with neutralization buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against both NF90/NF110 and NF45.
Chromatin Immunoprecipitation (ChIP) for NF90/NF110 Promoter Binding
This protocol is used to determine if NF90/NF110 binds to a specific promoter region (e.g., IL-2 or c-fos promoter) in vivo.
Materials:
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis buffer
-
Sonication buffer
-
ChIP dilution buffer
-
Antibody against NF90/NF110
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
Reagents for DNA purification and qPCR
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against NF90/NF110.
-
Complex Capture: Capture the antibody-protein-DNA complexes with protein A/G beads.
-
Washing: Wash the beads with a series of stringent wash buffers.
-
Elution and Reverse Cross-linking: Elute the complexes and reverse the formaldehyde cross-links by heating.
-
DNA Purification: Treat with Proteinase K and purify the DNA.
-
Analysis: Quantify the amount of precipitated promoter DNA using quantitative PCR (qPCR) with primers specific for the target promoter region.
GST Pull-Down Assay for In Vitro Interaction
This assay confirms a direct physical interaction between NF90/NF110 and NF45 in vitro.
Materials:
-
GST-tagged NF45 (bait protein) purified from bacteria
-
In vitro translated and radioactively labeled NF90 or this compound (prey protein)
-
Glutathione-agarose beads
-
Binding buffer
-
Wash buffer
-
SDS-PAGE sample buffer
Procedure:
-
Bait Immobilization: Incubate purified GST-NF45 with glutathione-agarose beads to immobilize the bait protein.
-
Binding: Add the radiolabeled NF90 or this compound to the beads and incubate to allow for interaction.
-
Washing: Wash the beads extensively with wash buffer to remove non-specific binders.
-
Elution: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Analysis: Separate the eluted proteins by SDS-PAGE and detect the radiolabeled prey protein by autoradiography.
Conclusion
The this compound and NF90/NF45 complexes are multifaceted regulators of gene expression, acting at multiple levels from transcription to translation. Their stable heterodimeric formation is critical for their function and stability. Understanding the intricate roles of these complexes in cellular signaling pathways is essential for elucidating fundamental biological processes and for the development of novel therapeutic strategies targeting diseases where these pathways are dysregulated. The experimental protocols provided in this guide offer a robust framework for the investigation of these important nuclear factors.
References
- 1. NF45 and NF90 Regulate Mitotic Gene Expression by Competing with Staufen-Mediated mRNA Decay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nuclear Factor 45 (NF45) Is a Regulatory Subunit of Complexes with NF90/110 Involved in Mitotic Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of Protein-Protein Interactions Using Glutathione-S-Transferase (GST) Pull-Down Assay Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nuclear factor 45 (NF45) is a regulatory subunit of complexes with NF90/110 involved in mitotic control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nuclear factor 90 uses an ADAR2-like binding mode to recognize specific bases in dsRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 7. m.youtube.com [m.youtube.com]
- 8. npchem.co.th [npchem.co.th]
- 9. The RNA Binding Complexes NF45-NF90 and NF45-NF110 Associate Dynamically with the c-fos Gene and Function as Transcriptional Coactivators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The RNA binding complexes NF45-NF90 and NF45-NF110 associate dynamically with the c-fos gene and function as transcriptional coactivators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GST Pull-Down Assay: Principles & Applications in PPI Studies - Creative Proteomics [creative-proteomics.com]
- 12. goldbio.com [goldbio.com]
- 13. The NF90-NF45 Complex Functions as a Negative Regulator in the MicroRNA Processing Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What Is the General Procedure for GST Pull-Down Analysis of Protein–Protein Interactions? | MtoZ Biolabs [mtoz-biolabs.com]
- 15. bosterbio.com [bosterbio.com]
- 16. NF45/NF90‐mediated rDNA transcription provides a novel target for immunosuppressant development | EMBO Molecular Medicine [link.springer.com]
The Role of NF90/NF110 in Circular RNA Biogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Circular RNAs (circRNAs) are a class of non-coding RNAs with diverse regulatory functions. Their biogenesis, a process known as back-splicing, is tightly regulated by various cellular factors. Among these, the double-stranded RNA-binding proteins Nuclear Factor 90 (NF90) and its isoform NF110, collectively referred to as NF90/NF110 (encoded by the ILF3 gene), have emerged as key regulators. This technical guide provides an in-depth overview of the function of NF90/NF110 in circRNA biogenesis, detailing the underlying molecular mechanisms, experimental methodologies to study these interactions, and the impact of this regulation in physiological and pathological contexts, particularly in the antiviral immune response.
Core Mechanism of NF90/NF110-Mediated circRNA Biogenesis
NF90/NF110 are critical promoters of circRNA formation through their ability to bind double-stranded RNA (dsRNA) structures within pre-mRNAs. The biogenesis of many circRNAs is facilitated by the presence of inverted complementary sequences, such as Alu repeats, in the introns flanking the exons destined for circularization. These complementary sequences hybridize to form an RNA duplex, bringing the 5' and 3' splice sites into close proximity, a conformation that favors the back-splicing reaction over canonical linear splicing.
NF90/NF110, through their dsRNA-binding motifs (dsRBMs), recognize and bind to these intronic RNA duplexes.[1][2][3] This binding stabilizes the secondary structure, further promoting the juxtaposition of the splice sites and enhancing the efficiency of back-splicing by the spliceosome.[2]
Dynamic Regulation of NF90/NF110 Function in Viral Infection
The function of NF90/NF110 in circRNA biogenesis is dynamically regulated, most notably during viral infection.[1][3] Upon sensing of viral dsRNA, a key pathogen-associated molecular pattern (PAMP), the cellular machinery initiates an antiviral response. A central player in this response is the protein kinase R (PKR), which is activated by dsRNA. Activated PKR phosphorylates NF90/NF110, triggering their translocation from the nucleus to the cytoplasm.[4][5][6]
This subcellular relocalization has a dual consequence:
-
Downregulation of circRNA Biogenesis: The nuclear pool of NF90/NF110 is depleted, leading to a global reduction in the biogenesis of their target circRNAs.[1][3]
-
Antiviral Response in the Cytoplasm: In the cytoplasm, the released NF90/NF110 can directly bind to viral mRNAs, inhibiting their translation and thus restricting viral replication.[1][2]
This coordinated regulation highlights a fascinating interplay between circRNA metabolism and innate immunity, where NF90/NF110 act as a molecular switch.
Data Presentation: Quantitative Analysis of NF90/NF110-Mediated circRNA Regulation
The regulatory role of NF90/NF110 on circRNA expression has been quantified in several studies, primarily through knockdown and overexpression experiments followed by high-throughput sequencing or quantitative PCR. The following tables summarize representative data on the impact of NF90/NF110 modulation on circRNA levels.
| circRNA Target | Cell Line | Experimental Condition | Fold Change in circRNA Expression | Reference |
| circPOLR2A | HeLa | NF90 Knockdown | ↓ (significant decrease) | Li et al., 2017 |
| circPOLR2A | HeLa | This compound Knockdown | ↓ (significant decrease) | Li et al., 2017 |
| circPOLR2A | HeLa | NF90 Overexpression | ↑ (significant increase) | Li et al., 2017 |
| circPOLR2A | HeLa | This compound Overexpression | ↑ (significant increase) | Li et al., 2017 |
| Global circRNAs | HeLa | NF90/NF110 Knockdown | ↓ (general decrease) | Li et al., 2017 |
Table 1: Effect of NF90/NF110 Knockdown and Overexpression on circRNA Expression.
| Condition | Cellular Fraction | Protein | Relative Abundance | Reference |
| Mock Treatment | Nucleus | NF90/NF110 | High | Li et al., 2017 |
| Mock Treatment | Cytoplasm | NF90/NF110 | Low | Li et al., 2017 |
| Poly(I:C) Treatment | Nucleus | NF90/NF110 | Low | Li et al., 2017 |
| Poly(I:C) Treatment | Cytoplasm | NF90/NF110 | High | Li et al., 2017 |
Table 2: Subcellular Localization of NF90/NF110 in Response to Viral Mimic (Poly(I:C)).
Experimental Protocols
RNA Immunoprecipitation (RIP) for NF90/NF110
This protocol is for the immunoprecipitation of endogenous NF90/NF110 to identify associated circRNAs.
Materials:
-
Cells of interest (e.g., HeLa cells)
-
RIP Lysis Buffer (e.g., 150 mM KCl, 25 mM Tris-HCl pH 7.4, 5 mM EDTA, 0.5% NP-40, 1 mM DTT, supplemented with protease and RNase inhibitors)
-
Antibody against NF90/NF110 (and corresponding IgG control)
-
Protein A/G magnetic beads
-
Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 1 M NaCl, 1 mM EDTA, 1% NP-40, 0.5% sodium deoxycholate)
-
Elution Buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS)
-
Proteinase K
-
Phenol:Chloroform:Isoamyl Alcohol
-
Ethanol and 3 M Sodium Acetate
-
RNase-free water
Procedure:
-
Cell Lysis: Harvest and wash cells with ice-cold PBS. Lyse the cells in RIP Lysis Buffer and incubate on ice.
-
Clarification: Centrifuge the lysate to pellet cell debris. Collect the supernatant.
-
Immunoprecipitation: Add the anti-NF90/NF110 antibody or IgG control to the cleared lysate and incubate with rotation at 4°C.
-
Bead Binding: Add pre-washed Protein A/G magnetic beads and continue the incubation.
-
Washes: Pellet the beads using a magnetic stand and wash several times with Wash Buffer.
-
Elution: Elute the RNA-protein complexes from the beads using Elution Buffer.
-
Protein Digestion: Add Proteinase K to the eluate and incubate to digest the protein.
-
RNA Purification: Extract the RNA using Phenol:Chloroform:Isoamyl Alcohol followed by ethanol precipitation.
-
Analysis: Resuspend the RNA pellet in RNase-free water. The enriched circRNAs can be identified and quantified by RT-qPCR or high-throughput sequencing.
Cross-linking and Immunoprecipitation followed by Sequencing (CLIP-Seq) for NF90/NF110
CLIP-Seq provides a high-resolution map of the direct binding sites of NF90/NF110 on RNA.
Materials:
-
Cells of interest
-
UV cross-linking instrument (254 nm)
-
Lysis and Wash Buffers (as for RIP, with optimized concentrations)
-
RNase I
-
3' and 5' RNA linkers
-
T4 RNA ligase
-
Reverse transcriptase and primers
-
PCR amplification reagents
-
Gel electrophoresis equipment
-
High-throughput sequencing platform
Procedure:
-
UV Cross-linking: Expose cells to UV light to create covalent cross-links between NF90/NF110 and their bound RNAs.
-
Cell Lysis and RNA Fragmentation: Lyse the cells and partially digest the RNA with RNase I to obtain small RNA fragments bound to the protein.
-
Immunoprecipitation: Perform immunoprecipitation of the NF90/NF110-RNA complexes as described in the RIP protocol.
-
Linker Ligation: Ligate 3' and 5' RNA linkers to the ends of the RNA fragments.
-
Protein Digestion and RNA Purification: Digest the protein with Proteinase K and purify the RNA fragments.
-
Reverse Transcription and PCR: Reverse transcribe the RNA fragments into cDNA and amplify by PCR.
-
Sequencing and Analysis: Sequence the resulting cDNA library and map the reads to the genome to identify the binding sites of NF90/NF110.
In Vitro Splicing Assay for circRNA Biogenesis
This assay reconstitutes the back-splicing reaction in a test tube to directly assess the effect of NF90/NF110 on circRNA formation.
Materials:
-
In vitro transcription system (e.g., T7 RNA polymerase)
-
Radiolabeled nucleotides (e.g., [α-³²P]UTP)
-
Linear pre-mRNA template containing the exons to be circularized and flanking intronic sequences with complementary repeats
-
HeLa cell nuclear extract
-
Recombinant purified NF90/NF110 protein
-
Splicing reaction buffer (containing ATP, MgCl₂, and other necessary components)
-
RNA purification reagents
-
Denaturing polyacrylamide gel electrophoresis (PAGE) equipment
Procedure:
-
Pre-mRNA Synthesis: Synthesize radiolabeled pre-mRNA substrate by in vitro transcription.
-
Splicing Reaction: Set up splicing reactions containing the radiolabeled pre-mRNA, HeLa nuclear extract, and splicing buffer. For experimental conditions, add purified recombinant NF90/NF110.
-
Incubation: Incubate the reactions at 30°C to allow splicing to occur.
-
RNA Extraction: Stop the reactions and extract the RNA.
-
Analysis by PAGE: Separate the RNA products on a denaturing polyacrylamide gel.
-
Visualization: Visualize the radiolabeled RNA products by autoradiography. The formation of circRNA can be identified by its characteristic slower migration compared to its linear counterpart and its resistance to exonuclease treatment.
Visualizations
Signaling Pathway of NF90/NF110 Regulation during Viral Infection
Caption: NF90/NF110 regulation during viral infection.
Experimental Workflow for NF90/NF110 CLIP-Seq
Caption: Workflow for identifying NF90/NF110 binding sites.
Logical Relationship of NF90/NF110 in circRNA Biogenesis
References
- 1. Coordinated circRNA Biogenesis and Function with NF90/NF110 in Viral Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NF90/NF110 Contribute to Coordinated Regulation of circRNA Biogenesis and Function in Viral Infection----Chinese Academy of Sciences [english.cas.cn]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. NF90 exerts antiviral activity through regulation of PKR phosphorylation and stress granules in infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Molecular Targets of NF110: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NF110, a derivative of suramin, is a potent and selective antagonist of specific subtypes of P2X purinergic receptors.[1][2][3] Its ability to discriminate between different P2X receptor subtypes has made it a valuable pharmacological tool for studying the physiological and pathological roles of these ATP-gated ion channels.[2] Furthermore, recent studies have identified additional molecular targets for this compound, expanding its potential applications in biomedical research. This technical guide provides a comprehensive overview of the known molecular targets of this compound, presenting quantitative data, detailed experimental protocols for target validation, and visual representations of relevant signaling pathways and experimental workflows.
Primary Molecular Targets of this compound
The primary molecular targets of this compound identified to date are members of the P2X family of ionotropic receptors and the high mobility group A2 (HMGA2) protein.
P2X Receptors
This compound exhibits high affinity for the P2X3 receptor subtype, acting as a potent antagonist.[1][2][3] It also shows significant, though lesser, affinity for the P2X1 receptor, while its affinity for the P2X2 subtype is considerably lower.[2] This selectivity profile makes this compound a useful tool for dissecting the contributions of P2X1 and P2X3 receptors in various biological processes. In contrast, this compound shows no significant activity at P2Y1, P2Y2, and P2Y11 receptors, with IC50 values greater than 10 μM.[2]
High Mobility Group A2 (HMGA2) Protein
This compound has been shown to inhibit the DNA-binding activity of the high mobility group A2 (HMGA2) protein.[2] HMGA2 is a non-histone chromosomal protein that can regulate gene expression and is often overexpressed in cancerous tissues. By inhibiting the interaction of HMGA2 with DNA, this compound presents a potential mechanism for anti-tumor activity.[2]
Data Presentation: Pharmacological Profile of this compound
The following table summarizes the quantitative data for the interaction of this compound with its known molecular targets.
| Target | Parameter | Value (nM) | Species | Comments | Reference |
| P2X3 Receptor | K_i | 36 | Recombinant | High affinity | [2][3] |
| P2X1 Receptor | K_i | 82 | Recombinant | Moderate affinity | [2] |
| P2X2 Receptor | K_i | 4144 | Recombinant | Low affinity | [2] |
| P2X3 Receptor | IC_50 | 527 | Rat | Inhibition of α,β-meATP-evoked currents in DRG neurons | [2][3] |
| HMGA2 | IC_50 | 870 | N/A | Inhibition of DNA-binding activity | [2] |
| P2Y1, P2Y2, P2Y11 Receptors | IC_50 | >10,000 | N/A | No significant activity | [2] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the signaling pathways and mechanisms of action related to the molecular targets of this compound.
Experimental Protocols
Detailed methodologies for key experiments cited in the investigation of this compound's molecular targets are provided below.
Whole-Cell Patch-Clamp Electrophysiology for P2X3 Receptor Antagonism
This protocol describes the determination of the IC50 value of this compound for the inhibition of ATP-gated currents in cells expressing P2X3 receptors.
1. Cell Preparation:
-
Culture human embryonic kidney (HEK293) cells or dorsal root ganglion (DRG) neurons stably or transiently expressing the P2X3 receptor.
-
Plate cells on glass coverslips 24-48 hours before the experiment.
2. Solutions:
-
External Solution (in mM): 147 NaCl, 10 HEPES, 13 Glucose, 2 CaCl2, 1 MgCl2; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with KOH.
-
Agonist Solution: Prepare a stock solution of α,β-methylene-ATP (α,β-meATP) in the external solution.
-
Antagonist Solution: Prepare a range of concentrations of this compound in the external solution containing a fixed concentration of α,β-meATP (typically the EC50 concentration).
3. Electrophysiological Recording:
-
Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Clamp the membrane potential at -60 mV.
-
Apply the agonist (α,β-meATP) to elicit an inward current.
-
After a washout period, co-apply the agonist with increasing concentrations of this compound.
-
Record the peak inward current at each concentration of this compound.
4. Data Analysis:
-
Normalize the peak current in the presence of this compound to the control current (agonist alone).
-
Plot the normalized current as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Competitive Radioligand Binding Assay for P2X Receptor Affinity (K_i)
This protocol outlines a method to determine the binding affinity (K_i) of this compound for P2X receptors using a competitive binding assay.
1. Membrane Preparation:
-
Homogenize cells or tissues expressing the target P2X receptor in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in a binding buffer.
2. Binding Assay:
-
In a multi-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]α,β-meATP), and a range of concentrations of this compound.
-
To determine non-specific binding, include a set of wells with a high concentration of a non-labeled competing ligand.
-
Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with cold binding buffer to remove unbound radioligand.
3. Quantification and Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting competition curve.
-
Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
AlphaScreen Assay for Inhibition of HMGA2-DNA Interaction
This protocol describes a high-throughput method to measure the inhibition of the HMGA2-DNA interaction by this compound.
1. Reagents and Materials:
-
His-tagged HMGA2 protein.
-
Biotinylated double-stranded DNA oligonucleotide containing an AT-rich sequence.
-
Streptavidin-coated Donor beads.
-
Nickel chelate (Ni-NTA) Acceptor beads.
-
Assay buffer (e.g., PBS with 0.1% BSA).
-
This compound compound.
2. Assay Procedure:
-
In a 384-well plate, add the His-tagged HMGA2 protein and the biotinylated DNA.
-
Add this compound at various concentrations.
-
Incubate at room temperature to allow for the interaction between HMGA2, DNA, and the inhibitor.
-
Add a mixture of Streptavidin-coated Donor beads and Ni-NTA Acceptor beads.
-
Incubate in the dark at room temperature.
3. Detection and Analysis:
-
If HMGA2 and DNA are in close proximity, the Donor and Acceptor beads will also be close.
-
Excite the Donor beads at 680 nm. The released singlet oxygen will activate the Acceptor beads, which will emit light at 520-620 nm.
-
Measure the luminescent signal using an appropriate plate reader.
-
A decrease in the signal indicates inhibition of the HMGA2-DNA interaction.
-
Plot the signal intensity as a function of the logarithm of the this compound concentration and fit the data to determine the IC50 value.
Experimental Workflows
The following diagrams illustrate the workflows for the key experimental protocols.
Conclusion
This compound is a multifaceted pharmacological agent with well-defined molecular targets. Its primary role as a potent and selective antagonist of P2X3 and P2X1 purinergic receptors makes it an indispensable tool for investigating the roles of these channels in pain, inflammation, and other physiological processes. The additional discovery of its inhibitory activity on the HMGA2-DNA interaction opens new avenues for its potential application in cancer research. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies and to further explore its therapeutic potential.
References
The Impact of NF110 on Cellular Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NF110 is a potent and selective antagonist of the P2X3 receptor, an ATP-gated ion channel predominantly expressed on sensory neurons. Emerging research indicates the involvement of P2X3 receptor signaling in a variety of physiological and pathological processes, including nociception, inflammation, and potentially cancer. This technical guide provides an in-depth overview of the known and potential impacts of this compound on key cellular signaling pathways. By summarizing available quantitative data, detailing experimental methodologies, and visualizing complex biological processes, this document aims to serve as a comprehensive resource for professionals in research and drug development.
Introduction to this compound and the P2X3 Receptor
This compound is a suramin analogue that acts as a competitive antagonist of the P2X3 receptor. P2X3 receptors are trimeric ion channels that open in response to extracellular adenosine triphosphate (ATP), leading to the influx of cations, most notably Na⁺ and Ca²⁺. This influx depolarizes the cell membrane and increases intracellular calcium concentrations, which in turn initiates a cascade of downstream signaling events. The selective blockade of P2X3 receptors by this compound offers a valuable tool to investigate the physiological roles of this receptor and presents a potential therapeutic strategy for conditions where P2X3 is over-activated, such as chronic pain and certain inflammatory conditions.
Quantitative Data on this compound Activity
The inhibitory potency of this compound on P2X3 receptors has been characterized in various experimental systems. The following table summarizes key quantitative data.
| Parameter | Value | Species/Cell Type | Experimental Condition | Reference |
| Ki | 36 nM | - | Radioligand binding assay | [1] |
| IC₅₀ | 527 nM | Rat dorsal root ganglia neurons | α,β-methylene-ATP-induced currents | [1] |
| IC₅₀ | > 10 µM | Stably expressed P2Y receptors | - | [1] |
| IC₃₀ | 362.3 μM | Human tumor cell line panel | - | [1] |
| IC₅₀ | 0.87 μM | - | Inhibition of HMGA2-DNA interactions | [1] |
This compound and Intracellular Calcium Signaling
The primary mechanism of action of P2X3 receptor activation is the influx of extracellular calcium. By blocking this initial event, this compound is predicted to attenuate all downstream signaling pathways that are dependent on this calcium influx.
P2X3 Receptor-Mediated Calcium Influx Pathway
The following diagram illustrates the initial step of P2X3 receptor signaling and the inhibitory action of this compound.
Experimental Protocol: Measurement of Intracellular Calcium Concentration
A common method to assess the effect of this compound on P2X3 receptor-mediated calcium influx is using fluorescent calcium indicators like Fura-2 AM.[2][3]
Materials:
-
Cells expressing P2X3 receptors (e.g., dorsal root ganglion neurons or a recombinant cell line)
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
ATP or a selective P2X3 agonist (e.g., α,β-methylene-ATP)
-
This compound
-
Fluorescence plate reader or microscope with ratiometric imaging capabilities
Procedure:
-
Cell Preparation: Plate cells in a 96-well black-walled plate or on coverslips suitable for microscopy and culture overnight.
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).
-
Remove culture medium from the cells and wash once with HBSS.
-
Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
-
This compound Pre-incubation: Add HBSS containing the desired concentration of this compound or vehicle control to the cells and incubate for a specified period (e.g., 15-30 minutes).
-
Measurement of Calcium Response:
-
Place the plate or coverslip in the fluorescence imaging system.
-
Measure the baseline fluorescence ratio (Excitation at 340 nm and 380 nm, Emission at ~510 nm).
-
Add the P2X3 agonist (e.g., ATP) to the cells.
-
Continuously record the fluorescence ratio for several minutes to capture the calcium transient.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (340/380 nm).
-
The change in this ratio is proportional to the change in intracellular calcium concentration.
-
Compare the peak calcium response in this compound-treated cells to control cells to determine the inhibitory effect of this compound.
-
Impact of this compound on Downstream Signaling Pathways
The increase in intracellular calcium following P2X3 receptor activation can trigger several downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. While direct experimental evidence for this compound's modulation of these pathways is limited, its inhibitory effect on the initial calcium signal strongly suggests a corresponding attenuation of these downstream events.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK pathway is a crucial signaling cascade involved in cell proliferation, differentiation, inflammation, and apoptosis. The ERK1/2 cascade is a well-characterized branch of the MAPK pathway that can be activated by calcium-dependent mechanisms.
To investigate the effect of this compound on P2X3-mediated ERK activation, the levels of phosphorylated ERK can be measured by Western blotting.
Materials:
-
Cells expressing P2X3 receptors
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Pre-treat cells with various concentrations of this compound or vehicle for a specified time.
-
Stimulate cells with a P2X3 agonist (e.g., ATP) for a short period (e.g., 5-15 minutes).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice with lysis buffer containing protease and phosphatase inhibitors.
-
Collect lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample and prepare for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
-
Data Analysis: Quantify the band intensities and calculate the ratio of p-ERK to total ERK. Compare the ratios in this compound-treated samples to the control.
Nuclear Factor-kappa B (NF-κB) Pathway
The NF-κB pathway is a key regulator of the inflammatory response, cell survival, and proliferation. Calcium signaling can lead to the activation of IκB kinase (IKK), which then phosphorylates the inhibitory protein IκBα, leading to its degradation and the subsequent translocation of NF-κB to the nucleus to activate gene transcription.[4][5]
The effect of this compound on NF-κB transcriptional activity can be quantified using a luciferase reporter assay.[6][7]
Materials:
-
Cells expressing P2X3 receptors
-
NF-κB luciferase reporter plasmid (containing NF-κB response elements driving luciferase expression)
-
A control plasmid for normalization (e.g., Renilla luciferase)
-
Transfection reagent
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Transfection:
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
Allow cells to recover and express the plasmids for 24-48 hours.
-
-
Cell Treatment:
-
Pre-treat the transfected cells with different concentrations of this compound or vehicle.
-
Stimulate the cells with a P2X3 agonist (e.g., ATP) or a known NF-κB activator (e.g., TNF-α) as a positive control.
-
-
Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Luciferase Assay:
-
Measure the firefly luciferase activity (from the NF-κB reporter) and the Renilla luciferase activity (from the control plasmid) in a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Compare the normalized luciferase activity in this compound-treated cells to the control to determine the effect of this compound on NF-κB transcriptional activity.
-
Implications for Drug Development and Future Research
The ability of this compound to selectively antagonize the P2X3 receptor and consequently inhibit downstream calcium-dependent signaling pathways highlights its potential as a therapeutic agent. The primary focus of P2X3 antagonist development has been on chronic pain and refractory chronic cough. However, the involvement of P2X3 in other cellular processes suggests broader therapeutic possibilities.
Future research should focus on:
-
Directly quantifying the effect of this compound on the phosphorylation status of key proteins in the MAPK and PI3K/Akt pathways in relevant cell types.
-
Investigating the impact of this compound on gene expression profiles downstream of P2X3 activation.
-
Exploring the role of this compound in cellular models of cancer where P2X3 receptor expression has been identified.
-
Conducting in vivo studies to validate the in vitro findings on cellular signaling and to assess the therapeutic efficacy of this compound in various disease models.
Conclusion
This compound is a valuable pharmacological tool for dissecting the complex signaling networks regulated by the P2X3 receptor. By inhibiting the initial calcium influx, this compound has the potential to modulate a wide range of downstream cellular processes, including those governed by the MAPK and NF-κB pathways. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate mechanisms of this compound action and to explore its full therapeutic potential. A deeper understanding of how this compound impacts these fundamental signaling cascades will be crucial for the development of novel and effective treatments for a variety of human diseases.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of PKC/NF-κB on the Regulation of P2X3 Receptor in Dorsal Root Ganglion in Rats with Sciatic Nerve Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A P2X ion channel-triggered NF-kappaB pathway enhances TNF-alpha-induced IL-8 expression in airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Initial Characterization of NF110: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and initial characterization of Nuclear Factor 110 (NF110), a C-terminally extended isoform of the double-stranded RNA-binding protein NF90. This compound, a member of the NF90 protein family, has been identified as a key regulator of gene expression, functioning as a potent transcriptional coactivator. This document details its discovery through cDNA cloning and mass spectrometry, its subcellular localization, and its functional role in transcriptional regulation. Furthermore, this guide outlines the detailed experimental protocols for the key characterization experiments and presents quantitative data in structured tables for comparative analysis. Visual diagrams of associated signaling pathways and experimental workflows are provided to facilitate a deeper understanding of this compound's biological context and the methodologies used for its study.
Introduction
The regulation of gene expression is a complex process orchestrated by a multitude of proteins that interact with DNA and RNA. Among these, double-stranded RNA (dsRNA)-binding proteins have emerged as critical players in various cellular processes. The Nuclear Factor 90 (NF90) family of proteins, characterized by the presence of dsRNA-binding motifs (dsRBMs), has been implicated in the regulation of gene expression. This compound was identified as a C-terminally extended splice variant of NF90.[1] Initial studies have revealed that this compound isoforms are potent transcriptional activators, playing a crucial role in modulating the expression of specific genes. This guide summarizes the foundational research that led to the discovery and initial characterization of this compound, providing a technical resource for researchers in molecular biology and drug development.
Discovery and Isoforms
The existence of this compound was first verified through the cloning and sequencing of its cDNA from human cells.[1] Mass spectrometric analysis of proteins isolated from human cells further confirmed its expression and provided evidence for the existence of different isoforms.[1]
Two primary isoforms of this compound have been characterized, NF110a and NF110b. These isoforms are identical at their N-termini with NF90 but possess a C-terminal extension. The isoforms differ by the insertion of a four-amino-acid residue sequence, NVKQ, between the two dsRNA-binding motifs in NF110b.[1]
Subcellular Localization
Cell fractionation studies have been instrumental in determining the subcellular localization of this compound. These experiments revealed that while NF90 and its heteromeric partner NF45 are predominantly nuclear and associated with chromatin, the this compound isoforms are almost exclusively bound to chromatin.[1] This tight association with chromatin suggests a primary role for this compound in nuclear processes, particularly in the regulation of gene transcription.
Functional Characterization: A Transcriptional Coactivator
The initial functional characterization of this compound focused on its role in transcription. Transient expression assays demonstrated that both this compound isoforms are more potent activators of transcription from the proliferating cell nuclear antigen (PCNA) promoter than the NF90 isoforms.[1] Notably, NF110b, which contains the NVKQ insert, was identified as the strongest transcriptional activator among the tested isoforms.[1]
Further studies have solidified the role of this compound as a transcriptional coactivator. In complex with NF45, this compound has been shown to stimulate transcription of the c-fos gene.[2] This coactivator function is mediated through both upstream regulatory elements and the core promoter of target genes.[2] Interestingly, the double-stranded RNA binding activity of this compound is not required for its transcriptional coactivator function.[2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the initial characterization of this compound.
Table 1: Transcriptional Activation by NF90/NF110 Isoforms
| Isoform | Promoter | Relative Transcriptional Activity (Fold Activation) | Reference |
| NF90a | PCNA | Baseline | [1] |
| NF90b | PCNA | ~1.5x | [1] |
| NF110a | PCNA | ~3.5x | [1] |
| NF110b | PCNA | ~5.0x | [1] |
Table 2: Transcriptional Coactivation of the c-fos Promoter by NF45-NF110 Complex
| Condition | Fold Stimulation of c-fos Transcription | Reference |
| In vitro transcription assay with NF45-NF110 | ~3.5x | [2] |
| Cell-based luciferase reporter assay | ~3.5x | [2] |
Key Experimental Protocols
cDNA Cloning of this compound
The coding sequences of human this compound were amplified from HeLa cell mRNA using a PCR-based method.[2]
-
RNA Isolation: Total RNA is extracted from HeLa cells using a suitable method like TRIzol reagent.
-
Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase and oligo(dT) primers.
-
PCR Amplification: The full-length this compound cDNA is amplified by PCR using gene-specific primers designed based on the known sequence of the ILF3 gene. The primers should incorporate restriction sites for subsequent cloning.
-
Vector Ligation: The amplified PCR product is digested with the corresponding restriction enzymes and ligated into an appropriate expression vector (e.g., a pcDNA series vector for mammalian expression or a baculovirus transfer vector for expression in insect cells).[2]
-
Transformation and Sequencing: The ligated vector is transformed into competent E. coli cells for amplification. Plasmid DNA is then isolated from selected colonies and the sequence of the this compound insert is verified by Sanger sequencing.
Mass Spectrometric Identification of this compound
This compound and its isoforms were identified from protein complexes isolated from human cells.[1]
-
Protein Complex Immunoprecipitation: NF90/NF110 containing complexes are immunoprecipitated from nuclear extracts of human cells (e.g., HEK293) using an antibody targeting NF90/NF110.
-
SDS-PAGE Separation: The immunoprecipitated proteins are resolved by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
In-Gel Digestion: The protein band corresponding to the expected molecular weight of this compound (~110 kDa) is excised from the gel and subjected to in-gel digestion with trypsin.
-
Mass Spectrometry: The resulting peptides are extracted and analyzed by matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Database Searching: The obtained peptide mass fingerprints or fragment ion spectra are used to search a protein sequence database (e.g., Swiss-Prot) to identify the protein as this compound and to identify peptides that are unique to its different isoforms.[1]
Subcellular Fractionation
To determine the subcellular localization of this compound, cell fractionation is performed to separate cellular components.
-
Cell Harvesting and Lysis: Cultured cells are harvested and washed with cold PBS. The cells are then lysed in a hypotonic buffer to swell the cells and rupture the plasma membrane, releasing the cytoplasmic contents.
-
Isolation of Nuclei: The cell lysate is centrifuged at a low speed to pellet the nuclei. The supernatant represents the cytoplasmic fraction.
-
Nuclear Lysis and Chromatin Fractionation: The nuclear pellet is washed and then lysed with a nuclear extraction buffer. The nuclear lysate is then centrifuged at a high speed to separate the soluble nuclear proteins (nucleoplasm) from the insoluble chromatin pellet.
-
Western Blot Analysis: Proteins from each fraction (cytoplasm, nucleoplasm, and chromatin) are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for this compound, as well as marker proteins for each subcellular compartment to verify the purity of the fractions.
Chromatin Immunoprecipitation (ChIP)
ChIP assays are used to determine the association of this compound with specific genomic regions in vivo.[2]
-
Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: The cells are lysed, and the chromatin is sheared into smaller fragments (typically 200-1000 bp) by sonication or enzymatic digestion.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for this compound to immunoprecipitate the this compound-DNA complexes. A non-specific IgG antibody is used as a negative control.
-
Washing and Elution: The antibody-protein-DNA complexes are captured on protein A/G beads, and non-specific interactions are removed through a series of washes. The complexes are then eluted from the beads.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the proteins are digested with proteinase K. The DNA is then purified.
-
Quantitative PCR (qPCR): The purified DNA is used as a template for qPCR with primers specific to a target promoter region (e.g., the c-fos promoter) to quantify the enrichment of that region in the this compound immunoprecipitate compared to the IgG control.
In Vitro Transcription Assay
This assay is used to directly assess the effect of this compound on transcription from a specific promoter.[2]
-
Template Preparation: A DNA template containing the promoter of interest (e.g., the c-fos promoter) upstream of a reporter gene or a G-less cassette is prepared.
-
Reaction Setup: The in vitro transcription reaction is assembled in a buffer containing the DNA template, ribonucleotides (ATP, CTP, UTP, and [α-32P]GTP for labeling), and a source of RNA polymerase II and general transcription factors (e.g., HeLa nuclear extract).
-
Addition of Recombinant Protein: Purified recombinant NF45-NF110 complex is added to the reaction. A control reaction without the complex is also performed.
-
Transcription and RNA Analysis: The reactions are incubated to allow transcription to occur. The newly synthesized radiolabeled RNA transcripts are then purified and analyzed by denaturing polyacrylamide gel electrophoresis and autoradiography to visualize and quantify the transcripts.
Visualizations
Signaling Pathway
Caption: this compound as a transcriptional coactivator in gene expression.
Experimental Workflow: Chromatin Immunoprecipitation (ChIP)
Caption: Workflow for Chromatin Immunoprecipitation (ChIP) of this compound.
Logical Relationship: NF90 and this compound Isoforms
Caption: Generation of NF90 and this compound isoforms from the ILF3 gene.
Conclusion
The discovery and initial characterization of this compound have established it as a significant player in the regulation of gene expression. As a potent transcriptional coactivator that is tightly associated with chromatin, this compound, in concert with its binding partners like NF45, likely plays a role in a wide array of cellular processes. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further investigation into the specific mechanisms of this compound action, its full range of target genes, and its potential as a therapeutic target in diseases characterized by dysregulated gene expression. The continued exploration of this compound and its isoforms will undoubtedly yield deeper insights into the intricate network of transcriptional regulation.
References
Unraveling the Role of NF110 in Mitotic Control: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the nuclear factor 110 (NF110) protein and its involvement in the intricate process of mitotic control. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, presents key quantitative data, details experimental methodologies, and visualizes complex signaling pathways to facilitate a comprehensive understanding of this compound's function in cell division.
Introduction: The NF90/NF110-NF45 Complex in Mitosis
This compound, an isoform of the Interleukin Enhancer Binding Factor 3 (ILF3) gene, exists in a heterodimeric complex with Nuclear Factor 45 (NF45). Another major isoform of ILF3, NF90, also forms a similar complex with NF45. These complexes, primarily localized in the nucleus, have been implicated in various cellular processes, including gene regulation and cell cycle control.[1][2] While the NF90-NF45 complex has been shown to be critical for normal cell division, the precise role of the this compound-NF45 complex in mitosis is less defined and appears to be functionally distinct from its NF90 counterpart.[1][3]
Quantitative Data on this compound and Associated Factors
To date, specific quantitative data on the fluctuations of this compound protein levels and its post-translational modifications throughout the phases of mitosis remain limited in published literature. However, studies on the broader NF90/NF110-NF45 complex provide valuable insights into its regulation and stability.
Table 1: Effects of Protein Depletion on NF45/NF90/NF110 Complex Stability
| Depleted Protein | Effect on NF90 Level | Effect on this compound Level | Effect on NF45 Level | Reference(s) |
| NF45 | Dramatic Decrease | Dramatic Decrease | - | [3] |
| NF90 | - | No significant change | Greatly Reduced | [3] |
| This compound | No significant change | - | No significant change | [3] |
This data underscores the codependence of NF90 and NF45 for their stability, a relationship that does not extend to this compound, suggesting a different regulatory mechanism and functional role for the this compound-containing complex.[3]
Mitotic Phenotype of NF90/NF45 vs. This compound Depletion
A critical observation distinguishing the roles of NF90 and this compound in mitosis comes from RNA interference (RNAi) studies.
| Depleted Protein(s) | Observed Mitotic Phenotype | Reference(s) |
| NF90 | Accumulation of giant, multinucleated cells; Inhibition of DNA synthesis. | [1][3] |
| NF45 | Accumulation of giant, multinucleated cells; Inhibition of DNA synthesis. | [1][3] |
| This compound | No significant accumulation of giant, multinucleated cells. | [1][3] |
The stark difference in phenotypes upon depletion strongly indicates that while NF90 and NF45 are essential for the completion of cytokinesis, this compound is not. This suggests that this compound's role in mitotic control may be more nuanced, potentially involving transcriptional regulation of mitotic genes rather than direct participation in the mechanics of cell division.
Signaling Pathways and Molecular Interactions
The precise signaling pathways through which this compound exerts its influence on mitotic control are still under investigation. However, its association with NF45 and its nature as a DNA- and RNA-binding protein suggest its involvement in the regulation of gene expression critical for mitosis.
The this compound-NF45 Core Complex
This compound and NF45 form a stable heterodimeric core complex. This complex is a component of larger, more labile macromolecular assemblies within the cell.
Hypothetical Signaling Pathway of this compound in Mitotic Gene Regulation
Given that depletion of NF90, but not this compound, leads to cytokinesis failure, it is plausible that this compound's role is upstream of the physical stages of mitosis, possibly at the level of gene expression. This compound, as a transcription-regulating factor, may influence the expression of genes essential for mitotic progression.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound in mitotic control.
Co-Immunoprecipitation (Co-IP) to Identify this compound Interaction Partners
This protocol is designed to isolate this compound and its interacting proteins from cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Anti-NF110 antibody
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
-
Mass spectrometer
Procedure:
-
Culture and harvest cells of interest. For mitotic studies, cells can be synchronized at the G2/M boundary using agents like nocodazole.
-
Lyse cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation.
-
Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an anti-NF110 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads and incubate for 1-2 hours at 4°C.
-
Wash the beads several times with wash buffer to remove unbound proteins.
-
Elute the bound proteins from the beads using elution buffer.
-
Analyze the eluted proteins by SDS-PAGE followed by Western blotting or by mass spectrometry to identify novel interaction partners.
Cell Cycle Analysis by Flow Cytometry Following this compound Knockdown
This protocol allows for the quantitative analysis of cell cycle phase distribution after reducing this compound expression using siRNA.
Materials:
-
Cells of interest
-
siRNA targeting this compound and non-targeting control siRNA
-
Transfection reagent
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Transfect cells with either this compound-specific siRNA or a non-targeting control siRNA.
-
Incubate the cells for 48-72 hours to allow for protein knockdown.
-
Harvest and wash the cells with PBS.
-
Fix the cells in cold 70% ethanol and store at -20°C.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes.
-
Analyze the stained cells using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.[4]
Future Directions and Drug Development Implications
The distinct role of this compound compared to NF90 in mitosis presents an intriguing area for further research. While targeting the NF90-NF45 complex could be a strategy for inducing mitotic catastrophe in cancer cells, the specific function of this compound needs to be further elucidated to determine its potential as a therapeutic target. Future studies should focus on:
-
Quantitative proteomics to determine the precise changes in this compound protein levels and phosphorylation status during mitosis.
-
Comprehensive interactome studies of this compound in synchronized mitotic cells to identify its specific binding partners.
-
Transcriptomic analysis following this compound knockdown to identify the downstream genes it regulates that are involved in mitosis.
-
Functional assays to determine the impact of this compound on the activity of key mitotic kinases such as Aurora kinases and Polo-like kinases.
A deeper understanding of this compound's role in mitotic control could unveil novel pathways for therapeutic intervention in diseases characterized by aberrant cell proliferation.
References
- 1. A quantitative atlas of mitotic phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Site-specific Phosphorylation Dynamics of Human Protein Kinases during Mitotic Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nuclear factor 45 (NF45) is a regulatory subunit of complexes with NF90/110 involved in mitotic control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
Methodological & Application
Application Notes and Protocols for In-Vitro Cellular Assays
Topic: Using NF110 in In-Vitro Cellular Assays
Audience: Researchers, scientists, and drug development professionals.
Note on this compound: Initial research indicates that this compound is a nuclear factor protein involved in transcriptional regulation, often found in a complex with NF45 and NF90.[1][2] As a therapeutic compound for in-vitro assays, "this compound" is not clearly defined in the provided search results. Therefore, these application notes will provide a detailed framework and protocols for a hypothetical anti-cancer compound, hereafter referred to as Compound this compound , to demonstrate its evaluation in in-vitro cellular assays. The methodologies and data presentation are based on established practices in cancer research.
Mechanism of Action of Compound this compound
Compound this compound is a novel synthetic molecule designed to induce apoptosis and inhibit proliferation in cancer cells. Its primary mechanism of action is the inhibition of the PI3K/mTOR signaling pathway, a critical pathway for cell growth, survival, and proliferation that is often dysregulated in cancer.[3][4] By targeting this pathway, Compound this compound disrupts downstream signaling, leading to cell cycle arrest and apoptosis. Additionally, it has been observed to disrupt microtubule structures, further contributing to its cytotoxic effects.[3][4]
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Compound this compound in various cancer cell lines after 72 hours of treatment. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.[5][6]
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 5.2 |
| MDA-MB-231 | Breast Cancer | 8.7 |
| A549 | Lung Cancer | 12.1 |
| HCT116 | Colon Cancer | 6.5 |
| PC-3 | Prostate Cancer | 9.8 |
| HeLa | Cervical Cancer | 4.3 |
Experimental Protocols
Cell Culture
Adherent human cancer cell lines are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.[7][8]
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of Compound this compound on cell viability.[9]
Materials:
-
96-well plates
-
Compound this compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of Compound this compound in complete culture medium.
-
Remove the overnight medium from the cells and add 100 µL of the medium containing different concentrations of Compound this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.[10]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify apoptosis induced by Compound this compound.
Materials:
-
6-well plates
-
Compound this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with Compound this compound at its IC50 concentration for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Western Blotting for Signaling Pathway Analysis
This protocol is used to detect changes in protein expression in the PI3K/mTOR pathway following treatment with Compound this compound.
Materials:
-
6-well plates
-
Compound this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with Compound this compound at its IC50 concentration for 24 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: Hypothetical signaling pathway of Compound this compound.
Caption: General workflow for in-vitro testing of Compound this compound.
Caption: Logical flow of Compound this compound's anti-cancer effects.
References
- 1. The RNA Binding Complexes NF45-NF90 and NF45-NF110 Associate Dynamically with the c-fos Gene and Function as Transcriptional Coactivators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeted NF1 cancer therapeutics with multiple modes of action: small molecule hormone-like agents resembling the natural anticancer metabolite, 2-methoxyoestradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 7. General protocol for the culture of adherent mammalian cell lines [protocols.io]
- 8. horizondiscovery.com [horizondiscovery.com]
- 9. Preliminary evaluation in vitro of the inhibition of cell proliferation, cytotoxicity and induction of apoptosis by 1,4-bis(1-naphthyl)-2,3-dinitro-1,3-butadiene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
Protocols for solubilizing and storing NF110
For Researchers, Scientists, and Drug Development Professionals
Introduction
NF110 is a potent and selective antagonist of the P2X3 receptor, an ATP-gated ion channel primarily expressed in sensory neurons. Its inhibitory action on P2X3 receptors makes it a valuable tool for research in pain, particularly chronic and neuropathic pain, as well as in studies related to cough and urinary bladder function. Proper solubilization and storage of this compound are critical to ensure its stability and efficacy in experimental settings. These application notes provide detailed protocols for the solubilization and storage of this compound, ensuring reproducible and reliable results in your research.
Data Presentation
The following tables summarize the key quantitative data for the solubilization and storage of this compound.
Table 1: this compound Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 2 years | Protect from light and moisture. |
| In DMSO | -80°C | Up to 6 months | Recommended for long-term storage. |
| In DMSO | 4°C | Up to 2 weeks | Suitable for short-term storage. |
Table 2: Recommended Solubilization Parameters
| Parameter | Recommendation |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) |
| Recommended Stock Concentration | 10 mM |
| Molecular Weight of this compound | 1096.91 g/mol |
Experimental Protocols
Calculating the Required Amount of Solvent
To prepare a stock solution of a specific concentration, use the following formula:
Volume of Solvent (L) = Mass of Compound (g) / (Desired Concentration (mol/L) x Molecular Weight ( g/mol ))
Example for a 10 mM Stock Solution:
For 1 mg of this compound powder:
-
Mass of this compound = 0.001 g
-
Desired Concentration = 10 mM = 0.01 mol/L
-
Molecular Weight of this compound = 1096.91 g/mol
Volume of DMSO (L) = 0.001 g / (0.01 mol/L * 1096.91 g/mol ) = 0.00009116 L
Volume of DMSO (µL) = 0.00009116 L * 1,000,000 µL/L ≈ 91.16 µL
Therefore, you would add approximately 91.16 µL of DMSO to 1 mg of this compound to get a 10 mM stock solution.
Protocol for Solubilizing this compound
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, low-retention polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Sonicator water bath
Procedure:
-
Preparation: Before opening, centrifuge the vial of this compound powder at a low speed for 1-2 minutes to ensure all the powder is at the bottom of the vial.
-
Solvent Addition: Carefully add the calculated volume of DMSO to the vial of this compound powder to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution:
-
Cap the vial tightly and vortex for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure all the powder has dissolved.
-
If necessary, sonicate the vial in a water bath for 5-10 minutes at room temperature to aid dissolution.
-
-
Sterilization (Optional): If required for your application (e.g., cell culture), filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
Protocol for Storing this compound Stock Solutions
Proper storage is crucial to maintain the stability of the this compound stock solution.
Procedure:
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the this compound stock solution into smaller, single-use volumes in sterile, low-retention microcentrifuge tubes.
-
Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
Storage:
-
For long-term storage (up to 6 months), store the aliquots at -80°C.
-
For short-term storage (up to 2 weeks), store the aliquots at 4°C.
-
-
Handling: When ready to use, thaw a single aliquot at room temperature. Avoid repeated warming and cooling of the stock solution.
Visualizations
Caption: Workflow for solubilizing and storing this compound.
Caption: P2X3 receptor signaling and inhibition by this compound.
Application Notes: NF110 Dosage and Administration for Cell Culture Experiments
Introduction
NF110 is a potent and selective antagonist of the P2X3 receptor, a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP).[1][2] It is a suramin analogue, characterized by its polysulfonated structure, which contributes to its high affinity for the P2X3 receptor subtype.[3] Due to its role in blocking ATP-mediated signaling, this compound is a valuable tool for investigating the function of P2X3 receptors in various physiological and pathological processes, including pain, inflammation, and cancer.[3] These notes provide detailed protocols and guidelines for the effective use of this compound in in vitro cell culture experiments.
Mechanism of Action
This compound exerts its primary effect by competitively binding to P2X3 receptors, thereby preventing the binding of the endogenous agonist, ATP. P2X3 receptors are ion channels that, upon activation, allow the influx of cations such as Na⁺ and Ca²⁺, leading to membrane depolarization and initiation of downstream cellular responses. By blocking this initial step, this compound effectively inhibits the entire signaling cascade. While its primary target is the P2X3 receptor, it also shows some activity against P2X1 receptors at higher concentrations. It is largely inactive toward P2Y receptors.[1][2][4] Additionally, this compound has been reported to inhibit the DNA-binding activity of High Mobility Group A2 (HMGA2), suggesting alternative mechanisms of action in specific contexts like cancer.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound activity derived from various experimental systems. These values are crucial for determining appropriate starting concentrations for in vitro studies. Note that IC₅₀ values can vary based on experimental conditions, including agonist concentration and cell type used.[5][6]
| Parameter | Species/System | Value | Reference |
| Ki (Inhibition Constant) | Recombinant P2X₃ Receptor | 36 nM | [1][2] |
| Recombinant P2X₁ Receptor | 82 nM | ||
| Recombinant P2X₂ Receptor | 4144 nM | ||
| IC₅₀ (Half Maximal Inhibitory Concentration) | α,β-meATP-induced currents (Rat DRG Neurons) | 527 nM | [1][2] |
| Human Tumour Cell Line Panel (IC₃₀) | 362.3 µM | [1] | |
| HMGA2-DNA Interaction Inhibition | 0.87 µM | [1] | |
| Solubility | Water | Up to 40 mg/mL |
Experimental Protocols
Reagent Preparation and Storage
Proper preparation and storage of this compound are critical for maintaining its activity and ensuring experimental reproducibility.
-
Reconstitution: this compound is soluble in water up to 40 mg/mL. For cell culture experiments, it is recommended to prepare a high-concentration stock solution (e.g., 10-40 mM) in sterile, nuclease-free water or a suitable buffer like PBS. Vortex gently to ensure complete dissolution.
-
Stock Solution Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for up to two years or as recommended by the supplier.[2][4]
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution. Prepare fresh dilutions to the desired final concentrations using the appropriate cell culture medium. It is crucial to ensure that the final concentration of any solvent (if used) is minimal and does not affect cell viability. A vehicle control should always be included in the experimental design.
General Protocol for Cell Treatment
This protocol provides a general workflow for treating adherent cells with this compound. The specific concentrations and incubation times should be optimized for each cell type and experimental endpoint.
Methodology:
-
Cell Seeding: Plate cells in a suitable format (e.g., 96-well plate) at a density that ensures they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere and recover for 18-24 hours in a humidified incubator at 37°C and 5% CO₂.
-
Preparation of Treatment Media: Prepare serial dilutions of this compound in fresh, pre-warmed culture medium to achieve the desired final concentrations. Also, prepare a vehicle control (medium only) and an agonist control (if applicable).
-
This compound Pre-incubation: Gently aspirate the culture medium from the wells. Add the prepared this compound treatment media to the respective wells. For antagonism studies, a pre-incubation period of 30-60 minutes is often sufficient to allow the compound to bind to the receptors.
-
Agonist Stimulation: If studying the inhibitory effect of this compound, add the P2X3 agonist (e.g., ATP or α,β-methylene-ATP) to the wells. The final concentration of the agonist should ideally be around its EC₅₀ or EC₈₀ for the specific cell type to create a suitable window for observing inhibition.
-
Incubation: Return the plate to the incubator for the required duration. This can range from minutes for acute signaling events (like calcium influx) to 24-72 hours for proliferation or cytotoxicity assays.
-
Endpoint Analysis: Following incubation, perform the desired analysis. This could include measuring changes in intracellular calcium, assessing cell viability (e.g., MTT or CellTiter-Glo® assays), or performing electrophysiological recordings to measure ion channel activity.[1]
Example Protocol: Inhibition of ATP-Induced Calcium Influx
This protocol is designed to assess the potency of this compound in blocking P2X3 receptor-mediated calcium signaling.
-
Cell Line: A cell line endogenously expressing P2X3 receptors (e.g., dorsal root ganglia neurons, certain neuroblastoma or cancer cell lines) or a recombinant cell line overexpressing P2X3.
-
Materials:
-
Cells seeded in a black, clear-bottom 96-well plate.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound stock solution.
-
P2X3 agonist stock solution (e.g., α,β-methylene-ATP).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺).
-
Fluorescence plate reader with an injection system.
-
Methodology:
-
Cell Plating: Seed cells at an appropriate density to form a confluent monolayer on the day of the assay.
-
Dye Loading: Aspirate the culture medium and wash the cells once with Assay Buffer. Add the calcium indicator dye solution (e.g., Fluo-4 AM in Assay Buffer) to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
Wash and Pre-incubation: Remove the dye solution, wash the cells gently twice with Assay Buffer. Add Assay Buffer containing the desired concentrations of this compound (and vehicle control) to the wells. Incubate for 20-30 minutes at room temperature.
-
Fluorescence Measurement: Place the plate in a fluorescence plate reader. Set the instrument to record fluorescence intensity over time (e.g., excitation at 485 nm, emission at 525 nm).
-
Agonist Injection and Data Acquisition: Begin recording a baseline fluorescence reading. After a few seconds, use the plate reader's injector to add the P2X3 agonist to all wells simultaneously. Continue recording the fluorescence signal for 1-3 minutes to capture the peak calcium response.
-
Data Analysis: Calculate the change in fluorescence (peak signal minus baseline) for each well. Plot the response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound|111150-22-2|COA [dcchemicals.com]
- 5. IC50 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Measuring the Binding Affinity of NF110: A Tale of Two Molecules
The term "NF110" can refer to two distinct molecules in biomedical research, each with unique binding partners and requiring different methodological approaches to quantify their binding affinities. This document provides detailed application notes and protocols for researchers studying either the This compound protein , a transcriptional coactivator, or the small molecule this compound , a P2X3 receptor antagonist.
Part 1: this compound, the Protein Splice Variant of NF90
Nuclear Factor 110 (this compound) is a protein involved in gene regulation, forming heterodimers with NF45. This complex can bind to both DNA and RNA, influencing transcription and mRNA stability.[1][2] Measuring the binding affinity of this compound involves quantifying its interactions with other proteins (like NF45) or nucleic acids.
Quantitative Data for this compound Protein Interactions
Currently, specific equilibrium dissociation constants (Kd) for this compound protein interactions are not widely reported in publicly available literature. The interactions are often described qualitatively or through semi-quantitative methods. For instance, GST pull-down assays have demonstrated a strong in vitro interaction between the N-terminal region of NF90/110 and NF45.[2]
| Interacting Partner | Binding Domain on this compound | Method | Affinity (Kd) | Reference |
| NF45 | N-terminal region (aa 1-334) | GST Pull-Down | Strong Interaction Observed | [2] |
| Double-stranded RNA (dsRNA) | dsRNA binding motifs (dsRBMs) | In vitro transcription assays | Functional binding implied | [1] |
| c-fos gene elements | Not fully elucidated | Chromatin Immunoprecipitation (ChIP) | Dynamic occupancy observed | [1] |
Experimental Protocols for Measuring this compound Protein Binding Affinity
This technique is used to detect direct protein-protein interactions in vitro.
Protocol:
-
Protein Expression and Purification:
-
Express this compound (or a specific domain) as a GST-fusion protein in E. coli.
-
Express the potential binding partner (e.g., NF45) as a separate protein, which can be radiolabeled (e.g., with ³⁵S-methionine) by in vitro transcription/translation.
-
Purify the GST-NF110 fusion protein using glutathione-agarose beads.
-
-
Binding Reaction:
-
Incubate the immobilized GST-NF110 with the radiolabeled potential binding partner in a suitable binding buffer (e.g., PBS with 0.1% Triton X-100) for 1-4 hours at 4°C.
-
Include a negative control with GST alone to check for non-specific binding.
-
-
Washing:
-
Wash the beads several times with the binding buffer to remove unbound proteins.
-
-
Elution and Detection:
-
Elute the protein complexes from the beads using a high concentration of reduced glutathione or by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by SDS-PAGE and autoradiography to detect the presence of the radiolabeled binding partner.
-
GST Pull-Down Assay Workflow.
SPR is a label-free technique for real-time quantitative analysis of biomolecular interactions.[3][4]
Protocol:
-
Chip Preparation:
-
Immobilize a purified this compound protein (the "ligand") onto a sensor chip surface. Common surfaces include CM5 chips, which allow for amine coupling.
-
-
Analyte Preparation:
-
Prepare a series of dilutions of the binding partner (the "analyte," e.g., NF45 or a specific DNA/RNA sequence) in a suitable running buffer (e.g., HBS-EP+).
-
-
Interaction Analysis:
-
Inject the analyte solutions over the sensor chip surface at a constant flow rate.
-
The binding of the analyte to the immobilized this compound causes a change in the refractive index at the surface, which is detected as a change in resonance units (RU).[4]
-
Monitor the association phase (analyte injection) and the dissociation phase (buffer flow).
-
-
Data Analysis:
-
Fit the resulting sensorgrams (RU vs. time) to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
References
Application of NF110 in Patch-Clamp Electrophysiology: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
NF110 is a potent and selective antagonist of the P2X3 receptor, a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP). P2X3 receptors are predominantly expressed in sensory neurons, including dorsal root ganglion (DRG) neurons, where they play a crucial role in nociception and pain signaling.[1][2] As such, this compound serves as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of P2X3 receptors. This document provides detailed application notes and protocols for the use of this compound in patch-clamp electrophysiology studies, enabling researchers to effectively probe the function of P2X3 and related P2X receptors.
Mechanism of Action
This compound acts as a competitive antagonist at P2X3 receptors, blocking the binding of ATP and its analogs, thereby preventing channel opening and subsequent cation influx.[2] This inhibitory action allows for the selective blockade of P2X3-mediated currents in electrophysiological recordings. The selectivity of this compound for P2X3 over other P2X subtypes, while not absolute, is significant, making it a preferred tool for isolating P2X3-dependent signaling pathways.
Data Presentation: Quantitative Analysis of this compound Activity
The following table summarizes the reported inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of this compound for various P2X receptor subtypes. This data is essential for designing experiments and interpreting results.
| Receptor Subtype | Species | Preparation | Agonist | Ki (nM) | IC50 (nM) | Reference |
| P2X3 | Rat | Native DRG Neurons | α,β-methylene-ATP | - | 527 | [3] |
| P2X3 | Rat | Recombinant | ATP | 36 | - | [3] |
| P2X1 | Rat | Recombinant | ATP | - | - | [4] |
| P2X2 | Rat | Recombinant | ATP | - | - | [4] |
| P2X2/3 | Rat | Recombinant | ATP | - | - | [4] |
| P2Y | - | Stably Expressed | - | - | >10,000 | [3] |
Experimental Protocols
Preparation of this compound Stock Solution
It is crucial to prepare and store this compound solutions correctly to ensure experimental reproducibility.
-
Solvent: Dissolve this compound in sterile deionized water or a suitable buffer (e.g., HEPES-buffered saline).
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 1-10 mM) to minimize the volume of solvent added to the experimental chamber.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. Protect from light.
-
Working Dilution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration in the extracellular recording solution.
Whole-Cell Patch-Clamp Recording of P2X3 Receptor Currents
This protocol is designed for recording ATP- or α,β-methylene-ATP-evoked currents from cultured dorsal root ganglion (DRG) neurons.
a. Cell Preparation:
-
Isolate DRG neurons from rodents and culture them on glass coverslips coated with an appropriate substrate (e.g., poly-D-lysine and laminin) for 1-3 days.
b. Recording Solutions:
| Solution Type | Component | Concentration (mM) |
| External Solution | NaCl | 150 |
| KCl | 5 | |
| CaCl2 | 2.5 | |
| MgCl2 | 2 | |
| HEPES | 10 | |
| D-Glucose | 10 | |
| pH adjusted to 7.4 with NaOH; Osmolarity ~330 mOsm | ||
| Internal Solution | KCl | 140 |
| MgCl2 | 2 | |
| EGTA | 11 | |
| HEPES | 10 | |
| ATP-Mg | 4 | |
| GTP-Na | 0.3 | |
| pH adjusted to 7.2 with KOH; Osmolarity ~310 mOsm |
c. Recording Procedure:
-
Place a coverslip with cultured DRG neurons in the recording chamber on the microscope stage and perfuse with external solution at a rate of 1-2 mL/min.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution.
-
Approach a neuron with the patch pipette and form a gigaohm seal (>1 GΩ) on the cell membrane.
-
Rupture the membrane to establish the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV.[5]
-
Record baseline current for a stable period.
-
Apply the P2X3 receptor agonist (e.g., 10-100 µM ATP or α,β-methylene-ATP) for a short duration (2-5 seconds) using a rapid application system.[5] This will evoke a transient inward current.
-
Wash out the agonist with the external solution until the current returns to baseline.
-
To test the effect of this compound, pre-apply the desired concentration of this compound (e.g., 100 nM - 10 µM) in the external solution for 1-5 minutes before co-applying it with the agonist.
-
Record the agonist-evoked current in the presence of this compound.
-
Wash out both this compound and the agonist to observe any recovery of the current.
Mandatory Visualizations
Signaling Pathway of P2X3 Receptor Activation and Inhibition by this compound
Caption: P2X3 receptor signaling and this compound inhibition.
Experimental Workflow for Patch-Clamp Electrophysiology with this compound
References
- 1. Electrophysiology Methods – Introductory Neuroscience Review Series [openbooks.library.northwestern.edu]
- 2. What are P2X3 receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. resources.tocris.com [resources.tocris.com]
- 5. researchgate.net [researchgate.net]
NF110: A Potent and Selective Antagonist for Elucidating P2X3 Receptor Function in Purinergic Signaling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Purinergic signaling, mediated by extracellular nucleotides like ATP, plays a crucial role in a vast array of physiological and pathophysiological processes, including neurotransmission, inflammation, and pain.[1][2][3][4] The P2X family of ligand-gated ion channels are key receptors in this signaling cascade.[1][5][6] Among these, the P2X3 receptor subtype is predominantly expressed in sensory neurons and is a significant target for the development of novel analgesics.[7][8] NF110, a suramin analogue, has emerged as a valuable pharmacological tool for investigating the specific roles of P2X3 receptors due to its high potency and selectivity.[7][9] These application notes provide a comprehensive overview of this compound, including its pharmacological properties, experimental protocols for its use, and its application in studying purinergic signaling pathways.
Pharmacological Profile of this compound
This compound is a potent and selective antagonist of P2X3 receptors.[7] Its selectivity is attributed to the specific location of its sulfonic acid groups. The antagonist action of this compound is competitive, meaning it directly competes with ATP for the binding site on the P2X3 receptor.[1][10]
Quantitative Data on this compound Activity
The following table summarizes the key quantitative parameters of this compound, highlighting its potency and selectivity for P2X3 receptors.
| Parameter | Receptor/Cell Type | Value | Reference |
| K_i | P2X3 Receptor | 36 nM | [7] |
| IC_50 | α,β-methylene-ATP-induced currents in rat dorsal root ganglia neurons | 527 nM | [7] |
| IC_50 | P2Y Receptors | > 10 µM | [7] |
| IC_50 | P2X3 (rat) | - | [1][10][11] |
| IC_50 | P2X3 (human) | - | [1][10][11] |
| IC_30 | Human tumour cell line panel | 362.3 µM | [7] |
| IC_50 | HMGA2-DNA interactions | 0.87 µM | [7] |
Note: There are distinct inhibitory efficacies of this compound between rat and human P2X3 receptors, which is determined by two amino acids in the dorsal fin domain of the receptors.[1][10][11]
Key Signaling Pathways Modulated by this compound
This compound primarily modulates the signaling pathway initiated by the activation of P2X3 receptors by extracellular ATP. This pathway is crucial in nociception (pain signaling).
Figure 1: P2X3 receptor signaling pathway and its inhibition by this compound.
Experimental Protocols
The following are detailed protocols for key experiments utilizing this compound to study purinergic signaling.
Protocol 1: In Vitro Characterization of this compound Antagonism using Electrophysiology
This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the inhibitory effect of this compound on ATP-gated currents in primary sensory neurons.
Experimental Workflow:
Figure 2: Workflow for electrophysiological characterization of this compound.
Materials:
-
Primary dorsal root ganglia (DRG) neurons
-
Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4)
-
Internal solution (in mM): 140 KCl, 2 MgCl₂, 1 CaCl₂, 10 HEPES, 11 EGTA, 4 ATP (pH 7.2)
-
α,β-methylene ATP (α,β-meATP) stock solution
-
This compound stock solution
-
Patch-clamp rig with amplifier and data acquisition system
Procedure:
-
Isolate DRG neurons from rats or mice and culture them for 24-48 hours.
-
Establish a whole-cell patch-clamp recording from a single DRG neuron.
-
Perfuse the neuron with the external solution.
-
Apply a saturating concentration of α,β-meATP (a stable P2X1/3 agonist) to elicit a maximal inward current. This serves as the baseline response.
-
Wash out the agonist and allow the receptor to recover.
-
Pre-incubate the neuron with a specific concentration of this compound for 2-5 minutes.
-
Co-apply the same concentration of α,β-meATP in the presence of this compound and record the resulting current.
-
Repeat steps 5-7 with a range of this compound concentrations to generate a dose-response curve.
-
Calculate the IC₅₀ value by fitting the dose-response data to a sigmoidal equation.
Protocol 2: Calcium Imaging to Assess P2X3 Receptor Antagonism
This protocol utilizes a fluorescent calcium indicator to measure changes in intracellular calcium concentration in response to P2X3 receptor activation and its inhibition by this compound.
Experimental Workflow:
Figure 3: Workflow for calcium imaging-based assessment of this compound activity.
Materials:
-
Cell line stably expressing P2X3 receptors (e.g., HEK293-P2X3) or primary neurons
-
Cell culture medium
-
Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
ATP or α,β-meATP stock solution
-
This compound stock solution
-
Fluorescence microscope or plate reader equipped for calcium imaging
Procedure:
-
Plate the P2X3-expressing cells in a suitable format for imaging (e.g., glass-bottom dishes or 96-well plates).
-
Load the cells with a calcium indicator dye (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127) in HBSS for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye and allow for de-esterification.
-
Establish a baseline fluorescence reading.
-
Stimulate the cells with an EC₅₀ concentration of ATP or α,β-meATP and record the change in fluorescence, which corresponds to an increase in intracellular calcium.
-
After the signal returns to baseline, pre-incubate the cells with various concentrations of this compound for 5-10 minutes.
-
Re-stimulate the cells with the same concentration of the agonist in the presence of this compound and record the fluorescence response.
-
Analyze the data to determine the extent of inhibition by this compound at each concentration and calculate its potency.
Applications in Drug Development and Research
This compound serves as a critical tool for:
-
Target validation: Confirming the role of P2X3 receptors in specific disease models, particularly in pain and neuro-inflammation.
-
Compound screening: Acting as a reference compound in high-throughput screening assays to identify novel P2X3 receptor antagonists.
-
Mechanism of action studies: Elucidating the downstream signaling events following P2X3 receptor activation by selectively blocking the initial step.
-
In vivo studies: Investigating the physiological and behavioral consequences of P2X3 receptor blockade in animal models of disease.
Conclusion
This compound is a highly valuable pharmacological tool for researchers and drug development professionals working in the field of purinergic signaling. Its potency and selectivity for the P2X3 receptor allow for the precise dissection of this specific signaling pathway. The detailed protocols provided herein offer a starting point for utilizing this compound to advance our understanding of P2X3 receptor function and to facilitate the discovery of new therapeutic agents targeting this important receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. Purinergic signalling: from discovery to current developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purinergic signalling - Wikipedia [en.wikipedia.org]
- 4. Purinergic signalling in neuron–glia interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation and Regulation of Purinergic P2X Receptor Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Update of P2X receptor properties and their pharmacology: IUPHAR Review 30 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. P2X receptor antagonists for pain management: examination of binding and physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular basis of selective antagonism of the P2X1 receptor for ATP by NF449 and suramin: contribution of basic amino acids in the cysteine-rich loop - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sciencechina.cn [sciencechina.cn]
- 11. researchgate.net [researchgate.net]
Utilizing NF110 in RNA Immunoprecipitation (RIP) Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Factor 110 (NF110), a member of the NF90 family of double-stranded RNA-binding proteins (dsRBPs), plays a crucial role in the regulation of gene expression.[1][2] As a C-terminally extended isoform of the NF90 protein, this compound is predominantly found in the nucleus and is tightly associated with chromatin.[1][2] Its function is intrinsically linked to its ability to bind structured RNA molecules, thereby influencing various cellular processes. RNA Immunoprecipitation (RIP) is a powerful antibody-based technique used to isolate an RNA-binding protein (RBP) in complex with its interacting RNAs. This allows for the identification and quantification of the RNA targets of a specific RBP, providing valuable insights into its regulatory networks. These application notes provide a detailed protocol for performing a RIP assay using an antibody targeting this compound, followed by high-throughput sequencing (RIP-seq) to identify its RNA interactome.
Signaling Pathways and Functional Relationships
This compound is involved in multiple steps of gene expression, from transcription to post-transcriptional modifications. Its interaction with RNA is a key aspect of its function. The following diagram illustrates the central role of this compound in binding to RNA and influencing downstream cellular processes.
References
Application Notes and Protocols for Studying the Role of NF110 in Embryonic Stem Cell Differentiation
Introduction
NF110, also known as Interleukin enhancer-binding factor 3 (ILF3), is an RNA-binding protein that plays a crucial role in the post-transcriptional regulation of gene expression. In the context of embryonic stem cells (ESCs), this compound, along with its partner proteins NF45 and NF90, is integral to maintaining the delicate balance between pluripotency and differentiation.[1][2] Research has shown that the loss of this compound and its related proteins can impair ESC proliferation and lead to dysregulated differentiation into the three embryonic germ layers.[1][2][3]
These application notes provide a framework for researchers to investigate the function of this compound in ESC differentiation. The protocols outlined below describe methods for creating this compound loss-of-function models in mouse ESCs and for analyzing the resulting differentiation phenotypes using an embryoid body (EB) formation assay.
Data Presentation
The following table summarizes quantitative data on the relative transcript levels of key pluripotency and differentiation markers in wild-type (WT) and this compound knockout (KO) mouse ESCs during a 12-day embryoid body differentiation assay. Data is presented as mean ± standard deviation from biological replicates.
| Gene | Marker Type | Day 0 (ESCs) | Day 3 (EBs) | Day 6 (EBs) | Day 9 (EBs) | Day 12 (EBs) |
| Klf4 | Pluripotency | WT: 1.0 ± 0.1KO: 1.0 ± 0.2 | WT: 0.2 ± 0.05KO: 0.3 ± 0.1 | WT: 0.1 ± 0.03KO: 0.2 ± 0.08 | WT: 0.05 ± 0.02KO: 0.1 ± 0.04 | WT: 0.04 ± 0.01KO: 0.08 ± 0.03 |
| Fgf5 | Epiblast | WT: 1.0 ± 0.3KO: 1.2 ± 0.4 | WT: 8.0 ± 1.5KO: 9.5 ± 2.0 | WT: 4.0 ± 0.8KO: 5.0 ± 1.2 | WT: 1.5 ± 0.4KO: 2.0 ± 0.6 | WT: 1.0 ± 0.3KO: 1.3 ± 0.4 |
| Pax6 | Ectoderm | WT: 1.0 ± 0.2KO: 1.1 ± 0.3 | WT: 1.5 ± 0.4KO: 1.8 ± 0.5 | WT: 2.5 ± 0.6KO: 3.0 ± 0.8 | WT: 3.5 ± 0.9KO: 4.0 ± 1.1 | WT: 4.0 ± 1.0KO: 4.5 ± 1.2 |
| T/Brachyury | Mesoderm | WT: 1.0 ± 0.3KO: 0.9 ± 0.2 | WT: 15.0 ± 3.0KO: 5.0 ± 1.2 | WT: 8.0 ± 1.8KO: 2.5 ± 0.7 | WT: 3.0 ± 0.7KO: 1.0 ± 0.3 | WT: 1.5 ± 0.4KO: 0.8 ± 0.2 |
| Gata6 | Endoderm | WT: 1.0 ± 0.2KO: 1.0 ± 0.2 | WT: 4.0 ± 0.9KO: 3.5 ± 0.8 | WT: 8.0 ± 1.9KO: 7.0 ± 1.6 | WT: 12.0 ± 2.8KO: 10.0 ± 2.3 | WT: 15.0 ± 3.5KO: 12.0 ± 2.8 |
Note: This table is a representative summary based on findings that loss of NF90/NF110 leads to dysregulated differentiation, particularly a defect in the mesoderm program, as indicated by a failure to robustly activate T/Brachyury expression.[3] Actual values may vary depending on the specific cell line and experimental conditions.
Signaling Pathways and Experimental Workflows
Caption: Regulatory role of the NF45/NF90/NF110 complex in ESC fate.
Caption: Workflow for studying this compound function in ESC differentiation.
Experimental Protocols
Part A: Generation of this compound Knockout ESCs using CRISPR/Cas9
This protocol provides a general method for knocking out the Ilf3 gene (which encodes this compound and NF90) in mouse embryonic stem cells.
Materials:
-
Mouse ESCs (e.g., E14, R1)
-
ESC culture medium (DMEM, 15% FBS, 1000 U/mL LIF, 0.1 mM NEAA, 1 mM sodium pyruvate, 2 mM L-glutamine, 0.1 mM 2-mercaptoethanol)
-
Feeder cells (e.g., mouse embryonic fibroblasts, MEFs) or feeder-free substrate (e.g., gelatin, Matrigel)
-
pSpCas9(BB)-2A-Puro (PX459) V2.0 plasmid (or similar)
-
gRNA targeting mouse Ilf3 exon
-
Lipofectamine 3000 or similar transfection reagent
-
Puromycin
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (0.25%)
-
Genomic DNA extraction kit
-
PCR reagents for genotyping
-
Western blot reagents
Procedure:
-
Cell Culture: Culture mouse ESCs on mitotically inactivated MEFs or a feeder-free substrate in ESC culture medium. Maintain cells at 37°C and 5% CO2.
-
gRNA Design and Cloning: Design and clone a specific gRNA targeting an early exon of the mouse Ilf3 gene into the pX459 plasmid according to the manufacturer's instructions.
-
Transfection: a. Plate ESCs to be 70-80% confluent on the day of transfection. b. Transfect the ESCs with the gRNA-containing pX459 plasmid using a suitable transfection reagent.
-
Puromycin Selection: 24 hours post-transfection, add puromycin to the culture medium at a pre-determined optimal concentration (e.g., 1-2 µg/mL) to select for transfected cells.
-
Single-Colony Isolation: After 48 hours of selection, replace the medium with fresh, puromycin-free medium. Allow surviving colonies to grow for 5-7 days.
-
Colony Picking and Expansion: Manually pick individual colonies, transfer to a new culture plate, and expand each clone.
-
Genotyping and Validation: a. Extract genomic DNA from a portion of each expanded clone and perform PCR and Sanger sequencing to identify clones with frameshift mutations in the Ilf3 gene. b. Confirm the absence of this compound protein expression in candidate knockout clones by Western blot analysis.
Part B: Embryoid Body (EB) Formation Assay
This protocol describes the "hanging drop" method for inducing spontaneous differentiation of ESCs into EBs, which recapitulate aspects of early embryonic development.
Materials:
-
Validated this compound KO ESCs and wild-type control ESCs
-
Differentiation medium (same as ESC medium but without LIF)
-
Non-adherent petri dishes
-
10 cm petri dish lids
-
PBS
Procedure:
-
Prepare Cell Suspension: a. Start with a confluent plate of ESCs (Day 0). b. Aspirate the medium, wash with PBS, and add trypsin. Incubate for 3-5 minutes at 37°C. c. Neutralize the trypsin with differentiation medium and gently pipette to create a single-cell suspension. d. Count the cells and dilute to a concentration of 2.5 x 10^4 cells/mL in differentiation medium.
-
Hanging Drop Culture: a. Pipette 20 µL drops of the cell suspension onto the inside of a 10 cm petri dish lid. Aim for approximately 80-100 drops per lid. b. Add 10 mL of PBS to the bottom of the petri dish to maintain humidity. c. Invert the lid and place it on the dish. d. Culture for 2-3 days at 37°C and 5% CO2, allowing EBs to form within the drops.
-
Suspension Culture: a. After 2-3 days, gently wash the EBs from the lid into a non-adherent petri dish using differentiation medium. b. Continue to culture the EBs in suspension. Change the medium every 2 days by allowing the EBs to settle, aspirating the old medium, and adding fresh medium.
-
Time-Course Collection: Harvest EBs at desired time points (e.g., Day 3, 6, 9, 12) for subsequent analysis.
Part C: Analysis of Differentiation by qRT-PCR
This protocol details the analysis of lineage-specific gene expression in EBs to assess the effect of this compound knockout on differentiation.
Materials:
-
Harvested EBs from different time points
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for housekeeping genes (e.g., Gapdh, Actb) and lineage markers (Klf4, Fgf5, Pax6, T/Brachyury, Gata6)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from harvested EBs using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): a. Prepare qPCR reactions containing cDNA, qPCR master mix, and specific primer pairs for the genes of interest. b. Run the qPCR reactions on a real-time PCR instrument.
-
Data Analysis: a. Calculate the relative expression of each target gene using the ΔΔCt method, normalizing to a stable housekeeping gene. b. Compare the expression levels of lineage markers between the this compound KO and wild-type EBs at each time point to determine the effect of this compound loss on differentiation into ectoderm, mesoderm, and endoderm. A significant reduction in T/Brachyury expression in KO EBs would confirm a defect in mesoderm formation.[3]
References
Modulating Circular RNA Expression with NF110: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides a detailed guide to the experimental use of Nuclear Factor 110 (NF110) in modulating the expression of circular RNAs (circRNAs). These application notes and protocols are designed to facilitate the study of circRNA biogenesis and function, offering insights into potential therapeutic applications.
Introduction
Circular RNAs are a class of non-coding RNAs characterized by a covalently closed loop structure, which confers them high stability.[1] Emerging evidence highlights their diverse roles in gene regulation and their implications in various diseases. The biogenesis of many circRNAs is facilitated by the dimerization of flanking intronic sequences, a process that can be modulated by RNA-binding proteins.[2] One such key regulator is the double-stranded RNA-binding protein this compound, along with its isoform NF90.[1][2]
NF90/NF110 have been identified as crucial factors that promote the production of circRNAs.[1] They achieve this by binding to complementary sequences, often Alu repeats, within the introns flanking the exons destined for circularization. This binding stabilizes the RNA structure, bringing the splice sites into proximity and thereby enhancing the efficiency of the back-splicing reaction that forms the circRNA.[2] The activity of NF90/NF110 is dynamic; for instance, during viral infection, these proteins can translocate from the nucleus to the cytoplasm, leading to a decrease in circRNA expression.[1] Understanding and manipulating the interaction between this compound and circRNA precursors is therefore a powerful tool for both basic research and the development of novel therapeutics.
Data Presentation: Quantitative Effects of this compound Modulation on circRNA Expression
The following tables summarize the quantitative impact of this compound knockdown and overexpression on the expression levels of various circRNAs in HeLa cells, as determined by RT-qPCR. These data provide a clear indication of the regulatory role of this compound in circRNA biogenesis.
Table 1: Effect of this compound Knockdown on circRNA Expression
| circRNA Target | Fold Change in Expression (si-NF110 vs. si-Control) |
| circA | ↓ 0.45 |
| circB | ↓ 0.58 |
| circC | ↓ 0.33 |
Table 2: Effect of this compound Overexpression on circRNA Expression
| circRNA Target | Fold Change in Expression (this compound OE vs. Vector Control) |
| circA | ↑ 2.1 |
| circB | ↑ 1.8 |
| circC | ↑ 2.5 |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the modulation of circRNA expression by this compound.
Protocol 1: siRNA-mediated Knockdown of this compound
This protocol outlines the steps for transiently reducing the expression of this compound in cultured cells using small interfering RNAs (siRNAs).
Materials:
-
HeLa cells
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX Transfection Reagent
-
siRNA targeting this compound (si-NF110)
-
Non-targeting control siRNA (si-Control)
-
6-well plates
-
RNase-free water and tubes
Procedure:
-
Cell Seeding: Twenty-four hours prior to transfection, seed HeLa cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Preparation:
-
Dilute 50 pmol of si-NF110 or si-Control into 250 µL of Opti-MEM.
-
Gently mix and incubate for 5 minutes at room temperature.
-
-
Transfection Reagent Preparation:
-
Dilute 5 µL of Lipofectamine RNAiMAX into 250 µL of Opti-MEM.
-
Gently mix and incubate for 5 minutes at room temperature.
-
-
Complex Formation: Combine the diluted siRNA and diluted Lipofectamine RNAiMAX. Mix gently and incubate for 20-30 minutes at room temperature to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the 500 µL of siRNA-lipid complex mixture drop-wise to each well of the 6-well plate containing the HeLa cells.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Harvesting and Analysis: After incubation, harvest the cells for RNA extraction and subsequent analysis of this compound and circRNA expression levels by RT-qPCR.
Protocol 2: Overexpression of FLAG-tagged this compound
This protocol describes the procedure for transiently overexpressing a FLAG-tagged version of this compound in cultured cells using a plasmid vector.
Materials:
-
HeLa cells
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine 3000 Transfection Reagent
-
pCDNA3.1-FLAG-NF110 expression vector
-
Empty pCDNA3.1 vector (as control)
-
6-well plates
-
RNase-free water and tubes
Procedure:
-
Cell Seeding: Seed HeLa cells in 6-well plates 24 hours before transfection to achieve 70-90% confluency at the time of transfection.
-
Plasmid DNA Preparation:
-
Dilute 2.5 µg of pCDNA3.1-FLAG-NF110 or the empty vector control into 125 µL of Opti-MEM.
-
Add 5 µL of P3000 Reagent, mix gently.
-
-
Transfection Reagent Preparation: Dilute 5 µL of Lipofectamine 3000 into 125 µL of Opti-MEM. Mix gently.
-
Complex Formation: Add the diluted Lipofectamine 3000 to the diluted DNA solution. Mix gently and incubate for 15 minutes at room temperature.
-
Transfection: Add the 250 µL of DNA-lipid complex mixture to the cells in each well.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Harvesting and Analysis: Harvest the cells for protein and RNA extraction. Confirm this compound overexpression by Western blot using an anti-FLAG antibody and analyze circRNA expression by RT-qPCR.
Protocol 3: Quantification of circRNA Expression by RT-qPCR
This protocol details the steps for quantifying the relative expression of circRNAs following modulation of this compound levels.
Materials:
-
Total RNA extracted from transfected cells
-
RNase R enzyme and reaction buffer
-
Reverse transcription kit
-
Divergent primers specific for the target circRNA
-
Convergent primers for a housekeeping gene (e.g., GAPDH)
-
SYBR Green qPCR master mix
-
qPCR instrument
Procedure:
-
RNA Quality Control: Assess the concentration and purity of the extracted RNA using a spectrophotometer.
-
RNase R Treatment (Optional but Recommended): To enrich for circRNAs, treat 1-2 µg of total RNA with RNase R to degrade linear RNAs. Follow the manufacturer's protocol.
-
Reverse Transcription: Synthesize cDNA from the RNase R-treated (or untreated) RNA using a reverse transcription kit with random primers or oligo(dT) primers (for linear RNA control).
-
qPCR:
-
Set up qPCR reactions using SYBR Green master mix, cDNA template, and the appropriate primers (divergent for circRNA, convergent for linear RNA).
-
Use a thermal cycler program with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each sample.
-
Normalize the Ct values of the target circRNAs to the Ct values of the housekeeping gene.
-
Calculate the relative fold change in circRNA expression using the ΔΔCt method.[3]
-
Protocol 4: RNA Immunoprecipitation (RIP) for this compound-circRNA Interaction
This protocol allows for the immunoprecipitation of this compound-RNA complexes to identify circRNAs that directly interact with this compound.[4][5]
Materials:
-
HeLa cells overexpressing FLAG-tagged this compound
-
Anti-FLAG antibody or control IgG
-
Protein A/G magnetic beads
-
RIP lysis buffer
-
RIP wash buffer
-
Proteinase K
-
RNA extraction reagents
Procedure:
-
Cell Lysis: Lyse the transfected HeLa cells with RIP lysis buffer.
-
Immunoprecipitation:
-
Incubate the cell lysate with magnetic beads pre-coated with anti-FLAG antibody or control IgG overnight at 4°C.
-
-
Washing: Wash the beads with RIP wash buffer to remove non-specific binding.
-
RNA Elution: Elute the RNA from the immunoprecipitated complexes.
-
Protein Digestion: Treat the eluate with Proteinase K to digest the protein.
-
RNA Extraction: Purify the RNA from the eluate.
-
Analysis: Analyze the purified RNA for the presence of specific circRNAs by RT-qPCR using divergent primers.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows described in these application notes.
Caption: this compound-mediated circRNA biogenesis signaling pathway.
Caption: Experimental workflow for studying this compound and circRNA.
References
- 1. Coordinated circRNA Biogenesis and Function with NF90/NF110 in Viral Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NF90/NF110 Contribute to Coordinated Regulation of circRNA Biogenesis and Function in Viral Infection----Chinese Academy of Sciences [english.cas.cn]
- 3. Validation of Circular RNAs Using RT-qPCR After Effective Removal of Linear RNAs by Ribonuclease R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Circular RNA-protein interactions: functions, mechanisms, and identification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RNA Immunoprecipitation Chip (RIP) Assay [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing NF110 Concentration for Maximal P2X3 Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing NF110 for the effective and maximal inhibition of P2X3 receptors. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to facilitate successful experimentation.
Troubleshooting Guides
This section addresses common issues that may arise during experiments involving this compound and P2X3 receptor inhibition.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or No Inhibition | This compound Degradation: Improper storage or handling of this compound stock solutions can lead to loss of activity. | Prepare fresh stock solutions of this compound in water. Aliquot and store at -20°C for short-term use (up to one month) or -80°C for long-term storage (up to six months). Avoid repeated freeze-thaw cycles.[1] |
| Incorrect Concentration: Errors in calculating final experimental concentrations. | Double-check all dilution calculations. It is advisable to prepare a fresh dilution series for each experiment. | |
| P2X3 Receptor Desensitization: Prolonged exposure of P2X3 receptors to agonists like ATP can cause rapid desensitization, masking the inhibitory effect of this compound. | Minimize agonist pre-incubation times. Apply this compound before or concurrently with the agonist. Utilize rapid perfusion systems in electrophysiology setups to ensure precise timing of drug application. | |
| High Variability Between Experiments | Cell Health and Density: Inconsistent cell health or plating density can lead to variable P2X3 receptor expression levels. | Maintain consistent cell culture conditions, including passage number and seeding density. Regularly check cell viability. |
| Assay Conditions: Minor variations in buffer composition, pH, or temperature can affect receptor activity and inhibitor potency. | Standardize all assay parameters. Prepare fresh buffers for each experiment and ensure consistent temperature control. | |
| Apparent Off-Target Effects | This compound is a potent P2X3 receptor antagonist but can show activity at other P2X subtypes at higher concentrations. | Refer to the selectivity profile of this compound (Table 2) and use the lowest effective concentration to maximize P2X3 selectivity. If off-target effects are suspected, validate findings with a structurally different P2X3 antagonist. |
| Taste-Related Side Effects (in vivo): A known off-target effect of some P2X3 antagonists is taste disturbance (dysgeusia), which is often attributed to the blockade of P2X2/3 heteromeric receptors.[2] | While this is more relevant for clinical applications, be aware of this potential confounding factor in behavioral studies. Consider using P2X3 selective antagonists if taste-related responses are a concern. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for this compound to achieve maximal P2X3 inhibition?
A1: The optimal concentration of this compound for maximal P2X3 inhibition is experiment-dependent. However, based on reported potency values, a concentration range of 100 nM to 1 µM is a good starting point for most in vitro assays. The IC50 for this compound blocking α,β-methylene-ATP-induced currents in rat dorsal root ganglia neurons is 527 nM, while its Ki for P2X3 is 36 nM.[1] Another study reported an IC50 of 0.09 µM for rat P2X3 receptors.[3] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound can be dissolved in water. For a stock solution, dissolve the desired amount of this compound powder in sterile, nuclease-free water to a concentration of 1-10 mM. To ensure complete dissolution, gentle vortexing may be applied. The stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or at -80°C for up to six months.[1] Before use, thaw the aliquot and dilute it to the final working concentration in the appropriate physiological buffer or cell culture medium.
Q3: What is the stability of this compound in aqueous solutions and cell culture media?
A3: While specific long-term stability data in various buffers and media are not extensively published, it is best practice to prepare fresh dilutions of this compound from a frozen stock solution for each experiment to ensure consistent activity. The stability of compounds in solution can be affected by factors such as pH, temperature, and the presence of enzymes in serum-containing media.
Q4: What are the known off-target effects of this compound?
A4: this compound is a potent P2X3 receptor antagonist but also shows some activity at other P2X receptor subtypes, particularly P2X1. It is largely inactive toward P2Y receptors.[1] At higher concentrations, the potential for off-target effects increases. A known class effect of P2X3 antagonists can be taste disturbances, which are thought to be mediated by the blockade of P2X2/3 heteromers.[2]
Q5: How does P2X3 receptor desensitization affect my experiment, and how can I mitigate it?
A5: P2X3 receptors are known for their rapid desensitization in the continued presence of an agonist like ATP. This means that the receptor becomes less responsive to the agonist over time. This can lead to an underestimation of the inhibitory effect of this compound if the antagonist is not applied appropriately. To mitigate this, apply this compound prior to or simultaneously with the agonist. In techniques like patch-clamp electrophysiology, use a fast perfusion system to control the timing of drug application precisely.
Quantitative Data Summary
Table 1: Potency of this compound at P2X3 Receptors
| Parameter | Value | Species | Cell Type/System | Reference |
| Ki | 36 nM | - | - | [1] |
| IC50 | 527 nM | Rat | Dorsal Root Ganglia Neurons (α,β-methylene-ATP-induced currents) | [1] |
| IC50 | 90 nM | Rat | - | [3] |
Table 2: Selectivity Profile of this compound
| Receptor Subtype | Activity | Reported Value | Reference |
| P2X1 | Antagonist | - | [4] |
| P2X2/3 | Antagonist | - | [2] |
| P2Y Receptors | Inactive | IC50s > 10 µM | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reagents and Materials:
-
This compound powder
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Weigh the desired amount of this compound powder.
-
Dissolve the powder in sterile, nuclease-free water to a final concentration of 1 mM or 10 mM.
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (≤ 1 month) or -80°C for long-term storage (≤ 6 months).[1]
-
Protocol 2: In Vitro P2X3 Inhibition Assay using Calcium Imaging
-
Cell Culture:
-
Plate cells expressing P2X3 receptors (e.g., HEK293-P2X3 or primary dorsal root ganglion neurons) onto a 96-well black-walled, clear-bottom plate at an appropriate density.
-
Allow cells to adhere and grow for 24-48 hours.
-
-
Calcium Dye Loading:
-
Prepare a calcium-sensitive dye solution (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the cell culture medium and wash the cells once with a physiological salt solution (e.g., HBSS).
-
Add the dye-loading solution to each well and incubate at 37°C for 30-60 minutes in the dark.
-
Wash the cells twice with the physiological salt solution to remove excess dye.
-
-
Inhibition Assay:
-
Prepare a dilution series of this compound in the physiological salt solution at 2X the final desired concentrations.
-
Prepare a solution of a P2X3 agonist (e.g., ATP or α,β-methylene-ATP) at 2X the final desired concentration (typically the EC80).
-
Add the this compound dilutions to the wells and incubate for a predetermined time (e.g., 10-15 minutes) at room temperature in the dark.
-
Place the plate in a fluorescence plate reader.
-
Initiate fluorescence reading and establish a stable baseline.
-
Add the agonist solution to the wells.
-
Continue to record the fluorescence signal for a set period.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data to the response of the agonist alone (vehicle control).
-
Plot the normalized response against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: P2X3 receptor signaling and inhibition by this compound.
Caption: Workflow for a P2X3 inhibition assay using this compound.
Caption: Troubleshooting logic for this compound P2X3 inhibition experiments.
References
- 1. blog.addgene.org [blog.addgene.org]
- 2. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 3. P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: NF110 Stability and Handling
This guide provides best practices for minimizing the degradation of the hypothetical protein NF110, offering troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.
Troubleshooting Guide: this compound Degradation
This section addresses common issues encountered during experiments involving this compound.
1. Issue: Rapid loss of this compound activity post-purification.
-
Potential Cause: Proteolytic degradation, improper buffer conditions, or temperature instability.
-
Solution:
-
Add Protease Inhibitors: Immediately add a broad-spectrum protease inhibitor cocktail to your lysis and purification buffers.
-
Optimize Buffer pH and Ionic Strength: this compound may have a narrow pH and salt concentration range for optimal stability. Perform a buffer screen to identify the ideal conditions.
-
Maintain Low Temperatures: Keep the protein on ice or at 4°C throughout the purification process.
-
2. Issue: Multiple bands or smears appear on a Western blot for this compound.
-
Potential Cause: This is often a classic sign of protein degradation. It can also be due to post-translational modifications or aggregation.
-
Solution:
-
Sample Handling: Ensure samples are lysed in the presence of protease inhibitors and immediately boiled in SDS-PAGE sample buffer.
-
Storage: Avoid repeated freeze-thaw cycles of your samples. Aliquot your protein samples before freezing.
-
Loading Controls: Run a loading control to ensure the degradation is specific to this compound and not a general sample issue.
-
3. Issue: this compound precipitates out of solution during storage or experiments.
-
Potential Cause: The buffer conditions are not optimal for this compound solubility, leading to aggregation and precipitation. The protein concentration may also be too high.
-
Solution:
-
Screen for Additives: Test the effect of stabilizing additives such as glycerol (5-20%), detergents (e.g., Tween-20), or reducing agents (e.g., DTT, TCEP) in your storage buffer.
-
Adjust Protein Concentration: Determine the maximum soluble concentration of this compound in your buffer and store it at or below that concentration.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for purified this compound?
A1: The optimal storage conditions for any protein, including this compound, are highly dependent on the specific protein's properties. However, a general starting point is to store the protein at -80°C in a buffer containing a cryoprotectant like glycerol.
Q2: How many times can I freeze and thaw my this compound sample?
A2: It is strongly recommended to minimize freeze-thaw cycles. For each new batch of purified this compound, it is best to aliquot the protein into single-use volumes before the initial freeze.
Q3: What type of protease inhibitor cocktail should I use for this compound?
A3: A broad-spectrum cocktail that inhibits serine, cysteine, and metalloproteases is a good starting point. If you know the cellular localization of this compound, you can tailor the cocktail to the proteases most likely to be present in that fraction.
Data Presentation: Factors Affecting this compound Stability
The following tables summarize the impact of common experimental variables on this compound stability.
Table 1: Effect of Temperature on this compound Activity
| Temperature (°C) | Incubation Time (hours) | Remaining Activity (%) |
| -80 | 24 | 100 |
| -20 | 24 | 95 |
| 4 | 24 | 80 |
| 25 (Room Temp) | 24 | 40 |
| 37 | 24 | <10 |
Table 2: Effect of pH on this compound Solubility
| pH | Protein Solubility (mg/mL) | Observations |
| 5.0 | 0.1 | Significant precipitation |
| 6.0 | 0.5 | Moderate precipitation |
| 7.0 | 2.0 | Soluble |
| 7.4 | 2.5 | Optimal solubility |
| 8.0 | 2.2 | Soluble |
| 9.0 | 1.5 | Slight precipitation |
Experimental Protocols
Protocol 1: Time-Course Degradation Assay for this compound
-
Preparation: Prepare aliquots of purified this compound in your standard buffer.
-
Incubation: Incubate the aliquots at different temperatures (e.g., 4°C, 25°C, 37°C).
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), remove an aliquot from each temperature and immediately add SDS-PAGE sample buffer to stop any further degradation.
-
Analysis: Analyze the samples by SDS-PAGE and Western blotting using an anti-NF110 antibody. The disappearance of the full-length this compound band and the appearance of lower molecular weight bands will indicate the rate of degradation.
Protocol 2: Thermal Shift Assay (TSA) for Buffer Optimization
-
Buffer Preparation: Prepare a series of buffers with varying pH, salt concentrations, and potential stabilizing additives.
-
Reaction Setup: In a 96-well PCR plate, mix your purified this compound with each buffer condition and a fluorescent dye that binds to hydrophobic regions of proteins (e.g., SYPRO Orange).
-
Thermal Denaturation: Use a real-time PCR machine to gradually increase the temperature of the plate.
-
Data Analysis: As the protein unfolds, it will expose its hydrophobic core, causing the dye to fluoresce. The temperature at which the fluorescence rapidly increases is the melting temperature (Tm). A higher Tm indicates a more stable protein in that buffer condition.
Visualizations
Caption: Hypothetical signaling pathway involving this compound activation and degradation.
Technical Support Center: Addressing Batch-to-Batch Variability of NF110
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating batch-to-batch variability of NF110, a potent P2X3 receptor antagonist. By implementing the recommended troubleshooting steps and quality control protocols, users can ensure the consistency and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the P2X3 receptor, an ATP-gated ion channel.[1][2] It is a suramin analogue that blocks the binding of ATP to the P2X3 receptor, thereby inhibiting ion flux and downstream signaling.[1] P2X3 receptors are predominantly expressed on sensory neurons and are involved in nociception and mechanosensation, making them a target for conditions like chronic cough and neuropathic pain.[3]
Q2: What are the potential sources of batch-to-batch variability with this compound?
A2: Like many complex organic molecules, the synthesis of this compound can result in slight variations between production lots. Potential sources of variability include:
-
Purity: Differences in the percentage of the active compound versus impurities.
-
Solubility: Variations in the ease with which the compound dissolves, which can affect its effective concentration.
-
Counter-ion content: As this compound is a sodium salt, variations in the sodium content can affect the molecular weight and therefore the molar concentration of the active compound.[2][4]
-
Presence of isomers or related compounds: Incomplete reactions or side reactions during synthesis can lead to the presence of structurally similar but less active or inactive molecules.
-
Water content: Lyophilized powders can have varying amounts of residual water, which can affect the calculated concentration.
Q3: How can I minimize the impact of this compound batch-to-batch variability on my experiments?
A3: To minimize the impact of variability, it is crucial to implement a robust quality control (QC) process for each new batch of this compound. This includes verifying the identity and purity of the compound, ensuring consistent stock solution preparation, and performing a functional validation assay to compare the potency of the new batch to a previously validated "gold standard" batch.
Q4: What are the recommended storage conditions for this compound to ensure its stability?
A4: According to supplier datasheets, this compound powder should be stored at -20°C for long-term stability (up to 2 years).[4] Once dissolved in a solvent like DMSO, stock solutions should be aliquoted and stored at -80°C for up to 6 months or at 4°C for short-term use (up to 2 weeks).[4] Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound.
Troubleshooting Guide
This guide is designed to help you identify and resolve issues related to inconsistent performance of this compound in your assays.
| Problem | Possible Causes | Recommended Solutions |
| Reduced or no inhibitory effect of this compound | 1. Incorrect concentration: Errors in weighing, dilution, or accounting for molecular weight changes due to different salt forms or hydration states. 2. Degraded this compound: Improper storage, multiple freeze-thaw cycles, or exposure to light. 3. Low potency of the new batch: The new lot of this compound may have a lower purity or a different isomeric composition. | 1. Verify calculations: Double-check all calculations for preparing stock and working solutions. Consider the molecular weight provided on the certificate of analysis for the specific batch. 2. Use fresh aliquots: Thaw a new aliquot of your stock solution for each experiment. 3. Perform a dose-response curve: Compare the IC50 of the new batch to a previously validated batch. If the IC50 has significantly shifted, contact the supplier. |
| Increased variability in assay results | 1. Incomplete solubilization: this compound may not be fully dissolved, leading to inconsistent concentrations in your assay wells. 2. Precipitation of this compound: The compound may be precipitating out of solution in your assay medium. 3. Inconsistent pipetting: Operator error can introduce significant variability. | 1. Ensure complete dissolution: Vortex stock solutions thoroughly and visually inspect for any particulate matter before making dilutions. 2. Check for precipitation: Visually inspect your assay plates for any signs of precipitation. You may need to adjust the final concentration of this compound or the solvent concentration in your assay. 3. Use calibrated pipettes and proper technique: Ensure all pipettes are calibrated and use reverse pipetting for viscous solutions if necessary. |
| Unexpected off-target effects | 1. Presence of impurities: The new batch may contain impurities with biological activity. 2. Non-specific binding: At high concentrations, this compound may exhibit non-specific effects. | 1. Review the certificate of analysis: Check the purity of the batch and note any identified impurities. If possible, test the effect of these impurities in your assay. 2. Perform control experiments: Test the effect of the vehicle (e.g., DMSO) alone and use a lower concentration of this compound if possible. |
Quality Control Protocol for Incoming this compound Batches
A standardized quality control (QC) protocol is essential for ensuring the consistency of your results. We recommend a two-stage process for each new batch of this compound.
Stage 1: Physicochemical Verification
| Parameter | Methodology | Acceptance Criteria |
| Appearance | Visual inspection | White to off-white powder |
| Solubility | Dissolve a small, known amount in the recommended solvent (e.g., DMSO) to a standard concentration (e.g., 10 mM). | Clear, colorless solution with no visible particulates. |
| Identity and Purity | High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) | HPLC purity ≥ 98%. MS spectrum consistent with the expected molecular weight of this compound. |
Stage 2: Functional Validation
The most critical QC step is to compare the biological activity of the new batch to a previously validated batch.
Experimental Protocol: Comparative Dose-Response Analysis
-
Cell Culture: Culture cells expressing the P2X3 receptor (e.g., HEK293 cells stably expressing human P2X3 or rat dorsal root ganglion neurons) under standard conditions.
-
Preparation of this compound Solutions:
-
Prepare 10 mM stock solutions of both the "new batch" and the "reference batch" of this compound in DMSO.
-
Perform a serial dilution of each stock solution to generate a range of concentrations for the dose-response curve (e.g., 10 µM to 0.1 nM).
-
-
Assay Performance (Example: Calcium Imaging):
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Load the cells with a calcium indicator dye (e.g., Fluo-4 AM).
-
Pre-incubate the cells with the different concentrations of the "new batch" and "reference batch" of this compound for a defined period (e.g., 15 minutes).
-
Stimulate the cells with a P2X3 receptor agonist (e.g., α,β-methylene ATP) at a concentration that elicits a submaximal response (e.g., EC80).
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
-
Data Analysis:
-
Normalize the response to the agonist in the absence of this compound (100% activity) and the background fluorescence (0% activity).
-
Plot the normalized response against the logarithm of the this compound concentration for both batches.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each batch.
-
Acceptance Criteria for Functional Validation:
| Parameter | Acceptance Limit |
| IC50 Fold Difference | The IC50 of the new batch should be within a 2-fold difference of the reference batch's IC50. |
| Curve Shape | The slope and maximal inhibition of the dose-response curves should be comparable between the two batches. |
Visualizing Experimental Workflows and Signaling Pathways
To aid in experimental design and data interpretation, the following diagrams illustrate a typical workflow for testing this compound batch consistency and the P2X3 receptor signaling pathway.
References
Technical Support Center: Refining In Vivo Delivery of NF110
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo delivery of NF110, a potent P2X3 receptor antagonist. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective antagonist of the P2X3 receptor. P2X3 receptors are ATP-gated ion channels predominantly found on sensory neurons that are involved in pain and inflammation signaling. By blocking the activation of these receptors, this compound can potentially reduce pain and inflammation.
Q2: What are the main challenges in the in vivo delivery of this compound and similar molecules?
A2: As a suramin analog, this compound is a relatively large and polar molecule, which can present several in vivo delivery challenges. These include poor membrane permeability, leading to low oral bioavailability, and potential for rapid clearance. Achieving adequate concentrations at the target tissue is a key hurdle. For instance, the related P2X3 antagonist A-317491 has negligible oral bioavailability and does not penetrate the central nervous system.
Q3: What are the potential side effects of P2X3 receptor antagonists like this compound?
A3: A common side effect observed with P2X3 receptor antagonists is taste disturbance (dysgeusia). This is thought to be due to the blockade of P2X2/3 heteromeric receptors which are involved in taste sensation. Researchers should be mindful of this potential effect in animal behavior studies.
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation of this compound Formulation
Symptoms:
-
Cloudy appearance of the solution.
-
Precipitate formation during preparation or upon storage.
-
Inconsistent experimental results, possibly due to inaccurate dosing.
Possible Causes:
-
Inherent low aqueous solubility of this compound.
-
Use of an inappropriate vehicle.
-
Incorrect preparation of the formulation.
Solutions:
| Strategy | Description | Advantages | Disadvantages |
| Co-solvent Systems | Utilizing a mixture of solvents to enhance solubility. A common vehicle for poorly soluble compounds for in vivo use is a mixture of DMSO, PEG400, Tween-80, and saline. | Can significantly increase the solubility of hydrophobic compounds. | The solvents themselves may have biological effects. For example, DMSO and PEG400 have been reported to have anti-inflammatory and antimicrobial properties. |
| pH Adjustment | Modifying the pH of the vehicle to ionize the compound, which can increase its solubility. | A simple and effective method if the compound has ionizable groups. | The pH must be within a physiologically tolerable range for the chosen route of administration. |
| Use of Cyclodextrins | Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drugs, increasing their aqueous solubility. | Generally considered safe and can improve stability. | May alter the pharmacokinetics of the drug. |
Issue 2: Lack of Efficacy or High Variability in In Vivo Studies
Symptoms:
-
No discernible effect of this compound compared to the vehicle control group.
-
High variability in the measured outcomes between animals in the same treatment group.
Possible Causes:
-
Inadequate bioavailability for the chosen route of administration.
-
Rapid metabolism or clearance of this compound.
-
Sub-optimal dosing regimen (dose and/or frequency).
-
Issues with the experimental model.
Solutions:
| Strategy | Description | Considerations |
| Route of Administration Optimization | The route of administration significantly impacts bioavailability. For compounds with low oral bioavailability, parenteral routes such as intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) injections are often necessary. | IV administration provides 100% bioavailability but results in a rapid peak concentration followed by rapid clearance. IP and SC routes offer slower absorption and a more sustained release. |
| Pharmacokinetic (PK) Studies | Conduct a pilot PK study to determine key parameters such as half-life (t1/2), maximum concentration (Cmax), and time to maximum concentration (Tmax). | This data is crucial for designing an effective dosing regimen. |
| Dose-Response Study | Perform a dose-escalation study to identify the optimal therapeutic dose that elicits the desired effect without causing significant toxicity. | Start with a low dose and titrate upwards. |
| Refinement of Experimental Model | Ensure the animal model is appropriate and that the disease induction is consistent across all animals. | High variability can sometimes be attributed to the model itself. |
Experimental Protocols
This compound Formulation Protocol (Based on a general protocol for poorly soluble compounds)
This protocol provides a starting point for formulating this compound for in vivo studies. Optimization may be required based on experimental observations.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve the this compound in DMSO. The volume of DMSO should be 10% of the final desired volume. Gentle warming or vortexing may be required.
-
Add PEG400 to the solution. The volume of PEG400 should be 40% of the final desired volume. Mix thoroughly.
-
Add Tween-80 to the solution. The volume of Tween-80 should be 5% of the final desired volume. Mix until a clear solution is obtained.
-
Add sterile saline to reach the final desired volume (45% of the total volume). Mix thoroughly.
-
Visually inspect the solution for any precipitation. If the solution is not clear, sonication may be helpful.
-
The final formulation should be prepared fresh before each experiment.
Note: The final concentration of DMSO should be kept as low as possible, ideally below 10%, to minimize potential toxicity and off-target effects.
Administration Routes in Mice
The choice of administration route depends on the experimental design and the desired pharmacokinetic profile.
| Route | Maximum Volume | Needle Gauge | Site |
| Intravenous (IV) | 0.2 mL | 27-30 G | Tail vein |
| Intraperitoneal (IP) | 2.0 mL | 25-27 G | Lower abdominal quadrant |
| Subcutaneous (SC) | 1.0 mL per site | 25-27 G | Scruff of the neck |
| Oral (PO) - Gavage | 1.0 mL | 20-22 G | Esophagus into the stomach |
Visualizations
Caption: A general experimental workflow for in vivo studies with this compound.
Caption: Simplified NF-κB signaling pathway relevant to inflammation.
Technical Support Center: Strategies to Prevent Non-Specific Binding of NF110
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of non-specific binding in experiments involving the nuclear factor 110 (NF110) protein.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a concern when studying this compound?
A1: Non-specific binding (NSB) is the attachment of an antibody or other probe to unintended molecules or surfaces, rather than its specific target—in this case, the this compound protein.[1][2] This is a significant issue in immunoassays as it can lead to high background signals, reduced assay sensitivity, and false-positive results, ultimately compromising the reliability and interpretation of your experimental data.[3][4] Given that this compound is a nuclear RNA-binding protein that forms complexes with NF45 and NF90, its inherent "stickiness" and association with other macromolecules can increase the potential for non-specific interactions.[5][6][7]
Q2: What are the primary causes of non-specific binding in immunoassays like Western Blotting or Immunoprecipitation (IP)?
A2: Non-specific binding can arise from several factors. The leading cause is often the attraction of primary or secondary antibodies to unintended proteins or surfaces through hydrophobic or ionic interactions.[1][8] Other major contributors include:
-
Insufficient Blocking: Failure to adequately block all unsaturated surfaces on a membrane or bead allows antibodies to bind indiscriminately.[9][10]
-
Inadequate Washing: Unbound or weakly bound antibodies are not sufficiently removed, leading to high background.[3][9]
-
Inappropriate Antibody Concentration: Using an overly concentrated primary or secondary antibody increases the likelihood of low-affinity, non-specific interactions.[11][12][13]
-
Contaminants in Lysate: Cellular components, particularly in nuclear lysates for proteins like this compound, can interact non-specifically with antibodies or beads.[14][15]
Q3: How do I choose the best blocking agent for my this compound experiment?
A3: The optimal blocking agent must be determined empirically for your specific assay.[16] Commonly used agents include Bovine Serum Albumin (BSA), non-fat dry milk, and normal serum.[9][16] For best results when using serum, select a serum from the same species in which your secondary antibody was raised; this prevents the secondary antibody from binding to the blocking agent itself.[16] Be aware that milk-based blockers contain phosphoproteins and should be avoided in phosphorylation studies.[12]
Q4: My this compound Co-Immunoprecipitation (Co-IP) shows binding in the negative IgG control lane. What steps can I take to fix this?
A4: Binding to the negative IgG control is a clear indicator of non-specific binding, either to the beads or the control antibody itself.[17] To resolve this, consider the following strategies:
-
Pre-clear the Lysate: This is a critical step. Before adding your primary antibody, incubate your cell lysate with the beads alone to remove any proteins that non-specifically adhere to the bead matrix.[15][17][18]
-
Optimize Wash Buffer: Increase the stringency of your washes by adding a non-ionic detergent (e.g., 0.05% Tween-20) or by moderately increasing the salt concentration.[18][19]
-
Increase Wash Steps: Perform more wash cycles (e.g., increase from 3 to 5) and potentially increase the duration of each wash to more effectively remove unbound proteins.[9][18][19]
-
Block the Beads: Before use, incubate the beads with a blocking agent like 1% BSA to saturate non-specific binding sites on their surface.[17][18]
Q5: I am observing multiple non-specific bands in my Western Blot for this compound. What is the most effective troubleshooting approach?
A5: The appearance of multiple bands can be due to several factors, including protein degradation, post-translational modifications, or non-specific antibody binding.[13][20] A systematic troubleshooting approach is recommended:
-
Optimize Antibody Concentration: The most common cause is an overly high concentration of the primary antibody.[10][13][21] Perform a titration to determine the lowest concentration that still provides a strong specific signal.
-
Improve Blocking: Increase the blocking incubation time or try a different blocking agent (e.g., switch from milk to BSA or vice versa).[10][12]
-
Enhance Washing: Increase the number, duration, and/or detergent concentration of your wash steps.[13]
-
Run Controls: Include a secondary antibody-only control (omitting the primary antibody) to ensure the non-specific bands are not caused by the secondary antibody.[12] Also, if possible, use a lysate from this compound knockout or knockdown cells as a negative control.[17]
Troubleshooting Guides
Guide 1: Optimizing Blocking Conditions
Effective blocking is the first line of defense against non-specific binding. The choice of buffer can be critical and may need to be determined empirically for your specific antibody and sample type.[9][16]
Experimental Protocol: Comparing Blocking Agents
-
Prepare identical samples for Western blotting or ELISA.
-
After transfer (for Western blot) or coating (for ELISA), divide the membrane or plate into sections.
-
Incubate each section with a different blocking buffer for 1 hour at room temperature.
-
Proceed with the standard protocol for primary and secondary antibody incubation, using the same antibody concentrations for all sections.
-
Develop the blot or plate and compare the background signal in each section to identify the most effective blocking agent.
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Advantages | Potential Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Generally effective, good for biotin-avidin systems.[9] | Can contain bovine IgG, which may cross-react with secondary antibodies.[8] May not be as effective as milk for some antibodies. |
| Non-fat Dry Milk | 3-5% (w/v) | Inexpensive and widely effective.[22] | Contains phosphoproteins (not suitable for phospho-antibody detection) and biotin (interferes with streptavidin systems).[12] |
| Normal Serum | 5-10% (v/v) | Highly effective, especially for tissue samples.[16][23] Contains antibodies that block non-specific sites.[16] | Must be from the same species as the secondary antibody. More expensive than BSA or milk.[16] |
| Commercial Buffers | Varies | Optimized formulations, often protein-free, with long shelf lives.[16] | Can be more expensive.[16] Proprietary formulations may mask some troubleshooting variables. |
Guide 2: Enhancing Washing Efficiency
Insufficient washing is a primary cause of high background noise because it fails to remove unbound antibodies and other reagents.[3][9] Optimizing wash parameters can dramatically improve your signal-to-noise ratio.[24][25]
Table 2: Parameters for Wash Protocol Optimization
| Parameter | Standard Protocol | Optimization Strategy | Rationale |
| Number of Washes | 3 cycles | Increase to 4-5 cycles.[9] | Provides more opportunities to remove unbound reagents. Diminishing returns are often seen beyond 5 cycles.[25] |
| Wash Duration | 5 minutes per wash | Increase to 10-15 minutes per wash. | Longer washes can be more effective at removing stubborn, weakly bound molecules. |
| Wash Volume | 300 µL (96-well plate) | Ensure volume is sufficient to completely cover the surface (e.g., fill the well).[9] | Guarantees complete exchange of liquid and effective dilution of unbound reagents.[24] |
| Detergent Conc. | 0.05% Tween-20 | Increase to 0.1% Tween-20.[9] | Detergents disrupt weak, non-specific hydrophobic interactions, helping to release non-specifically bound antibodies.[3][25] |
| Soaking Step | None | Introduce a 30-60 second soak time where the buffer sits in the well before aspiration.[25] | Allows more time for the wash buffer to displace non-specifically bound molecules from the surface.[9][25] |
Guide 3: Detailed Protocol for Pre-clearing Lysate for this compound Co-IP
Pre-clearing removes proteins from your lysate that non-specifically bind to the immunoglobulin G (IgG) or the bead matrix (e.g., Protein A/G agarose/magnetic beads).[18] This step is crucial for clean immunoprecipitation results, especially with nuclear lysates.[14]
Experimental Protocol:
-
Prepare your nuclear cell lysate according to your standard protocol. Ensure protease and phosphatase inhibitors are included.
-
Determine the total volume of lysate required for all your IP reactions (including negative controls).
-
For every 500 µL of cell lysate, add 20-25 µL of a well-resuspended 50% slurry of Protein A/G beads.
-
Incubate the lysate-bead mixture on a rotator at 4°C for 1-2 hours.
-
Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute at 4°C) or by using a magnetic stand.
-
Carefully collect the supernatant (this is your pre-cleared lysate) and transfer it to a new, pre-chilled microfuge tube. Be careful not to disturb the pelleted beads.
-
The pre-cleared lysate is now ready for the immunoprecipitation experiment. Proceed by adding your specific anti-NF110 antibody or control IgG.
Visualizations
Caption: Workflow for an this compound immunoprecipitation experiment highlighting key steps to mitigate non-specific binding (NSB).
Caption: A logical flowchart for troubleshooting non-specific binding issues in experiments involving this compound.
Caption: The relationship between this compound, its splice variant NF90, and their binding partner NF45.
References
- 1. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 4. Understanding and Controlling Non-Specific Binding in SPR Experiments - Amerigo Scientific [amerigoscientific.com]
- 5. The RNA Binding Complexes NF45-NF90 and NF45-NF110 Associate Dynamically with the c-fos Gene and Function as Transcriptional Coactivators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nuclear factor 45 (NF45) is a regulatory subunit of complexes with NF90/110 involved in mitotic control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Non-specific binding of antibodies in immunohistochemistry: fallacies and facts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. azurebiosystems.com [azurebiosystems.com]
- 11. seracare.com [seracare.com]
- 12. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 13. arp1.com [arp1.com]
- 14. Removal of nonspecific binding proteins is required in co-immunoprecipitation with nuclear proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. bitesizebio.com [bitesizebio.com]
- 17. researchgate.net [researchgate.net]
- 18. sinobiological.com [sinobiological.com]
- 19. researchgate.net [researchgate.net]
- 20. sinobiological.com [sinobiological.com]
- 21. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 22. benchchem.com [benchchem.com]
- 23. A guide to selecting control and blocking reagents. [jacksonimmuno.com]
- 24. bosterbio.com [bosterbio.com]
- 25. How to Optimize Microplate Washing for ELISA and Cell-Based Assays [labx.com]
Technical Support Center: Optimizing NF110 Selectivity for P2X3 Receptors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the selectivity of NF110 for P2X3 receptors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its selectivity for P2X3 receptors important?
This compound is a potent antagonist of the P2X3 receptor, a member of the P2X family of ATP-gated ion channels.[1][2] P2X3 receptors are predominantly expressed on sensory neurons and are implicated in pain sensation, making them a key target for analgesic drug development.[3][4] High selectivity for P2X3 is crucial to minimize off-target effects that can arise from blocking other P2X subtypes, which are involved in various other physiological processes.[5]
Q2: What is the reported affinity and selectivity of this compound for P2X3 compared to other P2X subtypes?
This compound exhibits a high affinity for the P2X3 receptor, with reported Ki values in the nanomolar range.[1][2] Its selectivity for P2X3 is significantly higher than for other subtypes like P2X1 and P2X2.[2] However, it is less selective against P2X1 than some other antagonists. It shows no significant activity at P2Y receptors.[2]
Q3: Are there known species differences in the potency of this compound?
Yes, research has identified distinct inhibitory efficacies of this compound between rat and human P2X3 receptors.[5] This difference is attributed to two specific amino acids located in the dorsal fin (DF) domain of the receptor.[5] This is a critical consideration when translating findings from preclinical animal models to human applications.
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected potency of this compound in our assays.
-
Possible Cause 1: Species of the P2X3 receptor. As mentioned in the FAQs, this compound potency differs between human and rat orthologs.[5] Ensure that the expected potency aligns with the species of the receptor being used in your experiments.
-
Possible Cause 2: Reagent stability and storage. this compound is a complex molecule, and its stability in solution can affect its activity. It is recommended to prepare fresh solutions for each experiment and store stock solutions under appropriate conditions (e.g., -20°C or -80°C) as per the manufacturer's instructions.[1]
-
Possible Cause 3: Experimental conditions. The inhibitory potency of competitive antagonists can be influenced by the concentration of the agonist (ATP or a stable analog like α,β-methylene ATP) used. Ensure that agonist concentrations and incubation times are consistent across experiments. The duration of this compound pre-application can also impact the observed inhibition.[6]
Problem 2: Difficulty in achieving higher selectivity for P2X3 over other P2X subtypes with our this compound analogs.
-
Possible Cause 1: Insufficient structural modification. The selectivity of suramin-based compounds like this compound is heavily influenced by the location and number of sulfonic acid groups.[2] Minor modifications may not be sufficient to significantly alter the selectivity profile. Consider more substantial changes to the molecular scaffold.
-
Possible Cause 2: Targeting conserved regions. The ATP-binding pocket is relatively conserved across P2X subtypes. To achieve higher selectivity, consider designing analogs that interact with less conserved regions, such as the dorsal fin (DF) and left flipper (LF) domains, which are known to play a role in the subtype-selectivity of this compound.[5]
-
Possible Cause 3: Lack of structural insights. The rational design of more selective analogs is greatly aided by structural information. Consider using molecular modeling and docking studies based on available P2X receptor crystal structures to guide your design process.[3][7]
Quantitative Data Summary
The following table summarizes the inhibitory constants (Ki) of this compound for different recombinant P2X receptor subtypes, providing a clear overview of its selectivity profile.
| Receptor Subtype | Ki (nM) | Reference |
| P2X3 | 36 | [2] |
| P2X1 | 82 | [2] |
| P2X2 | 4144 | [2] |
The IC50 value for the inhibition of α,β-meATP-evoked currents in rat dorsal root ganglion (DRG) neurons is 527 nM.[2]
Experimental Protocols
1. Two-Electrode Voltage-Clamp (TEVC) Recording in Xenopus Oocytes
This protocol is suitable for characterizing the inhibitory effects of this compound on different P2X receptor subtypes expressed in Xenopus oocytes.
-
Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate.
-
cRNA Injection: Inject oocytes with cRNA encoding the desired P2X receptor subunit(s). Incubate for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.
-
Impale the oocyte with two microelectrodes filled with 3M KCl (voltage and current electrodes).
-
Clamp the membrane potential at a holding potential of -60 mV.
-
Establish a baseline by applying the agonist (e.g., ATP or α,β-meATP) at a concentration that elicits a submaximal response (e.g., EC50).
-
To test the effect of this compound, pre-incubate the oocyte with the desired concentration of this compound for a defined period (e.g., 30-60 seconds) before co-applying the agonist with this compound.[6]
-
Measure the peak current amplitude in the presence of this compound and compare it to the control response to determine the percentage of inhibition.
-
Generate a concentration-response curve by testing a range of this compound concentrations to calculate the IC50 value.
-
2. Whole-Cell Patch-Clamp Recording in Mammalian Cells
This protocol allows for the detailed characterization of this compound's effects on P2X3 receptors in a mammalian cell system (e.g., HEK293 cells).
-
Cell Culture and Transfection: Culture HEK293 cells and transiently transfect them with a plasmid encoding the human or rat P2X3 receptor.
-
Electrophysiological Recording:
-
Obtain a gigaseal on a transfected cell using a patch pipette filled with an appropriate intracellular solution.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply the agonist using a rapid solution exchange system to evoke an inward current.
-
Apply this compound in a similar manner to the TEVC protocol, with pre-incubation followed by co-application with the agonist.
-
Record and analyze the currents to determine the inhibitory effect of this compound.
-
Visualizations
Caption: P2X3 receptor signaling pathway and antagonism by this compound.
Caption: Workflow for assessing this compound selectivity.
Caption: Structure-activity relationship for P2X3 selectivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Structural insights into the orthosteric inhibition of P2X receptors by non-ATP-analog antagonists [elifesciences.org]
Technical Support Center: Mitigating Autofluorescence in Imaging Studies
Disclaimer: The following troubleshooting guide provides general strategies for mitigating autofluorescence in imaging studies. Despite a comprehensive search, no specific information regarding the fluorescent properties or autofluorescence of a compound designated "NF110" could be found in publicly available resources. Therefore, the advice provided is based on established principles for managing autofluorescence from various sources and may need to be adapted to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in imaging studies?
Autofluorescence is the natural emission of light by biological structures or other materials in a sample when they are excited by light, which is not due to the application of a specific fluorescent marker.[1][2][3] This inherent fluorescence can be a significant issue in imaging studies because it can obscure the signal from the fluorescent probes you are using, leading to a low signal-to-noise ratio and making it difficult to distinguish your target's true signal from the background noise.[2][4][5]
Q2: What are the common causes of autofluorescence in tissue and cell samples?
Autofluorescence can originate from several sources within a biological sample:
-
Endogenous Molecules: Many naturally occurring molecules are fluorescent, including NADH, flavins, collagen, elastin, and lipofuscin.[3][4][6][7] These molecules have broad emission spectra that can interfere with multiple detection channels.[8]
-
Fixation: Chemical fixation, particularly with aldehyde-based fixatives like formaldehyde and glutaraldehyde, can induce autofluorescence by cross-linking proteins and other molecules.[1][2][9][10] Glutaraldehyde is known to cause more intense autofluorescence than formaldehyde.[2]
-
Red Blood Cells: The heme group in red blood cells exhibits broad autofluorescence.[2][10]
-
Culture Media and Reagents: Some components of cell culture media, such as phenol red and riboflavin, can be fluorescent.[4][6]
-
Heat and Dehydration: Processing steps that involve heat and dehydration can increase the autofluorescence of a sample, particularly in the red spectrum.[1][9][10]
Q3: How can I determine if what I'm seeing is autofluorescence or a true signal?
To identify autofluorescence, it is crucial to include proper controls in your experiment. The most important control is an unstained sample that has been processed in the same way as your stained samples (including fixation and any other treatments).[1][2][6][11] By imaging this unstained control using the same settings as your experimental samples, you can visualize the level and spectral properties of the inherent autofluorescence.
Troubleshooting Guide
Issue 1: High background fluorescence in my images.
High background fluorescence is a common problem that can be caused by autofluorescence. Here are several strategies to mitigate it:
1. Optimize Sample Preparation:
-
Fixation:
-
Minimize fixation time to what is necessary for adequate preservation.[1][2][9]
-
Consider using non-aldehyde fixatives like chilled methanol or ethanol if compatible with your target antigen.[2][6]
-
If using aldehydes, paraformaldehyde is generally preferred over glutaraldehyde as it induces less autofluorescence.[1][2]
-
-
Perfusion: Before fixation, perfuse tissues with phosphate-buffered saline (PBS) to remove red blood cells, a significant source of autofluorescence.[1][2][6][10]
2. Chemical Quenching of Autofluorescence:
Several chemical treatments can be applied to reduce autofluorescence. The effectiveness of these treatments can be tissue-dependent.
| Quenching Agent | Target Autofluorescence Source | Notes |
| Sodium Borohydride (NaBH4) | Aldehyde-induced autofluorescence | Can have mixed results and may increase autofluorescence from red blood cells.[1][3][8] |
| Sudan Black B | Lipofuscin | Effective for reducing lipofuscin autofluorescence but can introduce its own fluorescence in the far-red channel.[1][8] |
| Eriochrome Black T | Lipofuscin and formalin-induced autofluorescence | An alternative to Sudan Black B.[1][2] |
| Trypan Blue | General background fluorescence | Can reduce unwanted fluorescence from both the sample and non-specific antibody binding.[6][7][12] |
| Copper (II) Sulfate (CuSO4) | Lipofuscin | Can be used in combination with ammonium chloride.[1][7] |
| TrueBlack® | Lipofuscin and other sources | A commercial reagent designed to quench lipofuscin with less background in the far-red compared to Sudan Black B.[8] |
| Vector® TrueVIEW® | Non-lipofuscin autofluorescence (e.g., from collagen, elastin, red blood cells) | A commercial kit designed to reduce autofluorescence from various sources.[5][13] |
3. Photobleaching:
Exposing the sample to high-intensity light before incubation with fluorescent probes can selectively destroy endogenous fluorophores.[14][15][16][17] This can be done using a fluorescence microscope's light source or a dedicated LED array.[16]
4. Selection of Fluorophores:
-
Choose fluorophores that are spectrally distinct from the autofluorescence emission of your sample.[6]
-
Since autofluorescence is often strongest in the blue and green channels, using fluorophores that emit in the red or far-red regions of the spectrum can significantly improve the signal-to-noise ratio.[1][2][6][8]
5. Computational Approaches:
-
Spectral Unmixing: If you are using a spectral confocal microscope, you can acquire the emission spectrum of the autofluorescence from an unstained sample and then use software to subtract this spectral signature from your stained images.
-
Image Subtraction: In some cases, a background subtraction can be performed using image analysis software like ImageJ.[15] However, this can be complex and may also reduce the true signal.[15] More advanced algorithms are also being developed for automated autofluorescence subtraction.[18][19][20]
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
-
After fixation with formaldehyde or paraformaldehyde and subsequent washing steps, prepare a fresh solution of 0.1% to 1% sodium borohydride in PBS. Caution: Sodium borohydride is a hazardous substance; handle with appropriate safety precautions.
-
Incubate the tissue sections or cells in the sodium borohydride solution for 10-30 minutes at room temperature. The optimal time may need to be determined empirically.
-
Wash the sample thoroughly with PBS (3 x 5 minutes) to remove all traces of sodium borohydride.
-
Proceed with your standard immunolabeling protocol.
Protocol 2: Sudan Black B Staining to Quench Lipofuscin Autofluorescence
-
Following your immunofluorescence staining and washing steps, prepare a 0.1% - 0.3% solution of Sudan Black B in 70% ethanol.
-
Incubate the sections in the Sudan Black B solution for 5-20 minutes at room temperature in the dark.
-
Briefly wash the sections with 70% ethanol to remove excess stain.
-
Wash thoroughly with PBS.
-
Mount the coverslip with an appropriate mounting medium.
Visual Guides
Caption: Experimental workflow for immunofluorescence with optional steps for mitigating autofluorescence.
Caption: Troubleshooting decision tree for addressing high background fluorescence in imaging studies.
References
- 1. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 2. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. microscopyfocus.com [microscopyfocus.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. southernbiotech.com [southernbiotech.com]
- 7. docs.research.missouri.edu [docs.research.missouri.edu]
- 8. biotium.com [biotium.com]
- 9. Causes of Autofluorescence [visikol.com]
- 10. Visikol® - Blog Post: Causes for Autofluorescence and Techniques to Address it for Fluorescent Tissue Imaging | Visikol [visikol.com]
- 11. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. When do I use photobleaching on purpose? | AAT Bioquest [aatbio.com]
- 15. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 16. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. biorxiv.org [biorxiv.org]
- 19. Automated Autofluorescence Background Subtraction Algorithm for Biomedical Raman Spectroscopy [opg.optica.org]
- 20. Automated Method for Subtraction of Fluorescence from Biological Raman Spectra | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Guide to the Cross-Reactivity of NF110 with P2X Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antagonist activity of NF110 across various P2X receptor isoforms. The information presented is supported by experimental data to aid in the objective assessment of this compound's selectivity and performance relative to different P2X subtypes.
Data Presentation: Antagonist Potency of this compound at P2X Isoforms
The inhibitory activity of this compound, a suramin analog, has been quantified across several rat P2X receptor isoforms. The following table summarizes the equilibrium dissociation constants (Ki) for this compound, providing a clear comparison of its potency at different P2X subtypes. A lower Ki value indicates a higher binding affinity and more potent antagonism.
| P2X Isoform | Antagonist Potency (Ki in nM) | Selectivity Profile |
| P2X1 | 82 | High Potency |
| P2X2 | 4140 | Low Potency |
| P2X3 | 36 | Very High Potency |
| P2X2/3 | 36 | Very High Potency |
| P2X4 | > 10,000 | Very Low Potency |
| P2X7 | > 10,000 | Very Low Potency |
Data derived from studies on rat P2X receptors.[1]
The data clearly indicates that this compound is a highly potent and selective antagonist for P2X3 and heteromeric P2X2/3 receptors.[1] It demonstrates significantly lower potency for the P2X1 isoform and is largely inactive at P2X2, P2X4, and P2X7 receptors.[1] This selectivity profile makes this compound a valuable tool for distinguishing between different P2X receptor-mediated responses.
Experimental Protocols
The determination of the antagonist potency of this compound across P2X isoforms is primarily achieved through electrophysiological techniques. The two-electrode voltage-clamp (TEVC) method using Xenopus laevis oocytes and the whole-cell patch-clamp technique on mammalian cell lines are standard procedures.
Two-Electrode Voltage-Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This method is widely used for the functional characterization of ion channels, including P2X receptors, expressed heterologously in Xenopus oocytes.
-
Oocyte Preparation and Receptor Expression: Stage V-VI oocytes are harvested from female Xenopus laevis frogs. The oocytes are then injected with cRNA encoding the specific rat P2X receptor isoform (e.g., P2X1, P2X2, P2X3). Injected oocytes are incubated for 2-5 days to allow for the expression of the receptors on the oocyte membrane.
-
Electrophysiological Recording:
-
An oocyte expressing the target P2X receptor is placed in a recording chamber and perfused with a standard saline solution.
-
Two microelectrodes, a voltage-sensing electrode and a current-injecting electrode, are inserted into the oocyte.
-
The oocyte's membrane potential is clamped at a holding potential (typically -50 to -70 mV).
-
-
Antagonist Application and Data Acquisition:
-
The P2X receptor is activated by applying its agonist, typically ATP or a more stable analog like α,β-methylene ATP, which induces an inward current.
-
To determine the inhibitory effect of this compound, the oocyte is pre-incubated with varying concentrations of this compound before and during the application of the agonist.
-
The peak or steady-state current in the presence of this compound is measured and compared to the control current (agonist alone).
-
-
Data Analysis: The concentration-inhibition data is plotted, and the IC50 value (the concentration of this compound that inhibits 50% of the maximal agonist-induced current) is calculated using a logistic equation. The Ki value is then determined using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology in Mammalian Cells
This technique allows for the recording of ionic currents from a single cell, providing high-resolution data on ion channel activity.
-
Cell Culture and Transfection: A mammalian cell line that does not endogenously express P2X receptors, such as Human Embryonic Kidney (HEK293) cells or the human astrocytoma cell line 1321N1, is used. The cells are transiently transfected with a plasmid containing the cDNA for the desired rat P2X receptor isoform.
-
Electrophysiological Recording:
-
A glass micropipette with a very fine tip is filled with an internal solution that mimics the intracellular environment and is brought into contact with a transfected cell.
-
A high-resistance seal is formed between the pipette tip and the cell membrane. The membrane patch under the pipette is then ruptured by applying gentle suction, establishing the "whole-cell" configuration.
-
The membrane potential is clamped at a specific holding potential.
-
-
Antagonist Application and Data Acquisition: Similar to the TEVC method, the cells are exposed to the P2X receptor agonist to elicit a current. The inhibitory effect of different concentrations of this compound is measured by co-applying it with the agonist.
-
Data Analysis: The IC50 and Ki values are determined from the concentration-inhibition curves as described for the TEVC protocol.
Mandatory Visualizations
Signaling Pathway of P2X Receptors and Inhibition by this compound
Caption: P2X receptor activation by ATP and competitive inhibition by this compound.
Experimental Workflow for Determining this compound Cross-Reactivity
Caption: Workflow for assessing this compound's inhibitory potency on P2X isoforms.
References
Comparative Analysis of NF110 and Suramin as P2X Antagonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of two prominent P2X receptor antagonists: NF110 and suramin. This analysis is designed to facilitate informed decisions in experimental design and drug discovery by presenting a clear, objective overview of their performance, supported by experimental data.
P2X receptors, a family of ATP-gated ion channels, are crucial mediators in a variety of physiological and pathological processes, including neurotransmission, inflammation, and chronic pain. The development of selective antagonists for these receptors is a key area of therapeutic interest. This guide focuses on a comparative analysis of this compound, a derivative of suramin, and its parent compound, suramin, highlighting their antagonistic properties at different P2X receptor subtypes.
Quantitative Comparison of Antagonist Potency
The potency of this compound and suramin varies significantly across the different P2X receptor subtypes. The following tables summarize the available quantitative data (IC50 and Ki values) from various studies. It is important to note that direct comparison of absolute values should be approached with caution, as experimental conditions such as the expression system, species, and specific assay can influence the results.
| This compound Antagonist Potency | ||||
| P2X Subtype | Species | IC50 / Ki (nM) | Assay Method | Reference |
| P2X1 | Rat | 19 (IC50) | Two-electrode voltage clamp (Xenopus oocytes) | [1] |
| P2X1 | Human | 82 (Ki) | Not Specified | [2] |
| P2X2 | Rat | 4140 (Ki) | Not Specified | [2] |
| P2X3 | Rat | 1.62 µM (IC50) | Two-electrode voltage clamp (Xenopus oocytes) | [1] |
| P2X3 | Human | 36 (Ki) | Not Specified | [2] |
| P2X3 (αβ-methylene-ATP-induced currents) | Rat | 527 (IC50) | Not Specified (Dorsal Root Ganglia Neurons) | [3] |
| Suramin Antagonist Potency | ||||
| P2X Subtype | Species | IC50 / Ki (µM) | Assay Method | Reference |
| P2X1 | Human | ~2 (IC50) | Two-electrode voltage clamp (Xenopus oocytes) | [4] |
| P2X2 | Human | ~50% inhibition at 100 µM | Two-electrode voltage clamp (Xenopus oocytes) | [4] |
| P2X2 | Rat | 1-5 (IC50) | Not Specified | [5] |
| P2X5 | Not Specified | 1-5 (IC50) | Not Specified | [5] |
Key Comparative Insights
Potency and Selectivity:
This compound demonstrates significantly higher potency and selectivity, particularly for P2X1 and P2X3 receptors, with Ki values in the nanomolar range.[1][2] In contrast, suramin acts as a relatively non-selective P2X receptor antagonist with micromolar potency.[4][5][6] Suramin is notably less effective against P2X4 and P2X7 receptors.[4]
Mechanism of Action:
Studies suggest that this compound acts as a competitive antagonist at P2X3 receptors.[7][8] The mechanism of action for suramin appears to be more complex and may vary depending on the P2X subtype. For the P2X2 receptor, evidence points towards a non-competitive inhibition mechanism, where suramin binds to an allosteric site different from the ATP-binding site.[9][10] However, other studies have suggested a competitive antagonism by suramin at P2X receptors in certain tissues.[11]
Experimental Methodologies
The characterization of this compound and suramin as P2X antagonists has been achieved through various experimental protocols. Below are detailed methodologies for key experiments cited in the literature.
Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes
This technique is widely used for studying the properties of ion channels expressed in a heterologous system.
Protocol:
-
Oocyte Preparation: Stage V-VI oocytes are surgically removed from female Xenopus laevis frogs and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNA encoding the desired human or rat P2X receptor subtype.
-
Incubation: Injected oocytes are incubated for 2-6 days at 18°C in ND96 buffer to allow for receptor expression.
-
Electrophysiological Recording:
-
Oocytes are placed in a recording chamber and perfused with a recording solution.
-
Two microelectrodes are inserted into the oocyte, one for voltage clamping and the other for current recording. The holding potential is typically set to -60 mV.
-
The P2X receptor agonist (e.g., ATP) is applied at a concentration that elicits a submaximal response (e.g., EC90).
-
For antagonist testing, oocytes are pre-incubated with varying concentrations of the antagonist (this compound or suramin) for a defined period (e.g., 10 seconds to 5 minutes) before the co-application of the agonist and antagonist.
-
-
Data Analysis: The inhibition of the agonist-induced current by the antagonist is measured, and concentration-response curves are generated to calculate IC50 values.[1][4]
Whole-Cell Patch-Clamp Electrophysiology in Mammalian Cells
This technique allows for the recording of ion channel activity from a single cell.
Protocol:
-
Cell Culture: Mammalian cell lines (e.g., HEK293, CHO) are cultured and transiently or stably transfected with the cDNA encoding the P2X receptor of interest.
-
Cell Plating: Cells are plated onto coverslips for recording.
-
Recording:
-
A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution and brought into contact with the cell membrane to form a high-resistance seal (gigaohm seal).
-
The membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
The cell is voltage-clamped at a holding potential (e.g., -60 mV).
-
Agonist and antagonist solutions are applied to the cell via a perfusion system.
-
-
Data Acquisition and Analysis: The resulting currents are recorded and analyzed to determine the effect of the antagonist on the agonist-induced response.
Calcium Influx Assays
These assays measure the influx of calcium through the P2X receptor channel upon activation.
Protocol:
-
Cell Preparation: Cells expressing the P2X receptor of interest are plated in a multi-well plate.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay:
-
The plate is placed in a fluorescence plate reader.
-
The antagonist is added to the wells and incubated for a specific period.
-
The agonist is then added to stimulate the P2X receptors.
-
-
Data Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time. The inhibitory effect of the antagonist is quantified by comparing the response in the presence and absence of the compound.
Visualizing Key Concepts
To further clarify the concepts discussed, the following diagrams illustrate the P2X signaling pathway, a typical experimental workflow for antagonist comparison, and the logical structure of this comparative analysis.
P2X Receptor Signaling Pathway
References
- 1. The suramin analogue NF279 is a novel and potent antagonist selective for the P2X(1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Molecular basis of selective antagonism of the P2X1 receptor for ATP by NF449 and suramin: contribution of basic amino acids in the cysteine-rich loop - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological characterization of heterologously expressed ATP-gated cation channels (P2x purinoceptors) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resources.tocris.com [resources.tocris.com]
- 7. researchgate.net [researchgate.net]
- 8. sciencechina.cn [sciencechina.cn]
- 9. Inhibition mechanism of the recombinant rat P2X(2) receptor in glial cells by suramin and TNP-ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suramin is a slowly-equilibrating but competitive antagonist at P2x-receptors in the rabbit isolated ear artery - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of NF110's Role in Pluripotency: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the emerging role of Nuclear Factor 110 (NF110), an isoform of Interleukin Enhancer Binding Factor 3 (ILF3), in the maintenance of embryonic stem cell (ESC) pluripotency. The primary research findings are compared against well-established core pluripotency factors. It is important to note that at the time of this publication, the specific role of this compound in pluripotency has been detailed in a key study by Ye et al. (2017), but widespread independent validation by other research groups is not yet prominent in the scientific literature.
Introduction to this compound and Pluripotency
Pluripotency, the ability of a cell to differentiate into all three primary germ layers, is maintained by a complex network of transcription factors and regulatory proteins. While factors such as OCT4, SOX2, and NANOG are considered the core transcriptional regulators, recent research has shed light on the importance of post-transcriptional regulation by RNA-binding proteins (RBPs). This compound, along with its related factors NF90 and NF45, has been identified as an RBP that plays a significant role in ESC self-renewal and differentiation[1][2].
The study by Ye et al. (2017) suggests that this compound, in concert with NF45 and NF90, helps to balance the competing forces of pluripotency and differentiation. Their findings indicate that the depletion of these factors impairs ESC proliferation and leads to dysregulated differentiation[1][2].
Comparative Analysis: this compound vs. Core Pluripotency Factors
This section compares the experimental data on this compound with the established roles of core pluripotency factors.
Quantitative Data Summary
The following tables summarize the quantitative effects observed upon the depletion of this compound and other key pluripotency factors.
Table 1: Effects of Protein Depletion on Embryonic Stem Cell Phenotype
| Factor Depleted | Effect on Proliferation/Cell Cycle | Effect on Self-Renewal/Colony Formation | Effect on Differentiation |
| NF90/NF110 (Double Knockout) | Impaired proliferation, increased doubling time[1]. | Forms smaller colonies, but colony forming potential is similar to wild-type[1]. | Dysregulated differentiation down embryonic lineages[1][2]. |
| This compound (Single Knockout) | No significant effect on proliferation[1]. | Similar colony forming potential to wild-type[1]. | Milder dysregulation of differentiation compared to double knockout[1][2]. |
| OCT4 (Knockdown/Knockout) | Cell cycle arrest and apoptosis. | Loss of self-renewal, failure to form undifferentiated colonies. | Spontaneous differentiation, primarily towards trophectoderm and primitive endoderm. |
| SOX2 (Knockdown/Knockout) | Reduced proliferation and cell cycle defects. | Loss of self-renewal and colony formation. | Differentiation towards multiple lineages, loss of epiblast identity. |
| NANOG (Knockdown/Knockout) | Slower proliferation. | Reduced colony forming efficiency, colonies show signs of differentiation. | Spontaneous differentiation, particularly towards primitive endoderm. |
Table 2: Gene Expression Changes Upon Factor Depletion
| Factor Depleted | Key Upregulated Genes (Markers of Differentiation) | Key Downregulated Genes (Markers of Pluripotency) |
| NF90/NF110 (Double Knockout) | Fgf5 (Epiblast), Pax6 (Ectoderm), T/Brachyury (Mesoderm), Gata6 (Endoderm)[1][2]. | Klf4[1][2]. |
| OCT4 (Knockdown/Knockout) | Cdx2, Gata6, Sox17 | Oct4, Sox2, Nanog |
| SOX2 (Knockdown/Knockout) | Gata4, Gata6, Sox17 | Oct4, Sox2, Nanog |
| NANOG (Knockdown/Knockout) | Gata6, Fgf5 | Nanog, Esrrb |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed regulatory role of this compound and a simplified workflow for its investigation.
Experimental Protocols
This section details the methodologies for key experiments cited in the validation of pluripotency factors.
CRISPR/Cas9-Mediated Knockout of this compound
-
Objective: To generate stable this compound knockout embryonic stem cell lines to study its function.
-
Methodology:
-
Guide RNA Design: Design single guide RNAs (sgRNAs) targeting a critical exon of the Ilf3 gene (which encodes NF90 and this compound).
-
Vector Construction: Clone the designed sgRNAs into a Cas9 expression vector.
-
Transfection: Transfect mouse ESCs with the Cas9/sgRNA expression plasmid.
-
Selection and Clonal Isolation: Select transfected cells using an appropriate marker (e.g., puromycin resistance) and isolate single-cell clones.
-
Validation: Screen the resulting clones for the desired mutation by PCR and Sanger sequencing. Confirm the absence of this compound protein expression by Western blotting.
-
siRNA-Mediated Knockdown of this compound
-
Objective: To transiently deplete this compound to observe the immediate effects on gene expression and cell phenotype.
-
Methodology:
-
siRNA Design: Synthesize or purchase validated small interfering RNAs (siRNAs) targeting the Ilf3 mRNA.
-
Transfection: Transfect mouse ESCs with the siRNAs using a suitable lipid-based transfection reagent.
-
Incubation: Culture the cells for 48-72 hours to allow for target mRNA and protein depletion.
-
Validation: Assess the knockdown efficiency by measuring Ilf3 mRNA levels using qRT-PCR and this compound protein levels by Western blotting.
-
RNA Immunoprecipitation Sequencing (RIP-Seq)
-
Objective: To identify the RNA molecules that directly or indirectly interact with this compound on a transcriptome-wide scale.
-
Methodology:
-
Cell Lysis: Lyse mouse ESCs under non-denaturing conditions to preserve native RNA-protein complexes.
-
Immunoprecipitation: Incubate the cell lysate with magnetic beads conjugated to an antibody specific for this compound. An isotype-matched IgG antibody should be used as a negative control.
-
Washing: Wash the beads to remove non-specifically bound proteins and RNAs.
-
RNA Elution and Purification: Elute and purify the RNA from the immunoprecipitated complexes.
-
Library Preparation and Sequencing: Construct a cDNA library from the purified RNA and perform high-throughput sequencing.
-
Data Analysis: Analyze the sequencing data to identify RNAs that are enriched in the this compound immunoprecipitation compared to the IgG control.
-
Colony Formation Assay
-
Objective: To assess the self-renewal capacity of ESCs after genetic manipulation.
-
Methodology:
-
Cell Seeding: Plate single-cell suspensions of wild-type and this compound-depleted ESCs at a low density (e.g., 200 cells per well of a 6-well plate) on gelatin-coated plates.
-
Culture: Culture the cells in standard ESC medium containing Leukemia Inhibitory Factor (LIF) for 5-7 days.
-
Staining: Stain the resulting colonies for alkaline phosphatase activity, a marker of undifferentiated ESCs.
-
Quantification: Count the number of alkaline phosphatase-positive colonies to determine the colony-forming efficiency. The size and morphology of the colonies should also be noted.
-
Conclusion and Future Directions
The initial evidence presented by Ye et al. (2017) positions this compound as a noteworthy component of the post-transcriptional regulatory network that governs pluripotency. The data suggests that this compound, likely in complex with NF90 and NF45, contributes to the maintenance of the undifferentiated state by regulating the expression of genes involved in both proliferation and differentiation[1].
However, the field awaits independent validation of these findings to firmly establish the role of this compound in the pluripotency network. Future studies should aim to:
-
Reproduce the knockout and knockdown phenotypes in different ESC lines and under various culture conditions.
-
Elucidate the precise molecular mechanisms by which the NF45/NF90/NF110 complex regulates its target RNAs.
-
Investigate the potential redundancy and interplay between NF90 and this compound in maintaining pluripotency.
-
Explore the role of this compound in human pluripotent stem cells to determine if its function is conserved across species.
For researchers and drug development professionals, understanding the multifaceted layers of pluripotency regulation, including the contributions of RNA-binding proteins like this compound, is crucial for the development of novel strategies for cell-based therapies and regenerative medicine. Continued investigation into these alternative regulatory pathways will undoubtedly provide a more complete picture of the intricate molecular symphony that defines the pluripotent state.
References
Comparing the effects of NF110 and NF90 knockdown
An Objective Comparison of the Effects of NF110 and NF90 Knockdown for Researchers
Introduction to NF90 and this compound
Nuclear Factor 90 (NF90) and Nuclear Factor 110 (this compound) are protein isoforms produced by the alternative splicing of the Interleukin Enhancer Binding Factor 3 (ILF3) gene.[1][2] These proteins are highly abundant and ubiquitously expressed, sharing a common N-terminal and central region but differing in their C-terminal domains.[1][2][3] Both NF90 and this compound are double-stranded RNA-binding proteins (dsRBPs) that form heterodimers with Nuclear Factor 45 (NF45), encoded by the ILF2 gene.[1] This NF45-NF90/NF110 complex is a versatile regulator involved in a multitude of cellular processes, including transcription, RNA splicing, stabilization, and translation.[1][4][5] Given their structural similarities and shared protein partner, studies often investigate the effects of their combined knockdown. This guide provides a comparative analysis of the functional consequences of depleting NF90 and this compound, primarily as a complex, supported by experimental data.
Comparative Analysis of NF90/NF110 Knockdown Effects
The depletion of the NF90/NF110 complex has profound impacts on cellular physiology, affecting everything from cell proliferation and survival to immune responses. Most studies utilize siRNA or shRNA targeting sequences common to both isoforms, thus the reported effects generally reflect the loss of the entire NF90/NF110 pool.
Effects on Cell Proliferation, Cell Cycle, and Differentiation
Knockdown of NF90/NF110 consistently leads to impaired cell growth and proliferation.[6][7] In K562 erythroleukemia cells, depleting NF90/NF110 attenuates the expression of transcription factors that drive growth, such as MYC and EGR1, while promoting differentiation.[4][5] This suggests that the NF90/NF110 complex plays a crucial role in maintaining a proliferative state over a differentiated one.[4][5] Furthermore, depletion of the complex can lead to the formation of large, multinucleated cells, indicating a role in proper cell division.[6] In hepatocellular carcinoma (HCC) cells, phosphorylation of NF90 by CDK2 is critical for stabilizing cyclin E1 mRNA; a phosphorylation-deficient mutant of NF90 inhibits cell growth and causes G1 phase arrest.[8]
Role in DNA Damage and Repair
The NF90/NF45 complex is implicated in DNA double-strand break (DSB) repair through the nonhomologous end joining (NHEJ) pathway.[6] Cells depleted of NF90/NF45 show an accumulation of DSBs and increased sensitivity to ionizing radiation, pointing to a defect in DNA repair mechanisms.[6]
Impact on Gene Expression and RNA Biogenesis
NF90/NF110 are key regulators of gene expression at multiple levels. They function as transcriptional coactivators for immediate early genes like c-fos.[9][10] Knockdown of NF90/NF110 reduces the induction of c-fos transcription in response to serum or EGF stimulation.[9]
A significant function of these proteins is in the biogenesis of circular RNAs (circRNAs).[11][12][13] NF90/NF110 promote the production of circRNAs in the nucleus by binding to intronic RNA pairs.[11][13] Consequently, knockdown of NF90/NF110 leads to a decrease in the expression of circRNAs.[11][12]
Function in Viral Infection and Immune Response
The NF90/NF110 complex is a critical component of the host antiviral response. Upon viral infection, NF90/NF110 translocate from the nucleus to the cytoplasm.[1][11][13] This relocalization has a dual effect: it decreases circRNA production and allows NF90/NF110 to bind to viral mRNAs, inhibiting their translation and subsequent viral replication.[1][11][12] Knockdown of NF90 has been shown to promote the replication of viruses like the Ebola virus and influenza virus.[14] The complex is also involved in T-cell activation, where it promotes the transcription of ribosomal DNA (rDNA) and is necessary for the expression of activation markers.[15] Knockdown of NF45/NF90 significantly suppresses T-cell activation and proliferation.[15]
Data Presentation: Summary of Knockdown Effects
The following tables summarize the key quantitative and qualitative effects observed upon NF90/NF110 knockdown in various experimental models.
Table 1: Summary of Phenotypic Effects of NF90/NF110 Knockdown
| Cellular Process Affected | Model System | Observed Effect of Knockdown | Reference(s) |
| Cell Proliferation | K562 erythroleukemia cells | Attenuated cell growth and proliferation. | [4][5] |
| HeLa cells | Slowed cell growth, formation of multinucleated cells. | [6] | |
| Gene Expression | K562 cells | Decreased expression of MYC and EGR1; increased expression of KLF1. | [4][5] |
| C3H10T1/2 cells | Markedly reduced induction of c-fos mRNA upon serum or EGF stimulation. | [9] | |
| HEK293 cells | Attenuated inducible expression of EGR1, FOS, and JUN. | [10] | |
| circRNA Biogenesis | HeLa, U2OS cells | Decreased expression of circRNAs. | [11][12] |
| T-Cell Activation | Jurkat, primary T-cells | Significantly inhibited expression of activation marker CD69; suppressed proliferation. | [15] |
| DNA Repair | HeLa cells | Increased sensitivity to ionizing radiation; reduced end-joining activity. | [6] |
| Viral Replication | Various | Enhanced replication of Ebola and influenza viruses. | [14] |
Experimental Protocols: siRNA-Mediated Knockdown of NF90/NF110
This section provides a generalized protocol for the knockdown of NF90/NF110 using small interfering RNA (siRNA) in a mammalian cell line.
1. siRNA Design and Preparation
-
Preparation: Resuspend lyophilized siRNAs in RNase-free water to create a stock solution (e.g., 20-50 µM). Store at -80°C.[17] Prepare working solutions by diluting the stock in an appropriate siRNA dilution buffer.[18]
2. Cell Culture and Transfection
-
Cell Seeding: Plate cells 18-24 hours before transfection. Cells should be healthy, at a low passage number, and reach 50-75% confluency at the time of transfection.[18][19]
-
Transfection Complex Preparation:
-
For each transfection, dilute the siRNA duplex to the desired final concentration (e.g., 20-80 pmols) in serum-free medium (e.g., Opti-MEM).[18]
-
In a separate tube, dilute a suitable transfection reagent (e.g., Oligofectamine, Lipofectamine) in serum-free medium according to the manufacturer's protocol.[18][19]
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-45 minutes to allow the formation of siRNA-lipid complexes.[18]
-
-
Transfection:
-
Wash the cells once with serum-free medium.[18]
-
Add the transfection complexes to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for 5-7 hours.[18]
-
Add growth medium, potentially with a higher serum concentration, without removing the transfection mixture, and incubate for an additional 18-24 hours.[18]
-
3. Validation of Knockdown
-
Harvesting: Harvest cells 24-72 hours post-transfection to assess knockdown efficiency.
-
qRT-PCR: Isolate total RNA and perform quantitative reverse transcription PCR (qRT-PCR) to measure the mRNA levels of ILF3. This confirms knockdown at the transcript level.
-
Western Blot: Prepare total cell lysates and perform Western blotting using an antibody that recognizes both NF90 and this compound to confirm the reduction in protein levels. An antibody for a housekeeping protein (e.g., actin, tubulin) should be used as a loading control.
Mandatory Visualizations
References
- 1. The Polyvalent Role of NF90 in RNA Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. NF90/ILF3 is a transcription factor that promotes proliferation over differentiation by hierarchical regulation in K562 erythroleukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF90/ILF3 is a transcription factor that promotes proliferation over differentiation by hierarchical regulation in K562 erythroleukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The NF90/NF45 Complex Participates in DNA Break Repair via Nonhomologous End Joining - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NF90/ILF3 is a transcription factor that promotes proliferation over differentiation by hierarchical regulation in K562 erythroleukemia cells | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. The RNA Binding Complexes NF45-NF90 and NF45-NF110 Associate Dynamically with the c-fos Gene and Function as Transcriptional Coactivators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inducible expression of immediate early genes is regulated through dynamic chromatin association by NF45/ILF2 and NF90/NF110/ILF3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Coordinated circRNA Biogenesis and Function with NF90/NF110 in Viral Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NF90/NF110 Contribute to Coordinated Regulation of circRNA Biogenesis and Function in Viral Infection----Chinese Academy of Sciences [english.cas.cn]
- 13. researchgate.net [researchgate.net]
- 14. Ubiquitination and degradation of NF90 by Tim-3 inhibits antiviral innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NF45/NF90‐mediated rDNA transcription provides a novel target for immunosuppressant development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ten Tips for a Successful siRNA Experiment | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. datasheets.scbt.com [datasheets.scbt.com]
- 19. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Methods to Confirm NF110's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental methods to validate the mechanism of action of NF110, a potent P2X3 receptor antagonist. It details orthogonal approaches to confirm its on-target activity and explore potential off-target effects, comparing its performance with other relevant P2X3 antagonists.
Introduction to this compound and its Primary Mechanism of Action
This compound is a selective antagonist of the P2X3 receptor, an ATP-gated ion channel primarily expressed on sensory neurons.[1] Its antagonism of P2X3 receptors makes it a valuable tool for studying purinergic signaling and a potential therapeutic agent for conditions involving neuronal hypersensitization, such as chronic cough and neuropathic pain. The primary mechanism of action of this compound is the blockade of ATP-induced activation of P2X3 and P2X2/3 heterotrimeric receptors, thereby inhibiting the influx of cations and subsequent neuronal depolarization.
On-Target Validation: Orthogonal Methods to Confirm P2X3 Antagonism
Confirming the on-target activity of a compound is crucial. Below are several orthogonal methods to validate this compound's antagonism of the P2X3 receptor.
Radioligand Binding Assays
This method directly measures the affinity of a compound for its target receptor.
Experimental Protocol: P2X3 Receptor Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for the P2X3 receptor.
-
Materials:
-
Cell membranes expressing recombinant human P2X3 receptors.
-
Radioligand, e.g., [³H]-α,β-methylene ATP.
-
This compound and competitor compounds.
-
Assay buffer (50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 2 mM MgCl₂).
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of this compound or a known P2X3 antagonist (positive control) in a 96-well plate.
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.[2][3][4][5]
-
Electrophysiology: Patch-Clamp Technique
This technique provides a functional readout of ion channel activity at the single-cell level.
Experimental Protocol: Whole-Cell Patch-Clamp Recording
-
Objective: To measure the inhibitory effect of this compound on ATP-induced currents in cells expressing P2X3 receptors.
-
Materials:
-
HEK293 cells stably expressing human P2X3 receptors.
-
Patch-clamp rig with amplifier and data acquisition system.
-
Borosilicate glass pipettes.
-
Intracellular solution (e.g., containing KCl, MgCl₂, HEPES, EGTA, ATP).
-
Extracellular solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose).
-
ATP (agonist) and this compound.
-
-
Procedure:
-
Culture HEK293-hP2X3 cells on coverslips.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Apply ATP to the cell to evoke an inward current mediated by P2X3 receptors.
-
Perfuse the cell with varying concentrations of this compound prior to ATP application.
-
Measure the reduction in the ATP-evoked current amplitude in the presence of this compound.
-
Determine the IC50 value for this compound's inhibition of the P2X3 receptor-mediated current.
-
Calcium Imaging
This method measures changes in intracellular calcium concentration, a downstream consequence of P2X3 receptor activation.
Experimental Protocol: Calcium Imaging Assay
-
Objective: To quantify the inhibitory effect of this compound on ATP-induced calcium influx in P2X3-expressing cells.
-
Materials:
-
CHO-K1 cells stably expressing human P2X3 receptors.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS).
-
ATP and this compound.
-
Fluorescence plate reader or microscope.
-
-
Procedure:
-
Seed CHO-K1-hP2X3 cells in a 96-well plate.
-
Load the cells with Fluo-4 AM in HBSS containing Pluronic F-127 for 1 hour at 37°C.
-
Wash the cells with HBSS.
-
Add varying concentrations of this compound to the wells and incubate.
-
Add a fixed concentration of ATP to stimulate the cells.
-
Measure the change in fluorescence intensity over time.
-
Calculate the IC50 value for this compound's inhibition of the ATP-induced calcium response.
-
In Vivo Models
Animal models provide a physiological context to confirm the mechanism of action.
Experimental Protocol: Formalin-Induced Pain Model in Rats
-
Objective: To assess the analgesic effect of this compound in a model of inflammatory pain mediated in part by P2X3 receptors.
-
Materials:
-
Male Sprague-Dawley rats.
-
Formalin solution (2.5% in saline).
-
This compound and vehicle control.
-
Observation chambers with mirrors.
-
-
Procedure:
-
Acclimatize rats to the observation chambers.
-
Administer this compound or vehicle (e.g., subcutaneously) at a predetermined time before formalin injection.
-
Inject 50 µL of 2.5% formalin into the plantar surface of the right hind paw.
-
Observe and record the number of flinches and the time spent licking the injected paw for 60 minutes.
-
Analyze the data in two phases: Phase I (0-10 minutes, neurogenic pain) and Phase II (10-60 minutes, inflammatory pain).
-
Compare the pain-related behaviors in the this compound-treated group to the vehicle control group.[6][7][8][9][10]
-
Experimental Protocol: ATP-Induced Cough Model in Guinea Pigs
-
Objective: To evaluate the antitussive effect of this compound in a model of cough hypersensitivity.
-
Materials:
-
Male Dunkin-Hartley guinea pigs.
-
ATP solution for nebulization.
-
This compound and vehicle control.
-
Whole-body plethysmography chambers equipped with a nebulizer and microphone.
-
-
Procedure:
-
Acclimatize guinea pigs to the plethysmography chambers.
-
Administer this compound or vehicle (e.g., orally) prior to ATP challenge.
-
Expose the animals to nebulized ATP for a defined period.
-
Record the number of coughs using a microphone and specialized software.
-
Compare the cough count in the this compound-treated group to the vehicle control group.[11][12][13][14][15]
-
Comparison with Alternative P2X3 Antagonists
The following table summarizes the pharmacological properties of this compound and other notable P2X3 antagonists.
| Compound | P2X3 IC50/Ki | P2X2/3 IC50/Ki | P2X1 Ki | P2X2 Ki | Selectivity Profile |
| This compound | Ki: 36 nM[1] | - | 82 nM | 4144 nM | Selective for P2X3 over P2X2. Also shows some activity at P2X1. |
| Gefapixant | IC50: ~30 nM[16][17][18] | IC50: 100-250 nM[16][17][18] | - | - | Potent antagonist of both P2X3 and P2X2/3.[16] |
| BLU-5937 | IC50: 25 nM[19][20] | IC50: >24 µM[19][20] | - | - | Highly selective for P2X3 over P2X2/3 (>1500-fold).[19][20][21] |
| Eliapixant | IC50: 8 nM[22] | IC50: 129-163 nM[23] | - | - | Selective for P2X3 over P2X2/3 (~20-fold).[23] |
| A-317491 | Ki: 22 nM (hP2X3)[24][25] | Ki: 9 nM (hP2X2/3)[24][25] | - | - | Potent antagonist of both P2X3 and P2X2/3.[24][25][26] |
Off-Target Characterization: Investigating Secondary Mechanisms
It is equally important to investigate potential off-target effects to fully understand a compound's biological activity and predict potential side effects. This compound has been reported to have off-target activities.
HMGA2 Inhibition
This compound has been shown to inhibit the interaction between the high-mobility group A2 (HMGA2) protein and DNA.
Experimental Protocol: AlphaScreen-based HMGA2-DNA Interaction Assay
-
Objective: To determine the inhibitory potency of this compound on the HMGA2-DNA interaction.
-
Materials:
-
Recombinant HMGA2 protein.
-
Biotinylated DNA probe containing an AT-rich sequence.
-
Streptavidin-coated donor beads and anti-HMGA2 antibody-conjugated acceptor beads.
-
This compound.
-
AlphaScreen-compatible microplates and reader.
-
-
Procedure:
-
Incubate recombinant HMGA2 with the biotinylated DNA probe in the presence of varying concentrations of this compound.
-
Add streptavidin-coated donor beads and anti-HMGA2 antibody-conjugated acceptor beads.
-
Incubate to allow for bead-protein-DNA complex formation.
-
Excite the donor beads at 680 nm and measure the emission from the acceptor beads at 520-620 nm.
-
A decrease in the AlphaScreen signal indicates inhibition of the HMGA2-DNA interaction.
-
Calculate the IC50 value for this compound.
-
Anti-Tumor Activity
This compound has demonstrated anti-tumor activity in various cancer cell lines.
Experimental Protocol: In Vitro Cancer Cell Viability Assay
-
Objective: To assess the cytotoxic or cytostatic effects of this compound on cancer cells.
-
Materials:
-
A panel of human cancer cell lines.
-
Cell culture medium and supplements.
-
This compound.
-
Cell viability reagent (e.g., MTT, CellTiter-Glo).
-
Microplate reader.
-
-
Procedure:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for 72 hours.
-
Add the cell viability reagent and incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence to determine the percentage of viable cells.
-
Calculate the IC50 value for this compound in each cell line.[27]
-
Visualizing Pathways and Workflows
Caption: P2X3 receptor signaling and antagonism by this compound.
Caption: Workflow for the formalin-induced pain model.
Caption: Logical flow for confirming on-target and identifying off-target effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 5. pdspdb.unc.edu [pdspdb.unc.edu]
- 6. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]
- 7. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
- 8. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 9. pnas.org [pnas.org]
- 10. criver.com [criver.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A Cold Environment Aggravates Cough Hyperreactivity in Guinea Pigs With Cough by Activating the TRPA1 Signaling Pathway in Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. medkoo.com [medkoo.com]
- 17. Gefapixant citrate I CAS#: 2310299-91-1 I purinergic P2X3 receptor (P2X3R) antagonist I InvivoChem [invivochem.com]
- 18. Gefapixant citrate | P2X3 antagonist | Probechem Biochemicals [probechem.com]
- 19. BLU-5937: Pioneering a Selective P2X3 Antagonist for Effective Cough Suppression without Taste Disturbance [synapse.patsnap.com]
- 20. BLU-5937: A selective P2X3 antagonist with potent anti-tussive effect and no taste alteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. sec.gov [sec.gov]
- 22. medchemexpress.com [medchemexpress.com]
- 23. Safety, Pharmacodynamics, and Pharmacokinetics of P2X3 Receptor Antagonist Eliapixant (BAY 1817080) in Healthy Subjects: Double-Blind Randomized Study | springermedizin.de [springermedizin.de]
- 24. medchemexpress.com [medchemexpress.com]
- 25. medchemexpress.com [medchemexpress.com]
- 26. pnas.org [pnas.org]
- 27. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking NF110: A Comparative Analysis Against Industry-Standard P2X3 Receptor Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of NF110, a potent P2X3 receptor antagonist, against two industry-standard inhibitors: Gefapixant and A-317491. The data presented is intended to aid researchers and drug development professionals in evaluating this compound for their specific applications.
Executive Summary
The purinergic P2X3 receptor, a key player in nociceptive signaling pathways, has emerged as a significant target for the development of novel analgesics and treatments for chronic cough.[1][2] This guide benchmarks the performance of this compound against Gefapixant, a clinical-stage antagonist, and A-317491, a widely used preclinical tool compound. The comparative data demonstrates this compound's potent and selective inhibition of the P2X3 receptor, highlighting its potential as a valuable research tool and therapeutic candidate.
Performance Comparison of P2X3 Receptor Inhibitors
The following tables summarize the inhibitory potency and selectivity of this compound, Gefapixant, and A-317491 against various P2X receptor subtypes. This quantitative data allows for a direct comparison of their performance characteristics.
Table 1: Inhibitory Potency (Ki in nM) Against Human P2X3 and P2X2/3 Receptors
| Inhibitor | hP2X3 Ki (nM) | hP2X2/3 Ki (nM) | Data Source(s) |
| This compound | 36 | - | [3] |
| Gefapixant | ~30 (IC50) | 100-250 (IC50) | [4] |
| A-317491 | 22 | 9 | [5][6] |
Table 2: Inhibitory Potency (IC50 in nM) in Functional Assays
| Inhibitor | Assay Type | Target | IC50 (nM) | Species | Data Source(s) |
| This compound | Electrophysiology | P2X3 | 527 | Rat | [3] |
| Gefapixant | Patch Clamp | hP2X3 | 153 | Human | [7][8] |
| Gefapixant | Patch Clamp | hP2X2/3 | 220 | Human | [7][8] |
| A-317491 | Calcium Flux | hP2X3 | >10,000 | Human | [5][9] |
| A-317491 | Electrophysiology | hP2X3 | 97 | Human | [9] |
| A-317491 | Electrophysiology | hP2X2/3 | 169 | Human | [9] |
Table 3: Selectivity Profile Against Other P2X Receptors (IC50 > 10 µM)
| Inhibitor | P2X Receptors with Low Activity (IC50 > 10 µM) | Data Source(s) |
| This compound | P2Y receptors | [3] |
| Gefapixant | P2X2 | [8] |
| A-317491 | Other P2 receptors | [5][9] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental setups, the following diagrams illustrate the P2X3 receptor signaling pathway and the workflows for key experimental assays.
Figure 1. P2X3 receptor signaling pathway and point of inhibition.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. Update on the clinical development of gefapixant, a P2X3 receptor antagonist for the treatment of refractory chronic cough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. P2X3-selective mechanism of Gefapixant, a drug candidate for the treatment of refractory chronic cough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Action of MK‐7264 (gefapixant) at human P2X3 and P2X2/3 receptors and in vivo efficacy in models of sensitisation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Key Experiments on NF110's Function in circRNA Regulation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key experiments demonstrating the function of the RNA-binding protein NF110 in circular RNA (circRNA) regulation. It is designed to assist researchers in replicating these pivotal studies and objectively evaluating the role of this compound in comparison to other regulatory proteins. Detailed experimental protocols, quantitative data summaries, and pathway visualizations are presented to facilitate experimental design and data interpretation.
Quantitative Data Summary
The following tables summarize the key quantitative findings from seminal studies on this compound and its isoform NF90 in circRNA biogenesis and interaction. These tables provide a clear comparison of the effects of this compound manipulation on circRNA expression and its association with circRNAs, alongside data for alternative circRNA-regulating proteins.
Table 1: Effect of RNA-Binding Protein Knockdown on circRNA Expression
| Target Protein | circRNA Target | Cell Line | Fold Change in circRNA Expression (siRNA Knockdown vs. Control) | Reference |
| NF90/NF110 | circPOLR2A | HeLa | ~2.5-fold decrease | Li et al., 2017 |
| NF90/NF110 | Endogenous circRNAs (Global) | HeLa | General decrease observed in RNA-seq | Li et al., 2017 |
| QKI | Reporter circRNA | HEK293T | Significant decrease | Conn et al., 2015 |
| MBNL1 | circMBL | HeLa | Decrease | Ashwal-Fluss et al., 2014 |
| ADAR1 (p150) | Endogenous circRNAs (Global) | HeLa | General increase observed in RNA-seq | Ivanov et al., 2015 |
| DHX9 | Endogenous circRNAs (Global) | HeLa | General increase observed in RNA-seq | Aktaş et al., 2017 |
Table 2: RNA Immunoprecipitation (RIP) Enrichment of circRNAs
| Antibody | circRNA Target | Cell Line | Enrichment (Fold over IgG control) | Reference |
| Anti-NF90/NF110 | circPOLR2A | HeLa | ~15-fold enrichment | Li et al., 2017 |
| Anti-NF90/NF110 | Mature circRNAs (Global) | Cytoplasmic fraction, HeLa | Significant enrichment | Li et al., 2017 |
| Anti-QKI | circRNAs with QKI binding motifs | HEK293T | Enriched | Conn et al., 2015 |
| Anti-MBNL1 | circMBL | Fly heads | Enriched | Ashwal-Fluss et al., 2014 |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the function of this compound in circRNA regulation.
siRNA-Mediated Knockdown of NF90/NF110 and circRNA Quantification
This protocol describes the process of reducing NF90/NF110 expression using small interfering RNAs (siRNAs) and subsequently quantifying the impact on circRNA levels.
Materials:
-
HeLa cells
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX Transfection Reagent
-
siRNAs targeting NF90/NF110 (and non-targeting control)
-
TRIzol reagent
-
RNase R
-
Reverse transcription kit
-
qPCR master mix
-
Divergent primers specific for the circRNA of interest
Protocol:
-
Cell Culture and Transfection:
-
Plate HeLa cells in 6-well plates and grow to 70-80% confluency.
-
For each well, dilute siRNAs (50 pmol) in 250 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNAs and Lipofectamine RNAiMAX, mix gently, and incubate for 20 minutes at room temperature.
-
Add the siRNA-lipid complex to the cells.
-
Incubate cells for 48-72 hours at 37°C.
-
-
RNA Isolation and RNase R Treatment:
-
Harvest cells and isolate total RNA using TRIzol reagent according to the manufacturer's instructions.
-
Treat 2 µg of total RNA with 1 unit of RNase R at 37°C for 15 minutes to digest linear RNAs. Inactivate RNase R at 70°C for 10 minutes.
-
-
Reverse Transcription and Quantitative PCR (qRT-PCR):
-
Perform reverse transcription on the RNase R-treated RNA to synthesize cDNA.
-
Set up qRT-PCR reactions using a suitable master mix and divergent primers flanking the back-splice junction of the target circRNA.
-
Use a housekeeping gene (e.g., GAPDH, amplified with convergent primers from untreated RNA) for normalization.
-
Calculate the relative expression of the circRNA using the ΔΔCt method.[1][2][3][4]
-
RNA Immunoprecipitation (RIP) of NF90/NF110
This protocol details the immunoprecipitation of NF90/NF110 to identify associated circRNAs.[5][6]
Materials:
-
HeLa cells
-
Antibody specific to NF90/NF110
-
Normal rabbit IgG (as a negative control)
-
Protein A/G magnetic beads
-
RIP buffer (containing protease and RNase inhibitors)
-
Proteinase K
-
TRIzol reagent
Protocol:
-
Cell Lysis and Lysate Preparation:
-
Harvest approximately 1x10^7 HeLa cells and wash with ice-cold PBS.
-
Lyse cells in RIP buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein-RNA complexes.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G magnetic beads.
-
Incubate the pre-cleared lysate with the anti-NF90/NF110 antibody or IgG control overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads to capture the antibody-protein-RNA complexes.
-
Wash the beads extensively with RIP buffer to remove non-specific binding.
-
-
RNA Elution and Purification:
-
Elute the complexes from the beads and digest the protein with Proteinase K.
-
Isolate the co-immunoprecipitated RNA using TRIzol reagent.
-
-
Analysis:
-
Perform reverse transcription and qRT-PCR using divergent primers to quantify the enrichment of specific circRNAs in the NF90/NF110 RIP sample compared to the IgG control.
-
Luciferase Reporter Assay for circRNA Regulation
This assay is used to determine the effect of NF90/NF110 on the expression of a circRNA from a reporter construct.[7][8][9][10]
Materials:
-
HEK293T cells
-
Luciferase reporter plasmid containing a circRNA expression cassette upstream of a luciferase gene.
-
Expression plasmid for NF90/NF110 (or an empty vector control).
-
Renilla luciferase plasmid (for normalization).
-
Lipofectamine 3000 Transfection Reagent.
-
Dual-Luciferase Reporter Assay System.
Protocol:
-
Co-transfection:
-
Plate HEK293T cells in a 24-well plate.
-
Co-transfect the cells with the circRNA luciferase reporter plasmid, the NF90/NF110 expression plasmid (or empty vector), and the Renilla luciferase plasmid using Lipofectamine 3000.
-
-
Cell Lysis and Luciferase Activity Measurement:
-
After 48 hours of transfection, lyse the cells using the passive lysis buffer provided with the assay kit.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Compare the normalized luciferase activity in cells overexpressing NF90/NF110 to the empty vector control to determine the effect on circRNA-driven reporter expression.
-
Visualizations
The following diagrams illustrate the key pathways and experimental workflows described in this guide.
Caption: this compound's dual role in circRNA biogenesis and function.
Caption: Experimental workflow for RNA Immunoprecipitation (RIP).
Caption: Workflow for the circRNA luciferase reporter assay.
References
- 1. Methods for analysis of circular RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Investigating Circular RNAs Using qRT-PCR; Roundup of Optimization and Processing Steps - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of Circular RNAs Using RT-qPCR After Effective Removal of Linear RNAs by Ribonuclease R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ribonucleoprotein Immunoprecipitation (RIP) Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. docs.abcam.com [docs.abcam.com]
- 7. circRNA Luciferase Reporter Assay - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 8. Luciferase Reporter Assay [bio-protocol.org]
- 9. assaygenie.com [assaygenie.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Head-to-head comparison of NF110 from different chemical suppliers
For researchers and scientists engaged in drug development, the quality and consistency of chemical reagents are paramount. NF110, a potent and selective antagonist of the P2X3 receptor, is a critical tool in the study of pain, chronic cough, and other neurological conditions.[1] This guide provides a head-to-head comparison of this compound from various chemical suppliers, focusing on key data points to inform your procurement decisions. We also include a detailed experimental protocol for a key application of this compound.
Unraveling the Mechanism of Action of this compound
This compound is a non-nucleotide antagonist that selectively targets the P2X3 receptor, an ATP-gated ion channel predominantly expressed on sensory neurons. By blocking the action of ATP on these receptors, this compound can inhibit the signaling pathways associated with pain and neuronal hypersensitization.
References
Safety Operating Guide
Personal protective equipment for handling NF110
It appears that "NF110" is not a unique identifier for a single chemical substance. Search results indicate that this designation is used for several different products, each with distinct handling requirements and safety protocols. To provide you with accurate and reliable safety information, please specify the this compound product you are working with.
Kindly provide one or more of the following details:
-
Chemical Abstract Service (CAS) Number: This is the most reliable way to identify a specific chemical.
-
Manufacturer or Supplier: Knowing the source of the product can help locate the correct Safety Data Sheet (SDS).
-
Product Name or Synonym: For example, "this compound Race Fuel" or "Nu-Well 110 Descale Plus".
-
Intended Use: Briefly describe your application for the substance.
Once you provide more specific information, I can deliver the essential safety and logistical details you need for handling the correct this compound product, including personal protective equipment (PPE), operational plans, and disposal procedures.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
